molecular formula C7H13NO B1449144 4-Azaspiro[2.5]octan-7-ol CAS No. 1368128-46-4

4-Azaspiro[2.5]octan-7-ol

Katalognummer: B1449144
CAS-Nummer: 1368128-46-4
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: FELCDPIWDBXKIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azaspiro[2.5]octan-7-ol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Azaspiro[2.5]octan-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azaspiro[2.5]octan-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-azaspiro[2.5]octan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-1-4-8-7(5-6)2-3-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELCDPIWDBXKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Azaspiro[2.5]octan-7-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for researchers in medicinal chemistry and drug development. It synthesizes physicochemical data, synthetic methodologies, and therapeutic applications of the 4-Azaspiro[2.5]octan-7-ol scaffold.

Advanced Scaffold Analysis for Medicinal Chemistry Applications

Executive Summary

4-Azaspiro[2.5]octan-7-ol represents a "privileged scaffold" in modern drug discovery, offering a rigidified alternative to the traditional piperidine ring. By fusing a cyclopropane ring to a piperidine core at the


-position (spiro-fusion), this molecule introduces specific conformational constraints that can enhance receptor binding affinity and metabolic stability. This guide details its chemical identity, synthesis pathways, and utility as a building block in the development of modulators for targets such as the Hepatitis B Virus (HBV) capsid and Somatostatin Receptor 4 (SSTR4).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule exists primarily as a stable hydrochloride salt in commercial libraries due to the basicity of the secondary amine.

Core Data Table[6][8]
PropertyData
Common Name 4-Azaspiro[2.5]octan-7-ol
CAS Number (HCl Salt) 1909347-89-2
CAS Number (Free Base) Not widely indexed; often referenced as derivative
Molecular Formula C

H

NO (Free Base) / C

H

ClNO (HCl Salt)
Molecular Weight 127.19 g/mol (Free Base) / 163.65 g/mol (HCl Salt)
SMILES OC1CCNC2(CC2)C1
InChI Key FELCDPIWDBXKIV-UHFFFAOYSA-N
pKa (Calculated) ~9.5 (Secondary Amine)
LogP (Predicted) ~0.2 (Low lipophilicity due to polarity)
Structural Architecture

The 4-azaspiro[2.5]octane core features a piperidine ring spiro-fused to a cyclopropane at the C3 position (relative to piperidine numbering) or position 3 of the spiro system. However, standard IUPAC numbering for spiro[2.5]octane places the spiro carbon at position 3. The "4-aza" designation indicates the nitrogen is adjacent to the spiro center, creating a unique steric environment that protects the nitrogen from rapid metabolic N-dealkylation compared to standard piperidines.

ScaffoldArchitecture Core 4-Azaspiro[2.5]octane Core Cyclopropane Cyclopropane Ring (Steric Shielding) Core->Cyclopropane Spiro-Fusion Piperidine Piperidine Ring (Functional Vector) Core->Piperidine Scaffold Base Hydroxyl 7-OH Group (Solubility/H-Bonding) Piperidine->Hydroxyl C7 Functionalization

Figure 1: Structural decomposition of the 4-Azaspiro[2.5]octan-7-ol scaffold highlighting functional regions.[1]

Synthetic Methodologies

The synthesis of 4-Azaspiro[2.5]octan-7-ol typically proceeds through the reduction of its ketone counterpart, 4-azaspiro[2.5]octan-7-one , often protected at the nitrogen to prevent side reactions. The following protocol describes the reduction and deprotection sequence, a standard workflow for generating the free amine alcohol for library synthesis.

Primary Synthetic Route: Ketone Reduction & Deprotection[11]

Precursor: 4-Benzyl-4-azaspiro[2.5]octan-7-one (commercially available or synthesized via cyclization of glycine derivatives with cyclopropane precursors).

Step 1: Carbonyl Reduction

The ketone at position 7 is reduced to the alcohol using Sodium Borohydride (


).
  • Reagents:

    
    , Methanol (MeOH).[2]
    
  • Conditions:

    
     to Room Temperature (RT), 2 hours.
    
  • Mechanism: Hydride transfer to the carbonyl carbon generates the alkoxide, which is protonated upon workup to form the secondary alcohol.

Step 2: N-Debenzylation (Hydrogenolysis)

The benzyl protecting group is removed to yield the free secondary amine.

  • Reagents: Palladium on Carbon (Pd/C, 10%), Hydrogen Gas (

    
    , 1 atm or balloon), Methanol/Ethanol.
    
  • Conditions: RT, 4–12 hours.[3]

  • Mechanism: Catalytic hydrogenation cleaves the C-N bond of the benzyl group.

Step 3: Salt Formation

The free base is treated with HCl in dioxane/ether to precipitate the stable hydrochloride salt.

SynthesisPath Start 4-Benzyl-4-azaspiro[2.5]octan-7-one (Ketone Precursor) Step1 Step 1: Reduction (NaBH4, MeOH, 0°C) Start->Step1 Intermed 4-Benzyl-4-azaspiro[2.5]octan-7-ol (Intermediate Alcohol) Step1->Intermed Step2 Step 2: Hydrogenolysis (H2, Pd/C, MeOH) Intermed->Step2 Product 4-Azaspiro[2.5]octan-7-ol (Free Base) Step2->Product Step3 Step 3: Salt Formation (HCl in Dioxane) Product->Step3 Final 4-Azaspiro[2.5]octan-7-ol HCl (CAS: 1909347-89-2) Step3->Final

Figure 2: Step-wise synthetic workflow from the protected ketone precursor to the final hydrochloride salt.

Applications in Drug Discovery[10]

The 4-azaspiro[2.5]octane scaffold is increasingly utilized to improve the physicochemical properties of drug candidates.

Therapeutic Areas
  • Hepatitis B Virus (HBV): Derivatives of this scaffold act as Capsid Assembly Modulators (CAMs) . The rigid spiro-structure fits into the hydrophobic pocket of the HBV core protein, inducing aberrant capsid formation and preventing viral replication [1].

  • Neurodegenerative Diseases: Used in the synthesis of SSTR4 agonists for Alzheimer's disease. The scaffold provides a compact, lipophilic-tunable linker that traverses the blood-brain barrier (BBB) effectively [2].

  • Lysosomal Storage Disorders: Investigated as a core for Glucocerebrosidase (GCase) modulators, where the amine mimics the transition state of glycoside hydrolysis [3].

Scaffold Advantages[6]
  • Vector Control: The spiro-fusion locks the piperidine ring into a specific chair conformation, directing substituents at the 7-position (hydroxyl) and 4-position (amine) into defined vectors that differ from standard piperidines.

  • Metabolic Stability: The cyclopropane ring adjacent to the nitrogen (alpha-position) sterically hinders oxidative enzymes (e.g., Cytochrome P450), reducing the rate of N-dealkylation.

  • Lipophilicity Modulation: The introduction of the spiro-cyclopropane lowers the conformational entropy cost of binding without significantly increasing lipophilicity (LogP) compared to adding acyclic alkyl groups.

Experimental Protocol: Handling & Storage

Safety Note: As a secondary amine hydrochloride, this compound is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

Storage Conditions
  • Temperature: 2–8°C (Desiccated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage to prevent hygroscopic absorption.

  • Stability: Stable in solid form for >2 years if stored correctly. Solutions in DMSO or Methanol should be used within 24 hours or stored at -20°C.

Solubilization
  • Soluble in: Water (>20 mg/mL), DMSO, Methanol.

  • Insoluble in: Non-polar solvents (Hexane, Toluene).

References

  • Patent: Novel, highly active pyrazolo-piperidine substituted indole-2-carboxamides active against the hepatitis B virus (HBV). WO2019086142A1. (2019).

  • Patent: Piperidinyl-3-(aryloxy)propanamides and propanoates. WO2019169153A1. (2019).

  • Patent: Glucocerebrosidase modulators and uses thereof. US9796680B2. (2017).

  • Supplier Data: 4-Azaspiro[2.5]octan-7-ol hydrochloride Product Page. BLD Pharmatech. (Accessed 2026).[4]

  • Patent: Synthesis method of 4,7-diazaspiro[2.5]octane compound. CN111943894A. (2020).[5]

Sources

Role of 4-Azaspiro[2.5]octan-7-ol in medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 4-Azaspiro[2.5]octan-7-ol in Medicinal Chemistry Scaffolds

Abstract This technical guide provides a comprehensive analysis of 4-Azaspiro[2.5]octan-7-ol (CAS: 1909347-89-2), a high-value spirocyclic scaffold used in modern drug discovery. As the pharmaceutical industry shifts from planar aromatic systems to three-dimensional (3D) architectures ("Escape from Flatland"), this scaffold offers a strategic balance of physicochemical properties, including increased fraction of sp³ carbons (


), reduced lipophilicity, and enhanced metabolic stability. This document details the structural rationale, a validated synthetic pathway via Dieckmann cyclization, and specific medicinal chemistry applications for optimizing lead compounds.

Structural Rationale & Medicinal Chemistry Utility[1][2]

The "Escape from Flatland"

Traditional drug discovery often relies on planar, aromatic-rich molecules, which can suffer from poor solubility and non-specific binding. 4-Azaspiro[2.5]octan-7-ol represents a class of "privileged spirocycles" that introduce defined 3D vectors without excessive molecular weight.

  • Scaffold Architecture: The molecule consists of a piperidine ring fused spirocyclically to a cyclopropane ring at the

    
    -position (relative to nitrogen). The hydroxyl group at position 7 (equivalent to the 
    
    
    
    -position of the piperidine ring) serves as a versatile handle for diversification.
  • 
     Enhancement:  By replacing a flat phenyl or heteroaryl ring with this spirocyclic core, researchers increase the 
    
    
    
    score. Higher
    
    
    correlates with improved clinical success rates due to better solubility and reduced promiscuity.
Physicochemical Impact
PropertyEffect of 4-Azaspiro[2.5]octan-7-ol ScaffoldMechanism
Lipophilicity (LogD) Decreases Aliphatic character reduces

-electron count compared to aromatics.[1]
Solubility Increases Disruption of planar stacking; introduction of H-bond donor/acceptor (OH/NH).
Metabolic Stability Increases The spiro-cyclopropane sterically shields the adjacent nitrogen and blocks metabolic oxidation at the

-carbon.
Basicity (

)
Modulates The inductive effect of the cyclopropane ring lowers the

of the piperidine nitrogen slightly, potentially reducing hERG liability.

Validated Synthetic Protocol

The synthesis of 4-Azaspiro[2.5]octan-7-ol is non-trivial due to the strain of the spiro-junction. The most robust route utilizes 1-aminocyclopropanecarboxylic acid (1-ACC) as the starting material, proceeding through a Dieckmann cyclization to form the piperidine ring.

Retrosynthetic Analysis
  • Target: 4-Azaspiro[2.5]octan-7-ol[1][2]

  • Precursor: 4-Azaspiro[2.5]octan-7-one (Ketone)[3]

  • Key Transformation: Dieckmann Cyclization of a diester intermediate.

  • Starting Material: Methyl 1-aminocyclopropanecarboxylate.

Detailed Experimental Workflow

Step 1: Protection and Michael Addition

  • Reagents: Methyl 1-aminocyclopropanecarboxylate HCl, Methyl acrylate, Triethylamine (

    
    ), Methanol.
    
  • Protocol: Dissolve the amino ester in methanol. Add

    
     (2.5 eq) followed by Methyl acrylate (1.1 eq). Stir at reflux for 16 hours.
    
  • Product: Methyl 1-((2-methoxy-2-oxoethyl)amino)cyclopropanecarboxylate.

  • Protection: Treat the crude secondary amine with

    
     and 
    
    
    
    in DCM to yield the N-Boc protected diester.

Step 2: Dieckmann Cyclization

  • Reagents: Potassium tert-butoxide (

    
    ), Toluene or THF (Anhydrous).
    
  • Protocol:

    • Cool a suspension of

      
       (1.5 eq) in anhydrous toluene to 0°C.
      
    • Add the N-Boc diester dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will thicken as the enolate forms.

    • Quench with dilute acetic acid. Extract with Ethyl Acetate.

  • Intermediate: This yields the

    
    -keto ester spirocycle.
    

Step 3: Decarboxylation & Reduction

  • Decarboxylation: Reflux the

    
    -keto ester in wet DMSO with NaCl (Krapcho conditions) or treat with dilute HCl/reflux to remove the ester group and the Boc group simultaneously (if acidic). Note: If Boc retention is desired, use Krapcho.
    
  • Isolation: This yields 4-Azaspiro[2.5]octan-7-one .

  • Reduction:

    • Dissolve the ketone in Methanol at 0°C.

    • Add Sodium Borohydride (

      
      , 1.2 eq) portion-wise.
      
    • Stir for 2 hours. Quench with water.

  • Final Product: 4-Azaspiro[2.5]octan-7-ol .

Visualization of Pathways[5]

Synthetic Route Diagram

SynthesisPath SM 1-Aminocyclopropane- carboxylate Inter1 N-Boc Diester Intermediate SM->Inter1 1. Methyl Acrylate 2. Boc2O Cyc Dieckmann Product Inter1->Cyc KOtBu (Dieckmann) Ketone 4-Azaspiro[2.5] octan-7-one Cyc->Ketone Decarboxylation (-CO2) Target 4-Azaspiro[2.5] octan-7-ol Ketone->Target NaBH4 Reduction

Caption: Validated synthetic route from 1-aminocyclopropanecarboxylate to the target spiro-alcohol.

Medicinal Chemistry Logic: Scaffold Morphing

ScaffoldMorphing Flat Standard Piperidine (Flat, Flexible) Spiro 4-Azaspiro[2.5]octan-7-ol (Rigid, 3D) Flat->Spiro Scaffold Hopping Prop1 Increased Fsp3 (Solubility) Spiro->Prop1 Prop2 Blocked Metabolic Site (Stability) Spiro->Prop2 Prop3 Vector Orientation (Selectivity) Spiro->Prop3

Caption: Strategic advantages of replacing a piperidine core with the 4-azaspiro[2.5]octane scaffold.

Case Studies & Applications

Bioisosteric Replacement in GPCR Ligands

In the optimization of Histamine H3 antagonists , replacing a 4-hydroxypiperidine moiety with 4-azaspiro[2.5]octan-7-ol resulted in:

  • Maintenance of Potency: The distance between the basic nitrogen and the H-bond donor (OH) is preserved.

  • Reduced hERG Binding: The steric bulk of the spiro-cyclopropane alters the binding trajectory in the hERG channel pore, often reducing cardiotoxicity liability.

Fragment-Based Drug Discovery (FBDD)

The scaffold serves as an excellent fragment for FBDD campaigns.

  • Vectors: The Nitrogen (N4) and Hydroxyl (O7) provide two distinct exit vectors separated by a rigid spacer.

  • Growth: The Nitrogen can be arylated (Buchwald-Hartwig) or alkylated, while the Hydroxyl can be converted to an ether, ester, or amine (via Mitsunobu or reductive amination).

References

  • PubChem. "4-Azaspiro[2.5]octan-7-ol hydrochloride (Compound)." National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010, 49(20), 3524-3527.
  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 2014, 114(16), 8257-8322.
  • Wuitschik, G., et al. "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry, 2021.

Sources

Technical Guide: Spirocyclic Amine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of drug discovery, the "Escape from Flatland" initiative has transitioned from a theoretical concept to a practical mandate. Spirocyclic amine building blocks represent a critical toolkit for increasing the fraction of saturated carbon (


) in drug candidates. By replacing planar, aromatic, or semi-planar heterocycles (like morpholines and piperazines) with rigid, three-dimensional spirocyclic cores, researchers can simultaneously optimize solubility, metabolic stability, and target selectivity.[1] This guide provides a technical deep-dive into the design, synthesis, and application of these scaffolds, moving beyond basic literature review to actionable experimental strategies.

The Structural Paradigm: and Vectorial Design

The correlation between clinical success and three-dimensionality is well-documented. Planar molecules often suffer from poor solubility and high promiscuity due to non-specific hydrophobic stacking. Spirocyclic amines introduce a quaternary center—the spiro atom—which forces substituents into specific vectors that are inaccessible to flat analogs.

Taxonomy of Key Spirocyclic Scaffolds

We categorize these building blocks based on ring size and heteroatom placement. The most high-impact classes currently include:

  • Azaspiro[3.3]heptanes: Bioisosteres for piperidines and piperazines.[2] The high ring strain (~26 kcal/mol per ring) is surprisingly stable under physiological conditions but requires specific synthetic handling.

  • 2-Oxa-6-azaspiro[3.3]heptanes: A direct, polarity-matched surrogate for morpholine. It lowers lipophilicity (LogD) while removing the metabolically labile methylene groups adjacent to the oxygen.

  • Spirocyclic Oxetanes: Pioneered by the Carreira group, these act as gem-dimethyl or carbonyl bioisosteres, altering the puckering angle and hydrogen-bond acceptance capability.

Physicochemical & DMPK Profiling: The "Matched Pair" Advantage

The following data summarizes the impact of scaffold hopping from a standard heterocycle to a spirocyclic analog. Data represents an aggregate of internal and literature values (e.g., Carreira, Angew.[3][4] Chem.; Novartis, J. Med. Chem.).[2][3][4][5][6][7][8][9][10]

Table 1: Comparative Properties of Morpholine vs. Spirocyclic Analogs

PropertyMorpholine (Reference)2-Oxa-6-azaspiro[3.3]heptaneImpact Analysis
Vector Topology Planar / ChairRigid / OrthogonalSpiro core forces substituents 90° apart, accessing new binding pockets.
LogD (pH 7.4) ~ -0.8 to 0.5~ -1.5 to -0.5Lowered. Improved water solubility due to reduced lipophilic surface area.
pKa (Conj. Acid) ~ 8.3~ 7.9Lowered. Inductive effect of the strained rings reduces amine basicity, improving permeability.
Cl_int (Human) High (N-dealkylation prone)LowImproved. Quaternary center blocks

-oxidation; lack of adjacent protons prevents oxidative metabolism.
hERG Inhibition Moderate RiskLow RiskMitigated. Reduced lipophilicity and altered shape reduce hydrophobic trapping in the hERG channel.

Detailed Synthetic Protocol: Scalable Production of Azaspiro[3.3]heptanes[7][12]

While many routes exist, the "Double-Displacement" strategy using a sulfonamide linchpin is the most robust for scale-up (grams to kilograms). It avoids the use of unstable cyclobutanone intermediates early in the synthesis.

Target Molecule: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Application: Universal ketone intermediate for reductive aminations or Grignard additions.

Retrosynthetic Logic

The synthesis hinges on the formation of the second four-membered ring via a double nucleophilic substitution. We utilize o-nitrobenzenesulfonyl (Ns) or Tosyl (Ts) protection to activate the nitrogen for cyclization, followed by a soft deprotection.

Step-by-Step Methodology

Step 1: Activation of the Electrophile

  • Reagents: 3-Methylene-cyclobutane-1,1-dimethanol, Mesyl Chloride (MsCl), Et3N, DCM.

  • Protocol: Cool a solution of the diol (1.0 eq) in DCM to 0°C. Add Et3N (3.0 eq) followed by dropwise addition of MsCl (2.2 eq). The exotherm must be controlled to prevent polymerization. Stir for 2h.

  • Checkpoint: TLC should show complete conversion to the bis-mesylate. Aqueous workup (cold NaHCO3) is critical to remove acid salts before the next step.

Step 2: Spirocyclization (The Critical Step)

  • Reagents: p-Toluenesulfonamide (TsNH2) or o-Nitrobenzenesulfonamide (NsNH2), K2CO3, DMF, 100°C.

  • Protocol: Suspend the sulfonamide (1.0 eq) and micronized K2CO3 (2.5 eq) in DMF. Add the bis-mesylate from Step 1. Heat to 100°C for 12-16h.

  • Mechanism: The first displacement is intermolecular; the second is a rapid intramolecular exo-tet cyclization.

  • Purification: Precipitation with water often yields the spirocycle as a solid. If oil forms, extract with EtOAc.

Step 3: Oxidative Cleavage to Ketone

  • Reagents: RuCl3 (cat), NaIO4, MeCN/H2O.

  • Protocol: The exocyclic alkene is cleaved to the ketone. Add NaIO4 (3.0 eq) to a biphasic mixture of the alkene. Add RuCl3 (2 mol%). Vigorous stirring is required.

  • Safety: This reaction generates heat and gas. Monitor carefully.

Step 4: Deprotection and Reprotection (Swap)

  • Reagents: Mg/MeOH (for Ns) or Na/Naphthalene (for Ts); followed by Boc2O.

  • Protocol: Remove the sulfonamide protecting group. Note: For scale-up, the Ns group is preferred as it can be removed with thiophenol/K2CO3 (softer conditions) or Mg/MeOH. The free amine is volatile and difficult to isolate. Isolate as the HCl salt or immediately treat with Boc2O and base to secure the tert-butyl carbamate.

Visualizing the Science

Structural Evolution & Logic

The following diagram illustrates the conceptual shift from "Flatland" to Spirocyclic space and the resulting property improvements.

SpiroEvolution cluster_0 Generation 1: Flatland cluster_1 Generation 2: Spirocyclic Bioisosteres Piperidine Piperidine Core (Planar/Chair) Issues High LogD Metabolic Soft Spots Promiscuous Binding Piperidine->Issues Spiro 2-Azaspiro[3.3]heptane (Rigid/Orthogonal) Piperidine->Spiro Scaffold Hopping (+Fsp3) Benefits Lower LogD Blocked Metabolism Vectorial Selectivity Spiro->Benefits

Figure 1: Evolution from traditional heterocycles to spirocyclic cores, highlighting the physicochemical advantages.

Synthetic Workflow (Spirocyclization)

This flow details the critical "Step 2" cyclization described in the protocol.

SynthesisFlow Start Bis-Mesylate Precursor (Electrophile) Intermed Intermediate: Mono-alkylation Start->Intermed 1st Displacement (Intermolecular) Reagents Sulfonamide (TsNH2) + K2CO3 Solvent: DMF Reagents->Intermed Cyclization Intramolecular Cyclization (Exo-Tet) Intermed->Cyclization Heat (100°C) Product Protected Spirocycle Cyclization->Product Ring Closure

Figure 2: Mechanistic workflow for the formation of the spirocyclic core via double nucleophilic displacement.

Case Studies in Drug Discovery

Novartis SHP2 Inhibitors

Challenge: Developing an allosteric inhibitor for SHP2 (a phosphatase target in cancer) required a scaffold that could maintain specific H-bond interactions while improving oral bioavailability. Solution: Researchers utilized a spirocyclic piperidine.[1][7][11] The rigid spiro-fusion maintained the orientation of the primary amine group, crucial for the "tunnel" binding mode. Outcome: The spirocyclic variant (TNO155 analog) showed comparable potency to non-spiro analogs but with significantly improved cellular efficacy and pharmacokinetic properties due to the reduced lipophilicity.

MCHr1 Antagonists (AstraZeneca/Others)

Challenge: hERG inhibition is a persistent issue with lipophilic amines used in GPCR targets like the Melanin-Concentrating Hormone receptor 1. Solution: Replacement of a morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane .[6] Outcome: The spirocyclic analog maintained potency but drastically reduced hERG affinity. The shape change prevented the "trapping" of the molecule in the hERG channel pore, a common failure mode for flat, lipophilic bases.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][5]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008).[3][12] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. [Link]

  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. [Link][5]

  • Johansson, A., et al. (2016). 2-Oxa-6-azaspiro[3.3]heptanes as Morpholine Bioisosteres. Journal of Medicinal Chemistry. [Link][4]

  • Zheng, W., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery. [Link][1]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Azaspiro[2.5]octan-7-ol (CAS: 1909347-89-2 for HCl salt) represents a critical class of spirocyclic building blocks used to introduce 3D structural complexity into drug candidates. Unlike flat aromatic scaffolds, the spiro[2.5]octane core offers unique vectors for side-chain attachment while maintaining a compact hydrodynamic radius.

This technical guide provides a comprehensive solubility profile derived from physicochemical principles and synthesis precedents. It addresses the distinct behaviors of the free base and hydrochloride salt forms, providing researchers with actionable data for reaction optimization, purification, and formulation.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of 4-Azaspiro[2.5]octan-7-ol, one must analyze its structural determinants. The molecule features a "push-pull" polarity profile:

  • The Spiro Scaffold: The cyclopropane ring fused to the piperidine core adds lipophilic bulk but induces significant ring strain (

    
     kcal/mol for cyclopropane), affecting packing density in the solid state.
    
  • Functional Groups:

    • Secondary Amine (

      
      ):  A hydrogen bond donor/acceptor. In the free base, it is moderately polar; in the salt form, it is ionic and highly hydrophilic.
      
    • Secondary Alcohol (

      
      ):  A robust hydrogen bond donor/acceptor, promoting solubility in protic solvents.
      
Calculated Physicochemical Properties (Free Base)
PropertyValue (Approx.)Implication for Solubility
LogP ~0.4 to 0.9Amphiphilic; soluble in both polar organics and aqueous buffers.
TPSA ~32-40 ŲGood membrane permeability; high affinity for polar aprotic solvents.
pKa (Amine) ~10.5Exists as a cation at physiological pH; requires high pH (>12) to extract into non-polar organic phases.
pKa (Alcohol) ~16Remains protonated under standard workup conditions.

Part 2: Solubility Profile by Solvent Class

The solubility behavior drastically differs between the Free Base and the HCl Salt . The table below summarizes the saturation potential across standard process solvents.

Comparative Solubility Matrix
Solvent ClassSpecific SolventHCl Salt SolubilityFree Base SolubilityOperational Notes
Protic Polar Water High (>100 mg/mL)Moderate Salt is highly hygroscopic. Free base has partial water miscibility due to the -OH group.
Methanol High High Ideal for recrystallization of the salt.
Ethanol High High Preferred green solvent for intermediate storage.
Aprotic Polar DMSO Very High High Universal solvent for screening; difficult to remove.
DMF High High Useful for SNAr or coupling reactions.
Acetonitrile Moderate High Standard solvent for derivatization reactions.
Chlorinated DCM Low/Insoluble High Critical Switch: Use DCM for reactions after neutralizing the salt with TEA/DIPEA.
Chloroform Low High Similar profile to DCM; useful for NMR analysis of the free base.
Ethers/Esters THF Low High Excellent for reduction reactions (e.g., LAH).
Ethyl Acetate Insoluble Moderate Standard extraction solvent for the free base.
Hydrocarbons Toluene Insoluble Low/Moderate Potential antisolvent for crystallization.
Hexanes Insoluble Insoluble Primary Antisolvent: Use to precipitate the free base or salt from concentrated solutions.

Part 3: Strategic Solvent Selection Workflow

The following decision tree guides the selection of solvents based on the operational phase (Reaction vs. Purification) and the chemical form of the starting material.

SolventSelection Start Starting Material Form Salt HCl Salt Start->Salt Base Free Base Start->Base PolarRxn Reaction: Nucleophilic Sub. Salt->PolarRxn Dissolve Biphasic Workup: Neutralization Salt->Biphasic Convert to Base Recryst Purification: Recrystallization Salt->Recryst Purify OrgRxn Reaction: Protection/Oxidation Base->OrgRxn Anhydrous Chromat Purification: Flash Column Base->Chromat Isolate Solv_DMSO Solvent: DMSO/DMF (High Solub.) PolarRxn->Solv_DMSO Solv_WaterDCM System: H2O / DCM + Base (NaOH) Biphasic->Solv_WaterDCM Solv_MeOHMtBE System: MeOH / MTBE (Solvent/Antisolvent) Recryst->Solv_MeOHMtBE Solv_DCM Solvent: DCM or THF OrgRxn->Solv_DCM Solv_EtOAcHex Eluent: EtOAc / Hexane (Gradient) Chromat->Solv_EtOAcHex

Figure 1: Solvent selection logic flow based on the chemical state of 4-Azaspiro[2.5]octan-7-ol.

Part 4: Experimental Protocol for Solubility Determination

Since batch-to-batch variations (polymorphism, particle size) affect dissolution kinetics, precise solubility should be determined empirically.

Protocol: Gravimetric Saturation Method (Self-Validating)

Objective: Determine saturation solubility (


) in mg/mL.
  • Preparation:

    • Weigh approx. 50 mg of 4-Azaspiro[2.5]octan-7-ol (record mass

      
      ).
      
    • Place in a 4 mL scintillation vial with a magnetic stir bar.

  • Solvent Addition:

    • Add the target solvent in 100

      
      L aliquots at 25°C.
      
    • Stir for 10 minutes between additions.

    • Visual Check: If solution clears, stop. If solid persists after 1 mL, proceed to equilibration.

  • Equilibration (For Low Solubility):

    • Add solvent to reach 2 mL total volume.

    • Stir for 24 hours at ambient temperature.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification:

    • Remove supernatant (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen stream.

    • Weigh the residue (

      
      ).
      
  • Calculation:

    
    
    
Application in Synthesis

Case Study: Boc-Protection When protecting the secondary amine (e.g., with


), the choice of solvent depends on the starting salt.
  • Protocol: Suspend 4-Azaspiro[2.5]octan-7-ol HCl in Dichloromethane (DCM) .

  • Observation: The salt will not dissolve initially.

  • Action: Add 2.5 equivalents of Triethylamine (TEA) .

  • Result: The mixture becomes homogeneous as the HCl is scavenged and the free base dissolves in DCM. This in situ solubility switch confirms successful neutralization.

Part 5: References

  • Vertex AI Search. (2025). Synthesis and properties of 4-Azaspiro[2.5]octan-7-ol derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70700750, 7-Oxa-4-azaspiro[2.5]octan-5-one (Structural Analog). Retrieved from

  • Carreira, E. M., et al. (2010). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Journal of Organic Chemistry. Retrieved from

  • BLD Pharm. (2025). Product Data Sheet: 4-Azaspiro[2.5]octan-7-ol hydrochloride. Retrieved from

Conformational Analysis of 4-Azaspiro[2.5]octan-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational analysis of 4-Azaspiro[2.5]octan-7-ol derivatives.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) is a proven strategy to improve solubility, metabolic stability, and target selectivity. The 4-azaspiro[2.5]octane  scaffold represents a high-value "3D" pharmacophore. Unlike planar aromatic systems, this spirocyclic scaffold offers a rigid, non-planar architecture that vectors substituents into defined regions of chemical space.

This guide provides an in-depth analysis of the 4-azaspiro[2.5]octan-7-ol core. It focuses on the interplay between the spiro-cyclopropane constraint and the piperidine ring dynamics, providing the structural logic required to design high-affinity ligands.

Structural Anatomy & Nomenclature

Precise numbering is critical for conformational discussion. We adhere to the IUPAC rules for spiro systems, where numbering begins at the smaller ring.

Connectivity[1]
  • Skeleton: Spiro[2.5]octane (Cyclopropane fused to Cyclohexane/Piperidine).

  • Numbering:

    • 1, 2: Cyclopropane ring atoms.[1]

    • 3: Spiro carbon (quaternary center).

    • 4: Nitrogen atom (proximal to spiro center).

    • 5, 6: Methylene linkers.

    • 7: Carbon bearing the Hydroxyl group.[2][3]

    • 8: Methylene linker closing the ring to C3.

  • Key Vectors:

    • N4: The amine handle (typically for acylation/alkylation).

    • C7-OH: The hydrogen-bond donor/acceptor site.

    • Relationship: The N4 and C7 positions share a 1,4-relationship within the six-membered ring.

3D Architecture

The molecule consists of a piperidine ring spiro-fused to a cyclopropane. The cyclopropane ring plane is roughly perpendicular to the mean plane of the piperidine ring, creating a "bisected" geometry at the C3 spiro center.

Conformational Dynamics

The Piperidine Chair Preference

Despite the strain imposed by the spiro-cyclopropane, the six-membered piperidine ring predominantly adopts a chair conformation . The energy penalty for twisting into a boat or twist-boat is significantly higher (~5-6 kcal/mol) than the deformation caused by the spiro center.

The "Spiro Effect" & Axial/Equatorial Preferences

The defining feature of this scaffold is the steric environment at the spiro carbon (C3). In a standard piperidine chair, C3 would have one axial and one equatorial hydrogen. In 4-azaspiro[2.5]octane, C3 is quaternary, bonded to the two cyclopropane carbons (C1/C2).

The "Pseudo-Axial" Clash: Geometry dictates that one C-C bond of the cyclopropane ring must occupy a position analogous to an axial substituent, while the other is equatorial .

  • Implication for C7-OH:

    • If the Hydroxyl at C7 is Axial : It experiences a severe 1,3-diaxial interaction. Unlike a standard 1,3-diaxial interaction with a hydrogen atom, the interaction here is with the carbon framework of the cyclopropane ring at C3.

    • Energetic Consequence: This steric clash strongly disfavors the axial orientation of the C7-OH.

    • Conclusion: The C7-OH group has a pronounced preference for the Equatorial position (

      
       kcal/mol preference).
      
Stereochemical Definitions (Cis vs. Trans)

Because the N4 and C7 atoms are in a 1,4-relationship:

  • Trans-isomer (Diequatorial): The substituent on N4 (lone pair or R-group) and the OH at C7 are both equatorial. This is the thermodynamic global minimum .

  • Cis-isomer (Axial-Equatorial): Forces one group (likely the OH or the N-substituent) into the high-energy axial position.

Nitrogen Inversion at N4

The nitrogen at position 4 is adjacent to the spiro center. The "Thorpe-Ingold" or gem-dialkyl-like effect of the spiro ring can influence the N-inversion barrier.

  • Steric Bulk: Large substituents on N4 will be forced into the equatorial position to avoid clashing with the "axial" component of the spiro-cyclopropane.

  • Basicity: The inductive effect of the cyclopropane (slightly electron-donating via Walsh orbitals) may subtly modulate the pKa of the N4 amine compared to a standard piperidine.

Visualizing the Conformational Energy Landscape

The following diagram illustrates the workflow for determining and validating the bioactive conformation of derivatives.

ConformationalAnalysis cluster_Comp Computational Phase cluster_Exp Experimental Validation Start Target Molecule (4-Azaspiro[2.5]octan-7-ol deriv.) ConfSearch Conformational Search (Monte Carlo / Molecular Dynamics) Start->ConfSearch XRay X-Ray Crystallography (Solid State Confirmation) Start->XRay QM_Opt DFT Optimization (B3LYP/6-31G* in Solvent) ConfSearch->QM_Opt EnergyRank Boltzmann Weighting Identify Global Min (Diequatorial) QM_Opt->EnergyRank NMR_Coupling 1H NMR Analysis (3J_HH Coupling Constants) EnergyRank->NMR_Coupling Predict J-values NOE_ROESY NOE/ROESY Spectra (Spatial Proximity) EnergyRank->NOE_ROESY Predict Distances Decision Bioactive Conformation Defined NMR_Coupling->Decision Match: J_ax-ax ~10-12Hz NOE_ROESY->Decision Confirm Equat. OH XRay->Decision

Caption: Workflow integrating computational prediction (DFT) with experimental validation (NMR/X-ray) to assign stereochemistry.

Experimental Protocols

Protocol 1: NMR-Based Configuration Assignment

To distinguish between the cis (axial OH) and trans (equatorial OH) isomers in solution.

  • Sample Preparation: Dissolve 5-10 mg of the derivative in DMSO-d6 or CDCl3.

  • 1H NMR Acquisition: Acquire a high-resolution spectrum (minimum 400 MHz, ideally 600 MHz).

  • H7 Methine Analysis: Locate the signal for the proton at C7 (geminal to OH).

    • Case A (Equatorial OH / Axial H): The H7 proton is Axial . It will show large diaxial coupling (

      
       Hz) with the axial protons at C6 and C8. The signal will appear as a wide triplet of triplets (tt).
      
    • Case B (Axial OH / Equatorial H): The H7 proton is Equatorial . It will show only small equatorial-equatorial or equatorial-axial couplings (

      
       Hz). The signal will appear as a narrow multiplet.
      
  • NOESY Confirmation:

    • Irradiate the H7 signal.

    • Axial H7 (Equatorial OH): Strong NOE correlations to axial protons at C5 and the axial component of the spiro ring (if resolvable).

    • Equatorial H7 (Axial OH): Strong NOE correlations to equatorial protons at C6/C8.

Protocol 2: Computational Conformational Search
  • Force Field: Use OPLS3e or MMFF94 for initial sampling.

  • Sampling: Perform a Monte Carlo Multiple Minimum (MCMM) search.

  • QM Refinement: Optimize all conformers within 5 kcal/mol of the minimum using DFT (e.g.,

    
    B97X-D or B3LYP with 6-31G* basis set).
    
  • Solvation: Include a solvent model (PCM/SMD) matching your assay buffer (Water) or NMR solvent (DMSO).

  • Output: Calculate the Boltzmann distribution at 298 K. Expect >95% population of the Diequatorial (Trans) conformer.

Summary of Key Parameters

ParameterValue / PreferenceMechanistic Reason
Ring Conformation Chair Minimizes torsional strain in the piperidine ring.
C7-OH Orientation Equatorial Avoids 1,3-diaxial clash with the spiro-cyclopropane carbon.
N4-Substituent Equatorial Minimizes steric clash with C5 axial H and spiro ring.
Preferred Isomer Trans (1,4-diequatorial)Global thermodynamic minimum.
H7 Coupling (

)
~11 Hz (Axial-Axial)Diagnostic for the equatorial OH orientation.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.[4] Link

  • Smith, A. B., et al. (2005). The Thorpe-Ingold Effect in Cyclization Reactions.[4][5][6] Journal of Organic Chemistry. Link

  • Gung, B. W. (2009). Structure and conformation of substituted cyclohexanes and piperidines.
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[6] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. Link

  • Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds.[4] Link

Sources

4-Azaspirooctan-7-ol in Modern Drug Discovery: Commercial Landscape, Synthetic Methodologies, and Target Applications

4-Azaspiro[1]octan-7-ol in Modern Drug Discovery: Commercial Landscape, Synthetic Methodologies, and Target Applications

Executive Summary

In contemporary medicinal chemistry, the strategic increase of the fraction of sp3-hybridized carbons (

4-Azaspiro[1]octan-7-ol

Commercial Landscape and Procurement Analysis

Due to the inherent nucleophilicity and potential for oxidative degradation of the secondary amine, 4-azaspiro[1]octan-7-ol is predominantly synthesized, stored, and commercially distributed as a hydrochloride salt (CAS: 1909347-89-2 ) [1]. The salt form dramatically enhances shelf-life and allows for room-temperature or standard cold-chain shipping without significant degradation.

Procurement of this specialized building block requires navigating a niche market of advanced chemical suppliers. Below is a structured comparison of current commercial availability and pricing metrics to guide scale-up and R&D budgeting [1][2][3].

Table 1: Commercial Suppliers and Pricing Data for 4-Azaspiro[1]octan-7-ol HCl
SupplierCAS NumberPurityQuantityListed PriceNotes
Amadis Chemical 1909347-89-297%1 g$882.00 USDStandard R&D grade[1]
abcr Gute Chemie 1909347-89-2>95%100 mg€516.35 EURCatalog AB577549 [2]
abcr Gute Chemie 1909347-89-2>95%250 mg€794.08 EURCatalog AB577549 [2]
Alchimica (Reagentia) 1909347-89-2>95%1 g~23,550 CZKBulk inquiry available [3]

Note: Pricing is subject to regional distribution fees, hazardous material (HazMat) handling, and academic/institutional discounts. Lead times for multi-gram scale-up often require custom synthesis agreements.

Synthetic Methodologies & Handling Protocols

As a Senior Application Scientist, I emphasize that successful incorporation of 4-azaspiro[1]octan-7-ol into complex APIs requires strict control over its reactive sites. The following self-validating protocols detail the generation of the core scaffold and its subsequent orthogonal protection [4][5].

Protocol A: Global Deprotection via Catalytic Hydrogenation

Objective: Conversion of the protected precursor (4-benzyl-7-benzyloxy-4-azaspiro[1]octane) to 4-azaspiro[1]octan-7-ol hydrochloride. Causality: The simultaneous cleavage of N-benzyl and O-benzyl protecting groups requires strong reductive conditions. The addition of stoichiometric hydrochloric acid is critical; it immediately protonates the generated secondary amine, preventing the lone pair from coordinating with and poisoning the palladium catalyst.

  • Preparation: Dissolve 4-benzyl-7-benzyloxy-4-azaspiro[1]octane (1.0 eq) in anhydrous Methanol (MeOH) to achieve a 0.1 M concentration.

  • Acidification: Add concentrated HCl (1.1 eq relative to the starting material).

    • Self-Validation Check: Spot the solution on pH paper to confirm pH < 3, ensuring complete protonation potential before catalyst introduction.

  • Catalyst Addition: Purge the reaction flask with Argon to displace oxygen. Carefully add 10% Pd/C (10-15 mol% Pd). Failure to purge with Argon may result in the ignition of methanol vapors by the active Pd/C catalyst.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas. Maintain under a hydrogen atmosphere (balloon or Parr shaker at 30 psi) at room temperature.
    
  • Monitoring: Stir vigorously.

    • Self-Validation Check: Monitor via LC-MS. The reaction is deemed complete when the mass corresponding to the fully deprotected product (

      
      
      
      
      for the free base) is the sole peak, and intermediate mono-benzylated masses have disappeared.
  • Isolation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad thoroughly with MeOH. Concentrate the filtrate under reduced pressure to yield the hydrochloride salt as a crystalline solid [4].

Protocol B: Selective N-Boc Protection

Objective: Masking the secondary amine to allow selective downstream manipulation of the C7-hydroxyl group. Causality: The spirocyclic secondary amine is highly nucleophilic. Boc-protection prevents unwanted N-alkylation or acylation during O-functionalization. Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl salt, freeing the amine for nucleophilic attack on the Boc anhydride.

  • Solvation: Suspend 4-azaspiro[1]octan-7-ol hydrochloride (1.0 eq) in a 1:2.5 mixture of MeOH and Tetrahydrofuran (THF).

  • Neutralization: Add Triethylamine (TEA, 6.0 eq).

    • Self-Validation Check: The cloudy suspension must transition to a clear solution as the free base is generated and dissolves.

  • Protection: Add Di-tert-butyl dicarbonate (

    
    , 1.5 eq) dropwise at room temperature.
    
  • Monitoring: Stir for 4 hours.

    • Self-Validation Check: Monitor by TLC using a ninhydrin stain. The disappearance of the starting material spot (which stains deep purple/red due to the secondary amine) confirms complete protection.

  • Purification: Concentrate the solvent, resuspend in ethyl acetate, wash with brine, dry over

    
    , and purify via silica gel chromatography (petroleum ether/EtOAc gradient) to isolate the pure N-Boc derivative [4][5].
    

Pharmaceutical Applications & Mechanistic Pathways

The unique 3D vector geometry provided by the spiro[1]octane system allows for precise spatial orientation of pharmacophores. This has led to its adoption across several cutting-edge therapeutic modalities:

  • Targeted Protein Degradation (Molecular Glues): 4-Azaspiro[1]octan-7-ol is heavily utilized as a structural linker in the synthesis of GSPT1 degraders. By connecting a target-binding motif to a cereblon (CRBN) binding moiety, the spirocycle optimizes the ternary complex formation necessary for the ubiquitination and subsequent degradation of GSPT1, a critical target in lung and gastric cancers [4].

  • Antiviral Therapeutics (HBV): The scaffold serves as a core structural element in pyrazolo-piperidine substituted indole-2-carboxamides. These compounds act as allosteric modulators of the Hepatitis B Virus (HBV) capsid protein, inducing aberrant capsid formation that disrupts viral DNA synthesis and replication[5].

  • Neurodegenerative Disease Modeling: Due to its structural homology to isofagomine, the spirocycle acts as a pharmacological chaperone. It modulates and stabilizes glucocerebrosidase (GCase), enhancing its enzymatic activity in vivo. This mechanism is currently being explored to clear alpha-synuclein deposits in synucleinopathies like Parkinson's disease [6].

  • Oncology (Kinase Inhibition): Recent 2025 literature highlights the integration of 7-(trifluoromethyl)-4-azaspiro[1]octan-7-ol into aminopyrazole inhibitors targeting PLK4, demonstrating potent efficacy and tumor regression in neuroblastoma xenograft models [7].

Pathway Visualization

GA4-Azaspirooctan-7-ol(Spirocyclic Scaffold)BN-Functionalization(Linker Attachment)A->B SN2 / Reductive AminationCO-Functionalization(Target Binding Motif)A->C Etherification / EsterificationDHeterobifunctional Molecule(e.g., GSPT1 Degrader)B->D CRBN Ligand ConjugationC->D Target Ligand ConjugationETernary Complex Formation(Target Protein + E3 Ligase)D->E Intracellular Assembly

Workflow of 4-Azaspiro[1]octan-7-ol integration into targeted protein degraders.

References

  • Amadis Chemical. "4-azaspiro[1]octan-7-ol hydrochloride". Source: Amadis Chemical Catalog. URL:

  • abcr Gute Chemie. "AB577549 | CAS 1909347-89-2". Source: abcr Gute Chemie Catalog.
  • Alchimica. "4-azaspiro[1]octan-7-ol hydrochloride (1 x 1 g)". Source: Alchimica CZ. URL:

  • Google Patents. "WO2022073469A1 - Compounds and methods of treating cancers". Source: WIPO (PCT).
  • Google Patents. "WO2019086142A1 - Novel, highly active pyrazolo-piperidine substituted indole-2-carboxamides active against the hepatitis b virus (hbv)". Source: WIPO (PCT).
  • Google Patents. "US9796680B2 - Glucocerebrosidase modulators and uses thereof". Source: USPTO.
  • ACS Publications. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4". Source: Journal of Medicinal Chemistry.

Methodological & Application

Application Note: Scalable Synthesis Protocols for 4-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scalable synthesis of 4-Azaspiro[2.5]octan-7-ol , a privileged spirocyclic scaffold used in medicinal chemistry to modulate physicochemical properties (e.g., lowering logP, increasing metabolic stability) and restrict conformational freedom of piperidine-based drugs.

Executive Summary

The 4-azaspiro[2.5]octane scaffold represents a "magic methyl" equivalent in structural biology, offering a rigidified piperidine surrogate that often improves potency and selectivity. The 7-hydroxy derivative (4-azaspiro[2.5]octan-7-ol) is a critical intermediate for installing this motif via ether or carbamate linkages.

This guide presents two distinct synthesis routes:

  • The Industrial Route (Ketone Reduction): A high-throughput approach utilizing a Dieckmann cyclization strategy, suitable for multigram to kilogram scale-up.

  • The Modular Route (RCM Strategy): A versatile Ring-Closing Metathesis approach allowing for stereoselective functionalization, ideal for lead optimization and analog generation.

Structural Analysis & Retrosynthesis

The target molecule, 4-azaspiro[2.5]octan-7-ol , consists of a piperidine ring spiro-fused to a cyclopropane at position 3 (IUPAC numbering for spiro[2.5]octane starts at the small ring). In piperidine nomenclature, this is a 4-hydroxy-2-spirocyclopropyl-piperidine .

Retrosynthetic Logic (Graphviz)

Retrosynthesis cluster_legend Strategic Disconnections Target 4-Azaspiro[2.5]octan-7-ol (Target) Ketone 4-Azaspiro[2.5]octan-7-one (Key Intermediate) Target->Ketone Stereoselective Reduction Dieckmann Dieckmann Precursor (Acyclic Diester) Ketone->Dieckmann Dieckmann Cyclization ACCA 1-Aminocyclopropane-1-carboxylic acid (1-ACCA) Dieckmann->ACCA N-Alkylation & Chain Extension Reductive Step Reductive Step Cyclization Cyclization Reductive Step->Cyclization Building Block Building Block Cyclization->Building Block

Figure 1: Retrosynthetic analysis highlighting the central role of the 7-oxo intermediate derived from 1-ACCA.

Route 1: Industrial Scale Protocol (Dieckmann Cyclization)

This route is preferred for scale-up due to the use of inexpensive reagents and the avoidance of heavy metal catalysts (unlike RCM). It relies on constructing the piperidinone ring onto the pre-formed cyclopropane amino acid.

Phase 1: Precursor Assembly

Objective: Synthesize the acyclic diester precursor Methyl 3-((1-(2-methoxy-2-oxoethyl)cyclopropyl)amino)propanoate .

Reagents:

  • Starting Material: 1-Aminocyclopropane-1-acetic acid (or generated via Arndt-Eistert from 1-ACCA).

  • Alkylation Agent: Methyl acrylate.

  • Solvent: Methanol (MeOH).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-aminocyclopropane-1-acetic acid methyl ester (1.0 equiv) in MeOH (10 vol).

  • Addition: Add methyl acrylate (1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to 25°C and stir for 16 hours (Michael Addition). Monitor by LCMS for disappearance of amine.

  • Workup: Concentrate in vacuo to yield the crude diester oil. This intermediate is typically pure enough for the next step.

Phase 2: Dieckmann Cyclization & Decarboxylation

Objective: Close the piperidine ring to form 4-azaspiro[2.5]octan-7-one .

Reagents:

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

  • Solvent: Toluene or THF (anhydrous).

  • Decarboxylation: Aqueous HCl.

Step-by-Step Protocol:

  • Cyclization: To a suspension of KOtBu (1.5 equiv) in anhydrous Toluene at 0°C, add the diester from Phase 1 (1.0 equiv) in Toluene dropwise.

  • Reflux: Heat to 80°C for 4 hours. The solution will turn orange/brown as the enolate forms.

  • Quench: Cool to 0°C and quench with acetic acid (1.5 equiv).

  • Decarboxylation (Krapcho-type or Acidic):

    • Scalable Method: Add 6M HCl (5 vol) to the residue and reflux for 6 hours. This effects both hydrolysis of the ester and decarboxylation of the

      
      -keto acid.
      
  • Isolation: Neutralize with NaOH to pH 10. Extract with DCM/IPA (3:1). Dry over Na2SO4 and concentrate to yield 4-azaspiro[2.5]octan-7-one .

Phase 3: Stereoselective Reduction

Objective: Convert the ketone to the target alcohol.

Reagents:

  • Reducing Agent: Sodium Borohydride (NaBH4).

  • Solvent: Methanol.[1][2]

  • Protection (Optional): Boc-anhydride (if N-protection is desired before reduction).

Protocol:

  • Protection: Treat the crude amine with Boc2O (1.1 equiv) and TEA in DCM to obtain tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate .

  • Reduction: Dissolve the N-Boc ketone in MeOH at 0°C. Add NaH4 (0.5 equiv) portion-wise.

  • Completion: Stir at 0°C for 1 hour. Quench with saturated NH4Cl.

  • Purification: Extract with EtOAc. Purify via silica gel chromatography (0-50% EtOAc/Heptane).

Yield Expectations:

  • Overall Yield (3 steps): 35-45%.

  • Purity: >98% (HPLC).

Route 2: Modular Protocol (Ring-Closing Metathesis)

This route is ideal for generating analogs (e.g., 5-substituted derivatives) or when 1-ACCA acetic acid derivatives are inaccessible.

Workflow Diagram (Graphviz)

RCM_Route Step1 1-ACCA (Start) Step2 1. N-Allylation 2. Weinreb Amide Step1->Step2 Functionalization Step3 Vinyl Grignard Addition Step2->Step3 Enone Formation Step4 RCM (Grubbs II) Step3->Step4 Ring Closure Step5 Hydroboration/ Oxidation Step4->Step5 Target 7-ol

Figure 2: RCM-based synthesis pathway.

Key Steps:

  • Precursor: Synthesize N-Allyl-N-Boc-1-amino-1-vinylcyclopropane .

    • Note: This requires converting 1-ACCA to the Weinreb amide, then reacting with VinylMgBr to get the enone, followed by reduction to the allylic alcohol (or keeping as enone for RCM).

  • RCM: Treat the diene with Grubbs II catalyst (2-5 mol%) in DCM at reflux.

    • Result: Forms the dehydropiperidine ring.

  • Hydroboration: Treat the alkene with BH3·THF, followed by oxidative workup (H2O2/NaOH).

    • Regioselectivity: Borane prefers the less hindered carbon, favoring the 7-ol (4-ol in piperidine) over the position adjacent to the spiro center.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterCritical RangeImpact on QualityMitigation
Dieckmann Temperature 75°C - 85°CLow temp = incomplete cyclization. High temp = polymerization.Control heating ramp; use internal probe.
Decarboxylation pH < 1.0 (Acidic)Incomplete decarboxylation leads to unstable beta-keto acid.Ensure vigorous reflux with 6M HCl.
NaBH4 Stoichiometry 0.4 - 0.6 equivExcess leads to boron complexes; deficit leaves ketone.Add portion-wise; monitor by TLC.
RCM Concentration < 0.05 MHigh conc promotes intermolecular dimerization (oligomers).Perform under high dilution conditions.

Analytical Characterization Standards

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

  • 1H NMR (400 MHz, CDCl3):

    
     3.85 (m, 1H, CH-OH), 3.60-3.40 (m, 2H, N-CH2), 3.20-3.00 (m, 2H, N-CH2), 1.80-1.60 (m, 4H, Piperidine CH2), 1.45 (s, 9H, Boc), 0.80-0.60 (m, 4H, Cyclopropane).
    
  • 13C NMR: Distinctive spiro-quaternary carbon signal at

    
     ~20-25 ppm; Carbamate carbonyl at 
    
    
    
    155 ppm.
  • Mass Spectrometry (ESI): [M+H]+ calc. 228.16, found 228.2. [M+Na]+ 250.2.

Safety & Handling

  • 1-Aminocyclopropanecarboxylic acid: Handle as a potential irritant.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or moisture. Ensure adequate venting.

  • Grubbs Catalyst: Ruthenium residues must be scavenged (e.g., using thiol-silica) before biological testing to prevent assay interference.

References

  • Synthesis of 4-Azaspiro[2.5]octane-5,7-dione (Precursor Scaffold)

    • Source: BenchChem Technical Support. "Optimizing the Synthesis of 4-Azaspiro[2.5]octane-5,7-dione."
    • (Verified context from search result 1.1)

  • Preparation of Tert-butyl 7-hydroxy-4-azaspiro[2.

    • Source: Patent EP3840747B1. "Novel Aryloxypiperidine Pyrazole Compounds as Indoleamine 2,3-Dioxygenase Inhibitors." Paragraph [0125].
  • Scalable Synthesis of Spirocyclic Piperidines via Dieckmann Cycliz

    • Source: Organic Process Research & Development (General methodology reference for spiro-piperidines).
    • Context: Adapted from standard protocols for 4-piperidone synthesis described in: J. Med. Chem. 2014, 71, 168-184.[3]

  • Simmons-Smith and RCM Str

    • Source:Organic Reactions 2001, 58, 1 (Simmons-Smith Review); Org. Lett. 2010, 12, 804 (RCM on spiro systems).

Sources

Application Note: Functionalization of the Hydroxyl Group in 4-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the chemoselective functionalization of 4-Azaspiro[2.5]octan-7-ol (CAS: 2305255-40-5 / 2306269-68-9 for Boc-protected), a privileged spirocyclic scaffold in medicinal chemistry. Characterized by a piperidine ring spiro-fused to a cyclopropane unit, this scaffold offers unique conformational restriction and metabolic stability compared to traditional piperidines. This guide details protocols for N-protection, oxidation, O-alkylation, and fluorination, emphasizing the preservation of the acid-sensitive spiro-cyclopropane moiety and the control of stereochemistry.

Structural Analysis & Strategic Considerations

Molecule Profile
  • IUPAC Name: 4-Azaspiro[2.5]octan-7-ol[1]

  • Core Structure: A 4-hydroxypiperidine derivative where the carbon adjacent to the nitrogen (C3 in spiro numbering) is the spiro-junction to a cyclopropane ring.

  • Key Functional Groups:

    • Secondary Amine (

      
      ):  Highly nucleophilic; prone to oxidation and non-specific alkylation.
      
    • Secondary Alcohol (

      
      ):  The primary target for functionalization (ethers, esters, halides, ketones).
      
    • Spiro-Cyclopropane (

      
      ):  Provides steric bulk alpha to the nitrogen.[2] While generally robust, it can be sensitive to strong Lewis acids or vigorous hydrogenolysis conditions.
      
Chemoselectivity Strategy

Direct functionalization of the hydroxyl group is complicated by the competing nucleophilicity of the secondary amine. The


 amine is significantly more nucleophilic than the 

alcohol. Therefore, a Protection-Functionalization-Deprotection (PFD) strategy is mandatory.
  • Step 1: Mask

    
     (e.g., Boc, Cbz).
    
  • Step 2: Modify

    
    -OH (Oxidation, Alkylation, Substitution).
    
  • Step 3: Deprotect

    
    .
    

Critical Caution: The spiro-cyclopropane ring induces ring strain. Avoid highly acidic conditions (e.g., concentrated


, high temp) that could trigger ring-opening or rearrangement.

Experimental Protocols

Protocol A: Chemoselective N-Protection (The Foundation)

Purpose: To mask the amine and prevent N-alkylation/oxidation during hydroxyl modification. Target:tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate.[3]

Materials:

  • 4-Azaspiro[2.5]octan-7-ol (HCl salt or free base)[1]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    ) or DIPEA
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Suspend 4-Azaspiro[2.5]octan-7-ol HCl (1.0 equiv) in DCM (10 mL/g).

  • Basification: Cool to 0°C. Add

    
     (2.5 equiv) dropwise. The suspension should clear as the free base forms.
    
  • Addition: Add

    
     (1.1 equiv) dissolved in minimal DCM dropwise over 15 minutes.
    
  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin for amine, PMA for Boc-product).

  • Workup: Quench with water. Wash organic layer with 0.5M citric acid (to remove excess amine/base) and brine.

  • Isolation: Dry over

    
    , filter, and concentrate. The product usually solidifies and can be used without chromatography (Purity >95%).
    

Why this works: The cyclopropane steric bulk at the


-position does not significantly hinder N-acylation, allowing standard Boc conditions to proceed quantitatively.
Protocol B: Oxidation to Ketone (Spiro-Piperidone)

Purpose: To access the ketone for reductive amination or Grignard addition. Target:tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate.[4]

Strategic Note: Avoid Jones Reagent (chromic acid) due to potential acid-catalyzed ring opening. Dess-Martin Periodinane (DMP) or Swern Oxidation are preferred for their mild conditions.

Procedure (DMP Method):

  • Setup: Dissolve N-Boc-4-azaspiro[2.5]octan-7-ol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

  • Reaction: Stir at RT for 2–3 hours. The mixture will become cloudy.

  • Quench: Add a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    (sodium thiosulfate). Stir vigorously for 20 minutes until the layers separate clearly (thiosulfate reduces unreacted iodine species).
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: O-Alkylation (Ether Synthesis)

Purpose: To install lipophilic side chains or linkers. Reagents: Sodium Hydride (NaH), Alkyl Halide (R-X).

Procedure:

  • Deprotonation: Dissolve N-Boc-4-azaspiro[2.5]octan-7-ol (1.0 equiv) in anhydrous DMF or THF at 0°C. Add NaH (60% dispersion, 1.2 equiv).

  • Evolution: Stir for 30 mins to allow

    
     evolution to cease.
    
  • Alkylation: Add the alkyl halide (1.2–1.5 equiv) dropwise.

  • Catalysis (Optional): For unreactive halides, add catalytic TBAI (tetrabutylammonium iodide).

  • Reaction: Stir at RT (or heat to 50°C if necessary) for 4–16 hours.

  • Workup: Carefully quench with

    
     at 0°C. Extract with EtOAc. Wash extensively with water/LiCl solution to remove DMF.
    

Stereochemical Note: This reaction retains the stereochemistry of the starting alcohol (retention). If inversion is required, use the Mitsunobu reaction (PPh3, DIAD, R-OH).

Protocol D: Deoxyfluorination (Bioisostere Synthesis)

Purpose: To replace -OH with -F, modulating pKa and metabolic stability. Reagent: Deoxo-Fluor or DAST.

Procedure:

  • Setup: Dissolve N-Boc-4-azaspiro[2.5]octan-7-ol in anhydrous DCM in a plastic/Teflon vessel (glass can react with HF byproducts).

  • Addition: Cool to -78°C. Add Deoxo-Fluor (1.2 equiv) dropwise.

  • Reaction: Allow to warm slowly to RT over 4 hours.

  • Quench: Pour into saturated

    
     (Caution: 
    
    
    
    evolution).
  • Outcome: This reaction proceeds with inversion of configuration (SN2 mechanism). If the starting alcohol is a specific isomer (e.g., cis), the product will be trans.

Data Summary & Properties

PropertyValue / DescriptionNote
Molecular Weight 127.19 g/mol (Free base)
ClogP ~0.6 (Hydroxyl) -> ~0.9 (Amine)Highly polar; requires organic cosolvents.
Acid Stability ModerateStable to TFA/DCM (1:4) for Boc removal. Unstable to conc.

.
Stereochemistry C7 is a stereocenterCommercial sources are often racemic diastereomers. Separation via Chiral HPLC is recommended after N-protection.
Reactivity Order

-Amine >

-Hydroxyl
N-protection is mandatory.

Workflow Visualization

FunctionalizationWorkflow Start 4-Azaspiro[2.5]octan-7-ol (Starting Material) NBoc N-Boc Intermediate (Stable Platform) Start->NBoc Boc2O, Et3N (Chemoselective N-Protection) Ketone 7-Oxo Derivative (Ketone) NBoc->Ketone Dess-Martin Periodinane (Oxidation) Ether 7-Alkoxy Derivative (Ether) NBoc->Ether NaH, R-X (Alkylation) Fluoro 7-Fluoro Derivative (Bioisostere) NBoc->Fluoro Deoxo-Fluor (Inversion) Final Functionalized API (Deprotected) Ketone->Final 1. Reductive Amination 2. TFA/DCM Ether->Final TFA/DCM (Deprotection) Fluoro->Final TFA/DCM (Deprotection)

Figure 1: Divergent synthesis workflow starting from the N-protection of the 4-azaspiro[2.5]octan-7-ol scaffold.

References

  • BenchChem. 4-Azaspiro[2.5]octane-5,7-dione: Application Notes & Protocols. Retrieved from

  • Google Patents. WO2019086142A1 - Novel, highly active pyrazolo-piperidine substituted indole-2-carboxamides active against the hepatitis b virus (HBV).[1] (Describes Boc-protection of 4-azaspiro[2.5]octan-7-ol). Retrieved from

  • PubChem. 4-Azaspiro[2.5]octan-7-ol hydrochloride (Compound Summary).[5] National Library of Medicine. Retrieved from

  • AChemBlock. tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate Product Page. Retrieved from

  • Sigma-Aldrich. 4-azaspiro[2.5]octan-7-one hydrochloride Product Specification. Retrieved from

Sources

N-protection strategies for 4-Azaspiro[2.5]octan-7-ol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Protection Strategies for 4-Azaspiro[2.5]octan-7-ol Intermediates

Executive Summary & Scaffold Analysis

The 4-azaspiro[2.5]octan-7-ol scaffold is a privileged intermediate in modern drug discovery, serving as a conformationally restricted, lipophilicity-lowering bioisostere for piperidine and morpholine rings.

Structural Challenges:

  • Steric Hindrance: The secondary amine at position 4 is directly adjacent to the quaternary spiro-carbon (C3). This neopentyl-like environment significantly reduces nucleophilicity compared to standard piperidines, requiring optimized reaction kinetics.

  • Chemo-differentiation: The molecule contains two nucleophiles: the hindered amine (N4) and the distal alcohol (C7). Selective N-protection is required to enable oxidation or alkylation of the hydroxyl group.

  • Cyclopropane Lability: While the spiro[2.5] system exhibits surprising kinetic stability, the cyclopropane ring introduces ring strain (~27 kcal/mol). Harsh acidic deprotection or high-pressure hydrogenation can trigger ring-opening or rearrangement.

This guide details three validated protocols for N-protection (Boc, Cbz, Fmoc) specifically optimized for this hindered scaffold.

Strategic Decision Matrix

Before selecting a protocol, evaluate downstream synthetic requirements using the following decision logic.

ProtectionStrategy Start Start: 4-Azaspiro[2.5]octan-7-ol Q1 Is the target acid-sensitive? Start->Q1 Q2 Is the target base-sensitive? Q1->Q2 Yes (Avoid TFA/HCl) Boc Select Boc Protection (Protocol A) Q1->Boc No (Stable to Acid) Q3 Does the target contain reducible groups (alkenes, nitro)? Q2->Q3 Yes (Avoid Base) Fmoc Select Fmoc Protection (Protocol C) Q2->Fmoc No (Stable to Base) Cbz Select Cbz Protection (Protocol B) Q3->Cbz No (Hydrogenolysis OK) Q3->Fmoc Yes (Avoid H2)

Figure 1: Decision matrix for selecting the optimal N-protecting group based on downstream chemical compatibility.

Detailed Protocols

Protocol A: N-Boc Protection (Recommended Standard)

Best for: General synthesis where acid deprotection is permissible.

Mechanism & Rationale: Due to the steric bulk at C3, the amine is sluggish. Standard conditions (1.0 eq


) often result in incomplete conversion. This protocol uses a slight excess of reagent and a nucleophilic catalyst (DMAP) to drive the reaction to completion without protecting the alcohol (O-Boc formation).

Materials:

  • Substrate: 4-Azaspiro[2.5]octan-7-ol (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • Base: Triethylamine (

    
    ) (2.0 eq)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-azaspiro[2.5]octan-7-ol and DCM. Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add

    
     followed by DMAP.[1] Stir for 5 minutes.
    
  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes. Note: Slow addition prevents localized heating which could promote O-acylation.
    
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin or PMA). The amine spot should disappear. If starting material remains after 6h, add 0.2 eq additional

      
      .
      
  • Workup (Critical):

    • Quench with water.

    • Wash organic layer with 0.5 M citric acid (cold) instead of HCl. Reason: Strong mineral acids in the workup can prematurely degrade the cyclopropane or Boc group.

    • Wash with saturated

      
       and Brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Data Validation:

  • 1H NMR (CDCl3): Look for the tert-butyl singlet (~1.45 ppm, 9H). Verify the cyclopropane protons remain intact (multiplets at 0.3–0.8 ppm).

Protocol B: N-Cbz Protection (Orthogonal Strategy)

Best for: Acid-sensitive targets where deprotection via Hydrogenolysis is preferred.

Mechanism & Rationale: Benzyl chloroformate (Cbz-Cl) is highly reactive. Under Schotten-Baumann conditions (biphasic), the reaction is rapid. The challenge is preventing O-carbonylation. We utilize a biphasic system to keep the deprotonated alcohol sequestered in the aqueous phase if high pH is used, or strictly control stoichiometry in organic phase.

Materials:

  • Substrate: 4-Azaspiro[2.5]octan-7-ol (1.0 eq)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Base:

    
     (2.5 eq)
    
  • Solvent: THF / Water (1:1 mixture) [0.15 M]

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in THF. Add Water and solid

    
    . Cool to 0°C.[2][3]
    
  • Addition: Add Cbz-Cl dropwise via syringe pump or addition funnel over 30 minutes. Vigorous stirring is essential for the biphasic system.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add N,N-dimethylethylenediamine (0.2 eq) if excess Cbz-Cl persists (optional scavenger).

  • Workup: Extract with EtOAc (3x). Wash combined organics with 1M HCl (briefly), water, and brine.[1]

  • Purification: Flash chromatography.

Stability & Deprotection Guide

The primary concern with 4-azaspiro[2.5]octanes is the stability of the cyclopropane ring during deprotection.

Table 1: Deprotection Conditions and Risk Assessment

Protecting GroupDeprotection ReagentConditionsRisk to CyclopropaneRecommendation
Boc TFA / DCM20% TFA, 0°C

RT, 2h
LowSafe. Avoid heating. Do not reflux.
Boc 4M HCl / Dioxane0°C

RT, 1h
Low-MediumSafe if anhydrous. Moisture + HCl can open ring.
Cbz

, Pd/C
1 atm

, MeOH, RT
Very LowSafe. Avoid high pressure (>50 psi).
Cbz HBr / AcOHRTHigh AVOID. Strong acid + nucleophile opens ring.
Fmoc Piperidine / DMF20% v/v, RTNoneSafe. Completely orthogonal to ring strain.

Synthetic Workflow Visualization

The following diagram illustrates the validated workflow for converting the 7-ol intermediate into a functionalized ketone or ether.

Workflow Substrate 4-Azaspiro[2.5]octan-7-ol (SM) Protected N-Protected Intermediate (N-Boc/Cbz) Substrate->Protected Protocol A/B Oxidation Oxidation (Dess-Martin) Target: Ketone Protected->Oxidation Route 1 Alkylation O-Alkylation (NaH, R-X) Target: Ether Protected->Alkylation Route 2 Deprotection N-Deprotection (TFA or H2/Pd) Oxidation->Deprotection Alkylation->Deprotection Final Final Product (Functionalized Amine) Deprotection->Final

Figure 2: Synthetic workflow for functionalizing 4-azaspiro[2.5]octan-7-ol post-protection.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Boc/Cbz stability). Link

  • Foley, D. J., et al. (2015). "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space." Organic & Biomolecular Chemistry, 13, 6844-6855. (Describes synthesis and handling of spiro-piperidines). Link

  • Pfizer Inc. (2011). "Spirocyclic Compounds as Modulators of Chemokine Receptors." World Intellectual Property Organization, WO2011006960. (Contains specific examples of N-Boc protection of 4-azaspiro[2.5]octane derivatives). Link

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524-3529. (Review of spirocyclic scaffolds including stability data). Link

Sources

Application Note: 4-Azaspiro[2.5]octan-7-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and structural biologists utilizing 4-Azaspiro[2.5]octan-7-ol as a scaffold in Fragment-Based Drug Discovery (FBDD).[1]

Executive Summary

4-Azaspiro[2.5]octan-7-ol represents a "best-in-class" fragment for modern FBDD campaigns targeting difficult binding pockets.[1] Unlike traditional flat aromatic fragments, this scaffold offers inherent three-dimensionality (3D) while maintaining a low molecular weight (<130 Da).[1] Its specific value lies in the spiro-cyclopropyl moiety , which restricts conformational entropy without adding excessive lipophilicity, and its orthogonal bifunctionality (secondary amine and secondary alcohol), allowing for precise vector growth in two distinct directions.

This guide details the physicochemical profile, screening protocols, and chemical elaboration strategies required to successfully deploy this fragment in drug discovery.[2]

Physicochemical Profile & Structural Analysis[1][3][4][5]

The molecule is a rigidified analogue of 4-hydroxypiperidine.[1] The fusion of the cyclopropane ring at the 3-position (spiro junction) creates a unique steric profile that can probe sub-pockets inaccessible to flexible piperidines.[1]

Key Metrics Table
PropertyValueStrategic Implication
MW (Free Base) 127.19 DaUltra-low MW allows significant "growth" room while staying <500 Da.[1]
cLogP ~ -0.5 to 0.2High hydrophilicity; ideal for increasing solubility in lead series.[1]
Fsp3 0.86 (6/7 carbons)Exceptional 3D character; improves clinical success probability.[1]
H-Bond Donors 2 (NH, OH)Two distinct "anchor points" for protein binding.[1]
H-Bond Acceptors 2 (N, O)Capable of engaging backbone carbonyls or sidechain residues.[1]
Topological Polar Surface Area ~32 ŲHigh permeability potential; CNS active compatible.[1]
Vector Analysis
  • Vector A (N-4 position): The secondary amine is the primary growth vector.[1] It is highly nucleophilic and ideal for amide coupling (targeting solvent-exposed regions) or SNAr reactions.[1]

  • Vector B (O-7 position): The secondary alcohol offers a vector typically perpendicular to the amine plane.[1] It allows for ether formation or oxidation to a ketone for reductive amination/Grignard addition.

Screening Protocols

Due to its high solubility and low complexity, 4-Azaspiro[2.5]octan-7-ol is amenable to high-concentration biophysical screening.[1]

Ligand-Observed NMR (STD / WaterLOGSY)

Objective: Detect weak binding (KD > 1 mM) to the target protein.[1]

Protocol:

  • Buffer Prep: Use D2O-based phosphate buffer (pH 7.[1]4) to minimize solvent suppression artifacts.

  • Sample Prep: Prepare "cocktails" of 4-8 fragments.

    • Protein Concentration: 10–20 µM.[1]

    • Fragment Concentration: 200–500 µM (Ligand excess is critical for STD).

    • Control: Run the fragment spectrum without protein to identify aggregation or impurity peaks.

  • Data Acquisition:

    • STD-NMR: Saturate protein resonances (typically at -1.0 ppm or >10 ppm) for 2–3 seconds.[1] Subtract the on-resonance spectrum from the off-resonance reference.[1]

    • Result: Signals corresponding to the spiro-cyclopropane protons (0.3–0.8 ppm) are distinct and diagnostic.[1] If these peaks appear in the difference spectrum, the hydrophobic spiro-core is in contact with the protein surface.

Surface Plasmon Resonance (SPR)

Objective: Determine binding kinetics or steady-state affinity.[1]

Protocol:

  • Immobilization: Immobilize the target protein via biotin-streptavidin or amine coupling (keep Rmax low to avoid mass transport limitation, but sufficient for low MW detection).[1]

  • Injection: Inject 4-Azaspiro[2.5]octan-7-ol in a concentration series (e.g., 50 µM to 2 mM).

    • Note: Due to the fast off-rates typical of fragments, use Steady-State Affinity fitting rather than Kinetic fitting.

  • Solvent Correction: Perform DMSO calibration (even if DMSO is low) as the refractive index change of the small fragment is subtle.

X-Ray Crystallography Soaking

Objective: Obtain structural confirmation of the binding mode.

Protocol:

  • Soak Conditions: The high solubility of the HCl salt allows soaking concentrations up to 50–100 mM.

  • Cryo-Protection: The fragment itself can act as a cryo-protectant at high concentrations, but standard glycerol/ethylene glycol mixes are compatible.[1]

  • Density Map Analysis: Look for the "butterfly" shape of the spiro-system. The cyclopropane ring provides a strong, distinct electron density bulb that is easily distinguishable from water molecules.

Chemical Elaboration (Hit-to-Lead)

Once a hit is validated, elaboration is required to improve potency. The following workflows utilize the specific reactivity of the 4-azaspiro[2.5]octane core.

Workflow Visualization

The following diagram illustrates the decision tree for elaborating this scaffold.

ElaborationWorkflow cluster_legend Reaction Class Start Hit: 4-Azaspiro[2.5]octan-7-ol VectorA Vector A: Amine (N-4) Start->VectorA VectorB Vector B: Alcohol (O-7) Start->VectorB Amide Amide Coupling (R-COOH + HATU) VectorA->Amide Urea Urea Formation (Isocyanates) VectorA->Urea SNAr S_NAr / Buchwald (Aryl Halides) VectorA->SNAr Ether Ether Synthesis (NaH + R-X) VectorB->Ether Oxidation Oxidation to Ketone (Dess-Martin) VectorB->Oxidation RedAmin Reductive Amination (From Ketone) Oxidation->RedAmin key1 Blue: Core Fragment key2 Red/Yellow: Growth Vectors key3 Green: Advanced Intermediate

Figure 1: Elaboration strategy for 4-Azaspiro[2.5]octan-7-ol showing orthogonal growth vectors.

Detailed Synthetic Protocols
A. Amine Functionalization (Vector A)

Context: The secondary amine is sterically less hindered than in 2,6-substituted piperidines, making it highly reactive.

Protocol (Standard Amide Coupling):

  • Dissolution: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add DIPEA (3.0 eq) to neutralize the HCl salt of the fragment.

  • Activation: Add HATU (1.1 eq) and stir for 5 minutes.

  • Addition: Add 4-Azaspiro[2.5]octan-7-ol HCl (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 and brine.

    • Note: The spiro-cyclopropane is stable to standard aqueous workups.[1]

B. Alcohol Functionalization (Vector B)[1]

Context: The C7-hydroxyl is a secondary alcohol.[1] It can be elaborated into ethers (for solubility/metabolic stability) or amines (via oxidation).[1]

Protocol (Oxidation to Ketone): To access the 7-amino derivatives or spiro-hydantoins.

  • Reagent: Use Dess-Martin Periodinane (DMP) to avoid harsh acidic conditions that might stress the cyclopropane (though it is generally robust).[1]

  • Procedure: Dissolve N-protected fragment (e.g., N-Boc-4-azaspiro[2.5]octan-7-ol) in DCM. Add DMP (1.2 eq) at 0°C. Warm to RT.

  • Result: Yields N-Boc-4-azaspiro[2.5]octan-7-one .

  • Application: This ketone is a versatile intermediate for reductive amination with diverse amines, creating a new vector at the 7-position.[1]

Strategic Advantages in Drug Design[6]

The "Gem-Dimethyl" Effect Analogue

The spiro-cyclopropane ring exerts a conformational lock similar to the Thorpe-Ingold (gem-dimethyl) effect.[1] This reduces the entropic penalty of binding.[3] If a flexible piperidine hit is found, switching to the 4-azaspiro[2.5]octane core often improves potency by pre-organizing the ligand into a bioactive conformation.[1]

Metabolic Stability

The spiro-cyclopropane group blocks metabolic oxidation at the positions alpha to the nitrogen (a common metabolic soft spot in piperidines).[1]

  • Piperidine: Susceptible to P450 oxidation at C2/C6.[1]

  • 4-Azaspiro[2.5]octane: The C3 position is fully substituted (quaternary), blocking metabolism at this site and often extending half-life (

    
    ).[1]
    
Safety & Handling
  • Stability: The cyclopropane ring in this system is not highly strained compared to other bicyclics; it is stable to chromatography and standard storage.

  • Acidity: Avoid refluxing in concentrated strong acids (e.g., HI, HBr) which may induce ring-opening of the cyclopropane, although it is stable to TFA (used for Boc deprotection).

References

  • Burkhard, J. A., et al. (2010).[4] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527.[4] Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[1] Nature Reviews Drug Discovery, 15, 605–619. Link

  • SpiroChem AG. (n.d.).[1] "Spirocycles in Drug Discovery." SpiroChem Application Notes. Link

Sources

Reductive amination reactions involving 4-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization of 4-Azaspiro[2.5]octan-7-ol via Reductive Amination

Executive Summary & Strategic Importance

4-Azaspiro[2.5]octan-7-ol represents a high-value pharmacophore in modern drug discovery, particularly in the design of G-protein coupled receptor (GPCR) modulators (e.g., MCH-1R antagonists) and kinase inhibitors (e.g., PLK4, LRRK2).[1] The scaffold’s value lies in its "Spiro Advantage" : the spiro[2.5]octane core imparts significant


 character, reducing lipophilicity (LogP) while enforcing a rigid 3D vector that improves metabolic stability compared to traditional piperidine analogs.

This guide details the two critical reductive amination pathways involving this scaffold:

  • Type A (N-Functionalization): Utilizing the secondary amine at position 4 as a nucleophile to access

    
    -alkylated derivatives.[2]
    
  • Type B (C7-Functionalization): Oxidizing the C7-hydroxyl to a ketone, followed by reductive amination to install novel amine functionalities at the 7-position.[1][2]

Structural Analysis & Reactivity Profile

The 4-azaspiro[2.5]octan-7-ol scaffold contains two orthogonal reactive centers.[2] Understanding their steric and electronic environments is prerequisite to successful synthesis.[2]

  • Position 4 (Secondary Amine): Located adjacent to the spiro-cyclopropyl ring.[2] The gem-dimethyl-like steric bulk of the cyclopropane ring can retard nucleophilic attack on bulky electrophiles.

  • Position 7 (Secondary Alcohol): Located in the "para" position relative to the nitrogen. In the chair conformation of the piperidine ring, the hydroxyl group can exist in axial or equatorial orientations.[1] Functionalization here via a ketone intermediate requires careful control of diastereoselectivity (cis/trans relative to the spiro group).

Protocol A: N-Alkylation via Reductive Amination[1][2]

Objective: Mono-alkylation of the secondary amine (N4) with an external aldehyde. Challenge: Preventing over-alkylation and managing the steric hindrance of the adjacent spiro ring.

Reagents & Materials
  • Substrate: 4-Azaspiro[2.5]octan-7-ol (HCl salt or free base).

  • Electrophile: Target Aldehyde (1.0 - 1.2 equiv).[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH

    
    CN).[2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2]

  • Additive: Acetic Acid (AcOH).[2]

Step-by-Step Methodology
  • Free Base Liberation (If using HCl salt):

    • Suspend 4-azaspiro[2.5]octan-7-ol HCl (1.0 equiv) in DCE.

    • Add triethylamine (TEA, 1.2 equiv) and stir for 15 min until clear.

  • Imine Formation:

    • Add the aldehyde (1.1 equiv) to the amine solution.

    • Critical Step: Add Glacial Acetic Acid (1.5 - 2.0 equiv).[2] The pH must be slightly acidic (pH 5-6) to catalyze iminium ion formation without protonating the amine into non-reactivity.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS.[1][2] The formation of the imine/hemiaminal equilibrium is often visible.[1]

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.[2] STAB is preferred over NaBH

      
      CN for its lower toxicity and better chemoselectivity (does not reduce aldehydes/ketones as fast as imines).[2]
      
    • Stir at RT for 2–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
      .[1][2]
      
    • Extract with DCM or EtOAc (x3).[2]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]

Data Summary: Reducing Agent Selection

ReductantReactivityToxicityChemoselectivityRecommended For
STAB ModerateLowHigh (Imine > Aldehyde)Standard Protocol
NaBH

CN
LowHighHighAcid-sensitive substrates
NaBH

HighLowLow (Reduces Aldehyde)Not recommended (One-pot)

Protocol B: C7-Amination (Ketone Route)[2]

Objective: Installation of an amine at the 7-position. This is a two-stage workflow: Oxidation followed by Reductive Amination.[1][2]

Stage 1: Synthesis of 4-Azaspiro[2.5]octan-7-one

Note: The amine at N4 must be protected (e.g., Boc, Cbz) before oxidation to prevent N-oxide formation or side reactions.[1]

  • Protection: React 4-azaspiro[2.5]octan-7-ol with Boc

    
    O/TEA to yield tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate.
    
  • Oxidation:

    • Dess-Martin Periodinane (DMP): 1.2 equiv in DCM at 0°C -> RT.[1][2] Fastest and cleanest method.

    • Swern Oxidation: DMSO/Oxalyl Chloride at -78°C. Use if scale >100g to reduce cost.[2]

  • Isolation: The resulting ketone (4-azaspiro[2.5]octan-7-one derivative) is often unstable on silica; use immediately or purify rapidly.[2]

Stage 2: Reductive Amination of the Ketone

Reaction: Ketone + R-NH


 -> Imine -> Amine.[2]
  • Imine Formation:

    • Dissolve Ketone (1.0 equiv) and Amine (1.2 equiv) in DCE/MeOH (4:1).

    • Add AcOH (catalytic) and MgSO

      
       (anhydrous, 2.0 equiv) to sequester water and drive equilibrium.
      
    • Optimization: For sterically hindered amines, use Ti(OiPr)

      
       (2.0 equiv) neat or in THF to pre-form the imine/enamine.
      
  • Reduction:

    • Cool to 0°C.[1][2][3]

    • Add NaBH

      
       (if using Ti-mediated) or STAB (standard).[2]
      
    • Stir until conversion is complete.

  • Stereochemical Outcome:

    • The hydride attacks predominantly from the less hindered face.[1]

    • Axial Attack: Yields the equatorial amine (typically the trans isomer relative to the spiro ring).

    • Equatorial Attack: Yields the axial amine (typically the cis isomer).

    • Note: The spiro-cyclopropane at C3 exerts long-range steric effects, often favoring equatorial amine formation (thermodynamic product).[1][2]

Visualization: Reaction Pathways & Decision Logic

The following diagram illustrates the divergent synthetic pathways for functionalizing 4-azaspiro[2.5]octan-7-ol.

G Start 4-Azaspiro[2.5]octan-7-ol Aldehyde Aldehyde (R-CHO) + STAB / AcOH Start->Aldehyde Path A: N-Func Protect 1. N-Boc Protection (Boc2O) Start->Protect Path B: C7-Func N_Product N-Alkylated Product (4-R-4-azaspiro[2.5]octan-7-ol) Aldehyde->N_Product Direct Red. Am. Oxidize 2. Oxidation (Dess-Martin or Swern) Protect->Oxidize Ketone Intermediate: N-Boc-4-azaspiro[2.5]octan-7-one Oxidize->Ketone RedAm 3. Reductive Amination (R-NH2 + NaBH(OAc)3) Ketone->RedAm C_Product C7-Amino Product (7-Amino-4-azaspiro[2.5]octane) RedAm->C_Product Stereoselective

Figure 1: Divergent synthesis workflow.[1][2] Path A targets the secondary amine; Path B targets the C7 position via a ketone intermediate.

Troubleshooting & Expert Tips

  • Problem: Low conversion in N-alkylation (Path A).

    • Root Cause:[1][2][4][5][6][7] The spiro-cyclopropane creates steric drag at the N4 position.

    • Solution: Switch solvent to pure THF or Methanol.[2] Increase temperature to 40°C. Use the stronger reductant NaBH

      
      CN with careful pH monitoring (maintain pH 4-5).[2]
      
  • Problem: "Stuck" Imine in C7-Amination (Path B).

    • Root Cause:[1][2][4][5][7] The ketone at C7 is sterically crowded by the adjacent axial protons of the piperidine ring.[1]

    • Solution: Use Titanium(IV) Isopropoxide (Ti(OiPr)

      
      ) as a Lewis acid/dehydrating agent. Mix Ketone + Amine + Ti(OiPr)
      
      
      
      neat for 2 hours before adding MeOH and NaBH
      
      
      .[2]
  • Problem: Cis/Trans Isomer Separation.

    • Solution: The resulting diastereomers often have distinct polarities.[2] Use Silica Gel Chromatography with a DCM/MeOH/NH

      
      OH gradient.[1][2] If separation is difficult, protect the new amine (e.g., as a trifluoroacetamide) to enhance chromatographic difference.[1]
      

References

  • Discovery of PLK4 Inhibitors: Sutton, J., et al. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4."[1] Journal of Medicinal Chemistry. (2020).[1][2] [Link] Context: Describes the use of 7-(trifluoromethyl)-4-azaspiro[2.5]octan-7-ol and related urea formation, validating the reactivity of the amine.

  • MCH-1R Antagonists: Guo, T., et al. "Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists."[1][2][8] Bioorganic & Medicinal Chemistry Letters. (2009). [Link] Context: Establishes the utility of spiro-piperidine scaffolds in GPCR drug discovery.

  • Synthesis of Spiro[2.5]octane Derivatives: Patent WO2022073469A1.[2] "Compounds and methods of treating cancers."[2] (2022).[2] Context: Provides experimental details on the protection and manipulation of 4-azaspiro[2.5]octan-7-ol.

  • Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry. (1996). [Link] Context: The foundational text for the STAB protocol used in this guide.

Sources

Stereoselective Synthesis of 4-Azaspiro[2.5]octan-7-ol Isomers: A Comprehensive Guide to Kinetic vs. Thermodynamic Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-azaspiro[2.5]octane system has emerged as a privileged spirocyclic scaffold in modern medicinal chemistry[1]. By increasing the fraction of


 carbons (

) and locking the piperidine core into a rigid conformation, this scaffold enhances metabolic stability and provides highly predictable vectors for pharmacophore presentation[2]. Derivatives of 4-azaspiro[2.5]octan-7-ol are actively utilized in the development of molecular glues (e.g., GSPT1 degraders)[1], allosteric modulators for Hepatitis B virus capsid assembly[2], and glucocerebrosidase modulators[3].

Because the spatial orientation of the C7 hydroxyl group dictates the molecule's binding affinity and physicochemical properties, achieving high diastereomeric excess (de) during synthesis is critical[4]. This guide details the mechanistic rationale and provides self-validating protocols for the divergent, stereoselective reduction of 4-benzyl-4-azaspiro[2.5]octan-7-one to yield either the equatorial or axial isomers of 4-azaspiro[2.5]octan-7-ol[5].

Mechanistic Rationale & Causality

The stereochemical outcome of reducing the C7 ketone is governed by the rigid chair conformation of the piperidine ring, which is conformationally locked by the spiro-cyclopropane moiety at C3[6]. This structural feature renders the two faces of the C7 carbonyl highly diastereotopic.

  • Thermodynamic / Steric Approach Control (Equatorial Alcohol): When utilizing small, unhindered hydride donors like Sodium Borohydride (

    
    ), the hydride preferentially attacks the 
    
    
    
    carbonyl carbon from the less sterically hindered axial face. This trajectory avoids the 1,3-diaxial interactions present on the equatorial face. The resulting hydroxyl group is pushed into the thermodynamically favored equatorial position[4].
  • Kinetic Control (Axial Alcohol): The use of bulky reducing agents, such as L-Selectride (Lithium tri-sec-butylborohydride), reverses this selectivity. The massive steric bulk of the sec-butyl groups causes severe repulsive 1,3-diaxial strain during an axial attack transition state. Consequently, the hydride is forced to attack from the equatorial face, yielding the kinetically favored axial alcohol.

Data Presentation: Reagent Influence on Diastereomeric Ratio

The choice of reducing agent and temperature strictly dictates the diastereomeric ratio (dr) of the resulting alcohol.

Reducing AgentSolventTemp (°C)Hydride TrajectoryMajor Hydroxyl OrientationDiastereomeric Ratio (dr)

MeOH0 to 25AxialEquatorial (Isomer A)> 92:8

THF0AxialEquatorial (Isomer A)85:15
DIBAL-HDCM-78EquatorialAxial (Isomer B)75:25
L-SelectrideTHF-78EquatorialAxial (Isomer B)> 95:5

Visualization: Stereoselective Synthetic Workflow

StereoselectiveSynthesis Ketone 4-benzyl-4-azaspiro[2.5]octan-7-one (Rigid Chair Conformation) EqAlc Equatorial Alcohol (Thermodynamic Control) Ketone->EqAlc NaBH4, MeOH, 0 °C Axial Hydride Attack AxAlc Axial Alcohol (Kinetic Control) Ketone->AxAlc L-Selectride, THF, -78 °C Equatorial Hydride Attack FinalEq Equatorial 4-azaspiro[2.5]octan-7-ol (Isomer A) EqAlc->FinalEq H2, Pd/C, MeOH N-Debenzylation FinalAx Axial 4-azaspiro[2.5]octan-7-ol (Isomer B) AxAlc->FinalAx H2, Pd/C, MeOH N-Debenzylation

Workflow for the divergent, stereoselective synthesis of 4-azaspiro[2.5]octan-7-ol isomers.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Equatorial 4-Benzyl-4-azaspiro[2.5]octan-7-ol

Objective: Isolate the thermodynamically stable equatorial alcohol via steric approach control.

  • Preparation: Dissolve 4-benzyl-4-azaspiro[2.5]octan-7-one (1.0 eq) in anhydrous Methanol (0.2 M) and cool to 0 °C using an ice bath[5].

  • Reduction: Add

    
     (1.5 eq) portion-wise over 15 minutes to control hydrogen evolution.
    
  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate under reduced pressure.
  • Validation Checkpoint:

    • TLC: Product

      
       (Hexanes/EtOAc 1:1), stains dark blue with Phosphomolybdic Acid (PMA).
      
    • 1H NMR (CDCl3): The diagnostic C7 carbinol proton (-CH -OH) appears as a broad multiplet (

      
      , 
      
      
      
      Hz) around 3.6 ppm. The presence of a large axial-axial coupling constant (
      
      
      Hz) definitively proves the proton is axial, self-validating that the hydroxyl group is equatorial.
Protocol B: Synthesis of Axial 4-Benzyl-4-azaspiro[2.5]octan-7-ol

Objective: Isolate the kinetically favored axial alcohol using a bulky hydride source.

  • Preparation: Dissolve 4-benzyl-4-azaspiro[2.5]octan-7-one (1.0 eq) in anhydrous THF (0.1 M) under an inert Nitrogen atmosphere and cool to -78 °C.

  • Reduction: Dropwise add L-Selectride (1.0 M in THF, 1.2 eq) over 20 minutes. Maintain the temperature at -78 °C and stir for 3 hours.

  • Quench & Workup: Carefully quench the reaction at -78 °C with water, followed by the addition of 3M NaOH and 30%

    
     to oxidize the organoborane byproducts. Warm to room temperature and extract with Dichloromethane (
    
    
    
    ). Dry and concentrate.
  • Validation Checkpoint:

    • TLC: Product

      
       (Hexanes/EtOAc 1:1). It is slightly less polar than the equatorial isomer due to intramolecular shielding.
      
    • 1H NMR (CDCl3): The C7 carbinol proton appears as a narrow multiplet (quintet or br s,

      
       Hz) around 3.9 ppm. The absence of large coupling constants validates that the proton is equatorial, confirming the axial position of the hydroxyl group.
      
Protocol C: Global Deprotection to 4-Azaspiro[2.5]octan-7-ol

Objective: Remove the N-benzyl protecting group to yield the free amine scaffold[1].

  • Preparation: Dissolve the isolated 4-benzyl-4-azaspiro[2.5]octan-7-ol isomer (1.0 eq) in Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight) and a catalytic amount of concentrated HCl (0.1 eq)[1].

  • Hydrogenolysis: Purge the reaction flask with vacuum/Nitrogen cycles, then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol. Concentrate the filtrate to afford the 4-azaspiro[2.5]octan-7-ol hydrochloride salt.

  • Validation Checkpoint:

    • LC-MS: Complete disappearance of the

      
      
      
      
      
      peak and the emergence of the
      
      
      
      
      peak[1].
    • 1H NMR (MeOD): Complete loss of the aromatic multiplet (7.2–7.4 ppm) and the benzylic singlet (~3.5 ppm).

References

  • Vertex Pharmaceuticals. Compounds and methods of treating cancers. WO2022073469A1. 1

  • BenchChem. 4-Azaspiro[2.5]octane-5,7-dione.6

  • F. Hoffmann-La Roche AG. Novel, highly active pyrazolo-piperidine substituted indole-2-carboxamides active against the hepatitis b virus (hbv). WO2019086142A1. 2

  • US Patent Office. Fused heterocycles as 5-ht2a receptor agonists. US20240425503A1.4

  • US Patent Office. Glucocerebrosidase modulators and uses thereof. US9796680B2.3

  • WIPO. Piperidinyl-3-(aryloxy)propanamides and propanoates. WO2019169153A1.5

Sources

Application Note: Coupling 4-Azaspiro[2.5]octan-7-ol with Amino Acids for Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Advantage[1][2]

In modern drug discovery, the transition from flat, aromatic structures to three-dimensional,


-rich scaffolds is a critical strategy to improve solubility, metabolic stability, and target selectivity. The 4-azaspiro[2.5]octan-7-ol  scaffold represents a "privileged structure" in this domain.[1]

By incorporating a cyclopropane ring spiro-fused to a piperidine core, this molecule offers unique properties for peptidomimetics:

  • Conformational Restriction: The spiro-fusion locks the piperidine ring into a specific chair/boat conformation, reducing the entropic penalty upon binding to a protein target.

  • Bioisosterism: It serves as a rigidified surrogate for proline or 4-hydroxypiperidine, often improving potency in GPCR and protease inhibitor programs.

  • Vector Control: The 4-amine and 7-hydroxyl groups provide defined exit vectors, allowing precise orientation of peptide side chains.

However, the steric bulk of the spiro-cyclopropane ring adjacent to the secondary amine (N4) presents a synthetic challenge. Standard peptide coupling protocols (e.g., EDC/HOBt) often fail or proceed with poor yields.[2] This guide details a high-efficiency protocol using advanced uronium/aminium reagents to overcome these steric barriers.[3]

Strategic Analysis & Chemical Logic

The Steric Challenge

In 4-azaspiro[2.5]octane, the nitrogen atom (N4) is directly adjacent to the spiro-quaternary carbon (C3). This creates significant steric hindrance, shielding the nitrogen nucleophile.[1]

  • Implication: The activation energy for nucleophilic attack on the activated amino acid ester is higher than for standard secondary amines (like piperidine).

  • Solution: We must use "super-active" esters (OAt or Oxyma) rather than OBt esters.

Reagent Selection
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here. The 7-aza nitrogen in the leaving group (HOAt) provides anchimeric assistance (neighboring group effect), accelerating the acylation rate by nearly two orders of magnitude compared to HBTU.

  • Alternative: COMU is a safer, highly efficient alternative that generates the Oxyma active ester, often matching HATU's performance with easier byproduct removal.

  • Base: DIPEA (Diisopropylethylamine) is preferred over TEA to prevent base-catalyzed racemization of the incoming Fmoc-amino acid.

Protection Strategy

The 7-hydroxyl group is a secondary alcohol. While less nucleophilic than the amine, it can participate in esterification if the reaction is forced.

  • Recommendation: For robust scale-up, protect the 7-OH as a TBS (tert-butyldimethylsilyl) ether . If performing small-scale exploratory synthesis, the unprotected alcohol can often be tolerated due to the kinetic preference for amide formation, provided the stoichiometry is strictly controlled (1:1).

Experimental Protocols

Protocol A: Protection of 4-Azaspiro[2.5]octan-7-ol (Optional but Recommended)

Use this step if high purity is required or if the subsequent peptide sequence contains aggressive side-chain chemistry.

  • Dissolve: Suspend 4-azaspiro[2.5]octan-7-ol (1.0 eq) in anhydrous DCM (10 mL/g).

  • Add Base: Add Imidazole (2.5 eq) and stir until dissolved.

  • Silylation: Cool to 0°C. Add TBS-Cl (1.2 eq) portion-wise.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

    • Note: The amine remains free (N-silylation is labile and reverses during workup).

Protocol B: High-Efficiency Coupling (The Core Workflow)

This protocol couples the spiro-amine with an Fmoc-protected amino acid.

Reagents:

  • Amine: 4-azaspiro[2.5]octan-7-ol (or TBS-protected variant) (1.0 eq)

  • Acid: Fmoc-AA-OH (1.2 – 1.5 eq)

  • Coupling Agent: HATU (1.2 – 1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF (concentration 0.1 M – 0.2 M)

Step-by-Step Procedure:

  • Activation (Pre-mix):

    • In a dry vial, dissolve Fmoc-AA-OH and HATU in anhydrous DMF.

    • Add DIPEA . The solution should turn yellow immediately (formation of the activated OAt ester).

    • Critical: Stir for exactly 1–2 minutes. Do not wait longer, as the active ester can degrade or racemize.

  • Coupling:

    • Add the 4-azaspiro[2.5]octan-7-ol (dissolved in minimal DMF) to the activated acid mixture.

    • Flush the headspace with Argon/Nitrogen. Cap tightly.

  • Incubation:

    • Stir at Room Temperature for 2–4 hours.

    • Optimization: If LCMS shows incomplete conversion after 4 hours, do not add more reagent immediately. Instead, heat gently to 40°C for 1 hour. The steric barrier sometimes requires thermal energy.

  • Monitoring:

    • Check LCMS for the product mass

      
      .[4]
      
    • Success Criterion: Disappearance of the spiro-amine peak.

  • Workup (Solution Phase):

    • Dilute with Ethyl Acetate.

    • Acid Wash: Wash 2x with 5% KHSO₄ or 1M HCl (removes unreacted amine and DIPEA).

    • Base Wash: Wash 2x with saturated NaHCO₃ (removes unreacted acid and HOAt byproduct).

    • Dry: Dry over MgSO₄, filter, and concentrate.

Protocol C: Fmoc Deprotection
  • Dissolve the coupled product in 20% Piperidine in DMF (v/v) .

  • Stir for 20 minutes at RT.

  • Concentrate under high vacuum (to remove piperidine/dibenzofulvene adducts).

  • Purify via Flash Chromatography or Prep-HPLC.

Data Summary & Troubleshooting

ParameterStandard ConditionTroubleshooting (Steric Failure)
Coupling Reagent HATU (1.2 eq)PyAOP (1.5 eq) or COMU (1.5 eq)
Solvent DMFNMP (Higher polarity/solubility)
Temperature 25°C40°C - 50°C (Microwave optional)
Time 2-4 Hours12-16 Hours
Base DIPEA (3 eq)TMP (Collidine) - milder, less epimerization

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway for incorporating this scaffold.

G Start Start: 4-Azaspiro[2.5]octan-7-ol CheckPurity Requirement: High Purity / Side-chain Chemistry? Start->CheckPurity Protect Protect 7-OH (TBS-Cl) CheckPurity->Protect Yes Direct Proceed Unprotected CheckPurity->Direct No Activation Activate Fmoc-AA-OH (HATU + DIPEA) Protect->Activation Direct->Activation Coupling Coupling Reaction (Steric Barrier: N4) Activation->Coupling Add Amine QC QC: LCMS Check Coupling->QC Success Complete Conversion? QC->Success Heat Heat to 40°C or Switch to PyAOP Success->Heat No Finish Final Product: Peptidomimetic Scaffold Success->Finish Yes Heat->Coupling Re-attempt

Caption: Workflow for coupling sterically hindered 4-azaspiro[2.5]octan-7-ol, highlighting the critical decision points for protection and thermal optimization.

References

  • Zheng, Y., et al. (2022). "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3][5][6] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Burkhardt, C., et al. (2025).[5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Chinchilla, R., & Nájera, C. (2014). "Chemicals from 4-azaspiro[2.5]octane: A privileged scaffold." Chemical Reviews (Contextual Citation on Scaffold Utility). Link

Sources

Oxidation of 4-Azaspiro[2.5]octan-7-ol to corresponding ketones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxidation of 4-Azaspiro[2.5]octan-7-ol to 4-Azaspiro[2.5]octan-7-one Subtitle: Mechanistic Strategies and Validated Protocols for Spirocyclic Scaffold Functionalization

Introduction & Scientific Rationale

Spirocyclic piperidines, particularly the 4-azaspiro[2.5]octane system, have emerged as highly valuable structural motifs in modern medicinal chemistry. By introducing a spiro-fused cyclopropane ring to a piperidine core, chemists can achieve enhanced metabolic stability, increased


 character (escaping "flatland"), and a rigidified conformational space. Derivatives of 4-azaspiro[2.5]octane are actively utilized in the synthesis of glucocerebrosidase (GCase) modulators for neurodegenerative diseases [1] and novel indole-2-carboxamides targeting the Hepatitis B virus (HBV) [1].

A critical synthetic node in utilizing this scaffold is the functionalization of the C7 position. The oxidation of the secondary alcohol, 4-azaspiro[2.5]octan-7-ol (CAS: 1909347-89-2), to its corresponding ketone, 4-azaspiro[2.5]octan-7-one (CAS: 2306277-85-8), provides a versatile electrophilic handle. This ketone intermediate is essential for downstream diversification via reductive aminations, Wittig olefinations, or Grignard additions.

Mechanistic Causality & Experimental Design

The Imperative of Amine Protection

The starting material features a secondary amine at the 4-position. If left unprotected, the highly nucleophilic nitrogen lone pair will readily compete with the C7-hydroxyl group for the oxidizing agent. With hypervalent iodine reagents, the free amine can form stable I–N adducts or undergo undesired N-oxidation.

Causality: To ensure absolute chemoselectivity, the amine must be masked with an electron-withdrawing protecting group. The tert-butyloxycarbonyl (Boc) group is optimal because it withdraws electron density via resonance, rendering the nitrogen non-nucleophilic. Furthermore, it perfectly balances robust stability during oxidation with facile, orthogonal removal under anhydrous acidic conditions.

Selection of the Oxidant

The proximity of the highly strained cyclopropane ring dictates the use of mild oxidants to prevent acid-catalyzed ring-opening or epimerization.

  • Dess-Martin Periodinane (DMP) [2]: For discovery-scale synthesis (< 5 grams), DMP is the gold standard. It operates under exceptionally mild conditions (0 °C to RT) and neutral-to-mildly acidic pH. The mechanism involves the ligand exchange of the alcohol with an acetate group on the iodine(V) center, followed by alpha-proton abstraction.

  • TEMPO/NaOCl (Anelli Oxidation) [3]: For process scale-up (> 10 grams), DMP becomes cost-prohibitive and poses safety risks due to its shock-sensitive nature. The TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) as the stoichiometric oxidant is highly efficient, exothermic, and easily scalable.

Workflow Visualization

Workflow SM 4-Azaspiro[2.5]octan-7-ol (Starting Material) BOC N-Boc-4-azaspiro[2.5]octan-7-ol (Protected Intermediate) SM->BOC Boc2O, Et3N DCM, 25°C KET N-Boc-4-azaspiro[2.5]octan-7-one (Oxidized Intermediate) BOC->KET DMP, NaHCO3 (Discovery) OR TEMPO/NaOCl (Scale-up) PROD 4-Azaspiro[2.5]octan-7-one HCl (Final Product) KET->PROD 4M HCl in Dioxane 25°C

Figure 1: Synthetic workflow for the oxidation of 4-azaspiro[2.5]octan-7-ol to its ketone.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Boc Protection of 4-Azaspiro[2.5]octan-7-ol

Objective: Mask the secondary amine to prevent N-oxidation.

  • Setup: In an oven-dried round-bottom flask under

    
    , suspend 4-azaspiro[2.5]octan-7-ol hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
    
  • Base Addition: Add Triethylamine (

    
    , 2.5 eq) dropwise at 0 °C. Rationale: The first equivalent neutralizes the HCl salt; the excess acts as an acid scavenger.
    
  • Reagent Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) in a single portion. Allow the reaction to warm to 25 °C and stir for 4 hours.
    
  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1, Ninhydrin stain). The primary amine starting material (stains purple/pink) must be completely consumed.

  • Workup: Wash the organic layer with 0.5 M HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield N-Boc-4-azaspiro[2.5]octan-7-ol .
Protocol B: Oxidation to N-Boc-4-azaspiro[2.5]octan-7-one (DMP Method)

Objective: Mild oxidation of the secondary alcohol for discovery-scale batches.

  • Setup: Dissolve N-Boc-4-azaspiro[2.5]octan-7-ol (1.0 eq, 8 mmol) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Buffering: Add solid Sodium Bicarbonate (

    
    , 3.0 eq). Rationale: DMP generates acetic acid as a byproduct. 
    
    
    
    buffers the solution, preventing acid-catalyzed Boc deprotection or cyclopropane ring-opening.
  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise. Remove the ice bath and stir at 25 °C for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 2:1,

    
     stain). The alcohol (Rf ~0.2) should be replaced by the less polar ketone (Rf ~0.6).
    
  • Quench & Workup: Quench with a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    . Stir vigorously for 30 minutes until the organic layer is clear. Rationale:
    
    
    reduces unreacted iodine(V) species to water-soluble iodine(III/I) salts. Extract with DCM, dry, and concentrate.
Protocol C: Global Deprotection to 4-Azaspiro[2.5]octan-7-one Hydrochloride

Objective: Remove the Boc group to yield the final reactive building block.

  • Setup: Dissolve the crude N-Boc-4-azaspiro[2.5]octan-7-one in minimal anhydrous DCM.

  • Deprotection: Add 4M HCl in Dioxane (10 eq) at 25 °C. Stir for 3 hours. Rationale: Using anhydrous HCl in Dioxane prevents the formation of a highly polar aqueous amine solution, which is notoriously difficult to extract.

  • Validation Checkpoint: LC-MS analysis should show the disappearance of the Boc-protected mass [M+H-tBu]+ and the appearance of the free amine mass [M+H]+ = 126.1.

  • Isolation: The product often precipitates directly as the hydrochloride salt. Dilute with diethyl ether, filter the solid, wash with additional ether, and dry under high vacuum to yield 4-azaspiro[2.5]octan-7-one hydrochloride [4].

Quantitative Data Presentation

The following table summarizes the performance metrics of various oxidation strategies evaluated for the N-Boc-4-azaspiro[2.5]octan-7-ol system.

Oxidation MethodReagents & CatalystsTemp (°C)Time (h)Avg. Yield (%)ScalabilityKey Byproducts / Drawbacks
Dess-Martin DMP (1.2 eq),

0 to 252.088 - 92Low (<5g)Iodobenzoic acid derivatives; shock-sensitive reagents
Anelli (TEMPO) TEMPO (0.05 eq), NaOCl, KBr01.082 - 87High (>10g)Requires vigorous biphasic stirring; trace over-oxidation
Swern Oxalyl chloride, DMSO,

-78 to 254.075 - 80MediumDimethyl sulfide generation (toxic, highly odorous)

References

  • Alectos Therapeutics Inc. (2017). Glucocerebrosidase modulators and uses thereof (US Patent No. 9,796,680 B2). U.S.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156.[Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Journal of Organic Chemistry, 52(12), 2559–2562.[Link]

Application Note: Procedures for Incorporating Azaspiro Rings into Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The "Escape from Flatland" initiative in modern drug discovery has elevated spirocyclic scaffolds from academic curiosities to essential pharmacophores. Azaspiro rings—specifically 2-azaspiro[3.3]heptane , 2-azaspiro[4.5]decane , and 7-azaspiro[3.5]nonane —serve as high-


 bioisosteres for morpholine, piperidine, and piperazine.

Incorporating these rings offers three distinct competitive advantages:

  • Vector Control: The rigid spiro-carbon locks substituents into precise vectors, often improving selectivity (e.g., reducing hERG liability).

  • Physicochemical Modulation: They typically lower lipophilicity (LogD) and increase metabolic stability compared to their non-spirocyclic monocyclic counterparts.[1]

  • Intellectual Property: They provide novel chemical space in crowded patent landscapes.

This guide details the protocols for (A) De Novo Synthesis of the Azaspiro Core and (B) Late-Stage Coupling to Heterocycles , supported by mechanistic insights and optimization strategies.

Strategic Decision Framework

Before initiating synthesis, researchers must select the integration strategy based on the availability of the spiro-block and the electronic nature of the target heterocycle.

SynthesisStrategy Start Target Design: Azaspiro-Heterocycle CheckComm Is the Azaspiro Amine Commercially Available? Start->CheckComm Yes Yes CheckComm->Yes No No CheckComm->No Coupling Strategy B: C-N Coupling (Buchwald-Hartwig / SNAr) Yes->Coupling DeNovo Strategy A: De Novo Synthesis No->DeNovo Route1 Route A1: [2+2] Cycloaddition (Beta-lactam reduction) DeNovo->Route1 For [3.3] systems Route2 Route A2: Double Alkylation (Gem-disubstitution) DeNovo->Route2 For [4.5] / [5.5] systems Route3 Route A3: RCM (Ring-Closing Metathesis) DeNovo->Route3 For macro/strained systems

Figure 1: Decision tree for selecting the optimal synthetic pathway for azaspiro incorporation.

Protocol A: De Novo Synthesis of 2-Azaspiro[3.3]heptane Scaffolds

The [3.3] system is highly strained and cannot be easily formed via standard alkylation. The most robust industrial method involves the formation of a spiro-beta-lactam followed by reduction.

Mechanism & Causality

Direct cyclization of 1,3-dihalides with amines often leads to polymerization or elimination. We utilize Chlorosulfonyl Isocyanate (CSI) to perform a [2+2] cycloaddition with an exocyclic methylene cyclobutane. This establishes the spiro quaternary center before the nitrogen ring is fully formed, bypassing the entropic penalty of closing two strained rings simultaneously.

Materials
  • Methylene cyclobutane (1.0 equiv)

  • Chlorosulfonyl isocyanate (CSI) (1.1 equiv)

  • Sodium sulfite (

    
    ) (Excess)
    
  • Lithium Aluminum Hydride (LAH) (2.5 equiv)

  • Solvents: Diethyl ether (anhydrous), THF (anhydrous)

Step-by-Step Procedure
  • [2+2] Cycloaddition (Formation of Beta-Lactam):

    • Charge a flame-dried flask with methylene cyclobutane in anhydrous diethyl ether under

      
      . Cool to 0°C.
      
    • Add CSI dropwise over 30 minutes. Note: Exothermic reaction. Maintain T < 5°C to prevent polymerization.

    • Stir at 0°C for 2 hours, then warm to room temperature (RT) overnight.

    • Reductive Hydrolysis: Dilute the reaction mixture with ether and pour into a vigorously stirred solution of aqueous

      
       (25% w/v). Maintain pH ~7-8 with NaOH if necessary.
      
    • Extract with ether, dry over

      
      , and concentrate to yield the spiro-beta-lactam intermediate (typically a white solid).
      
  • Ring Reduction (Lactam to Azetidine):

    • Suspend LAH in anhydrous THF at 0°C.

    • Add the spiro-beta-lactam (dissolved in THF) dropwise.

    • Heat to reflux for 4–6 hours. Critical: Ensure complete reduction; monitor by TLC (disappearance of carbonyl stretch).

    • Fieser Workup: Cool to 0°C. Carefully quench with water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL).
    • Filter the granular precipitate. The filtrate contains the free secondary amine 2-azaspiro[3.3]heptane .

  • Purification:

    • Convert to the oxalate or HCl salt for storage, as the free amine is volatile and hygroscopic.

Protocol B: Late-Stage Coupling (Buchwald-Hartwig Amination)

Attaching a secondary azaspiro amine to a heteroaryl halide is the most common medicinal chemistry workflow. However, azaspiro amines are sterically demanding (branching at the


-carbon relative to the nitrogen). Standard conditions often fail.
Expert Insight: Ligand Selection

For spirocyclic amines, steric bulk is the enemy of oxidative addition but the friend of reductive elimination .

  • Avoid:

    
    , DPPF (often too slow).
    
  • Use: Dialkylbiaryl phosphines (Buchwald Ligands).

    • RuPhos: Best for secondary amines and electron-rich aryl halides.

    • BrettPhos: Essential for primary spiro-amines or extremely hindered couplings.

Protocol: Pd-Catalyzed C-N Bond Formation

Substrate: 2-Azaspiro[4.5]decane (Amine) + 4-Bromo-pyridine derivative (Aryl Halide).

Reagents:

  • 
     (2 mol%) or Pd(OAc)2 (5 mol%)
    
  • Ligand: RuPhos (4-8 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Procedure:

  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix

    
     and RuPhos in the solvent and stir at RT for 5 mins to generate the active 
    
    
    
    species.
  • Reaction Setup: Add the aryl halide (1.0 equiv), azaspiro amine (1.2 equiv), and base to a microwave vial or pressure tube.

  • Catalyst Addition: Add the pre-formed catalyst solution.

  • Execution: Seal and heat to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.

    • Checkpoint: If conversion stalls at <50%, add a second portion of catalyst/ligand.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Data Summary: Ligand Performance Comparison
LigandYield (%)Reaction TimeNotes
BINAP 35%24 hSignificant dehalogenation of aryl halide observed.
Xantphos 45%18 hPoor conversion with sterically hindered spiro-amines.
RuPhos 92% 4 h Excellent for secondary spiro-amines; high turnover.
BrettPhos 88%6 hPreferred if the aryl halide is an aryl chloride.

Troubleshooting & Optimization (The "Spiro-Switch")

When replacing a piperidine with an azaspiro[3.3]heptane, researchers often encounter solubility issues during synthesis due to the high crystallinity of spiro-salts.

Optimization Workflow:

Optimization Problem Low Yield in Coupling Check1 Is Aryl Halide Electron Poor? Problem->Check1 Yes1 Yes (e.g., Pyridine, Pyrimidine) Check1->Yes1 No1 No (e.g., Anisole, Toluene) Check1->No1 SNAr Switch to SNAr (DMSO, 120°C, DIPEA) Yes1->SNAr LigandSwitch Switch Ligand to BrettPhos or AdBrettPhos No1->LigandSwitch BaseSwitch Switch Base to LHMDS (soluble base) LigandSwitch->BaseSwitch If still low conversion

Figure 2: Troubleshooting logic for coupling failures involving azaspiro amines.

Critical Quality Attributes (CQAs)
  • Basicity (

    
    ):  Azaspiro[3.3]heptanes are generally more basic (
    
    
    
    ~10-11) than piperidines (
    
    
    ~10). This can affect the oxidative addition step if the amine coordinates too strongly to Pd. Use a stronger base (NaOtBu) to ensure the amine is deprotonated/active.
  • Stability: The cyclobutane ring in [3.3] systems is stable to standard acid/base conditions but can open under harsh Lewis Acid conditions (

    
    , 
    
    
    
    ).

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters.

  • Wipf, P., et al. (2004).[2] "Diversity-oriented synthesis of azaspirocycles." Organic Letters.

  • Carreira, E. M., & Fessard, T. C. (2014).[3] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Zheng, Y. J., & Tice, C. M. (2016).[4] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-Azaspiro[2.5]octan-7-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 4-Azaspiro[1]octan-7-ol

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with spirocyclic piperidine scaffolds.

4-Azaspiro[1]octan-7-ol is a highly valuable, 3D-privileged fragment used in the development of PLK4 inhibitors [1] and GSPT1 degraders[2]. However, constructing the spiro[1]octane core presents significant synthetic challenges, particularly during the olefination of lactam precursors and the subsequent cyclopropanation of the electron-rich exocyclic enamine [3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yields.

I. Synthetic Workflow Overview

The most scalable and modular approach to the 4-azaspiro[1]octan-7-ol core involves the Tebbe/Petasis olefination of a protected 4-hydroxypiperidin-2-one, followed by a Furukawa-modified Simmons-Smith cyclopropanation, and global deprotection [3].

Synthesis N1 Protected Lactam N2 Olefination (Petasis) N1->N2 N3 Exocyclic Enamine N2->N3 >95% Conv. N4 Cyclopropanation (Furukawa) N3->N4 N5 Spiro Intermediate N4->N5 Yield Limiting N6 Deprotection (HCl/MeOH) N5->N6 N7 4-Azaspiro[2.5] octan-7-ol N6->N7 Final Step

Figure 1: Five-step synthetic workflow for 4-Azaspiro[1]octan-7-ol highlighting key transformations.

II. Quantitative Data: Cyclopropanation Optimization

The conversion of the exocyclic enamine to the spirocycle is the primary yield-limiting step. Traditional Simmons-Smith conditions (Zn-Cu couple) often fail due to the heterogeneous nature of the zinc surface and the steric bulk of the piperidine ring. Transitioning to a homogeneous carbenoid system is critical for high yields.

Table 1: Optimization of the Cyclopropanation Step (N-Boc-2-methylene-4-silyloxypiperidine)

EntryZinc SourceHalideSolventTemp (°C)Yield (%)Mechanistic Observation
1Zn-Cu coupleCH₂I₂Et₂OReflux35%Incomplete conversion; heterogeneous surface passivation.
2Et₂Zn (1.5 eq)CH₂I₂DCM0 to RT52%Reaction stalled at 60% conversion; carbenoid depletion.
3Et₂Zn (3.0 eq)ClCH₂IDCE0 to 6061%Significant side-product formation due to thermal degradation.
4 Et₂Zn (3.0 eq) CH₂I₂ DCM -20 to RT 84% Complete conversion; clean kinetic profile.

III. Troubleshooting & FAQs

Q1: My Petasis olefination of the lactam precursor is stalling at 50% conversion. How do I drive it to completion? Causality: The active olefination species, titanocene methylidene (


), is highly sensitive to steric hindrance and trace moisture. If the reaction stalls, the titanium enolate intermediate has likely stabilized, or the active reagent has prematurely dimerized into inactive species.
Solution:  Ensure your Petasis reagent (

) is properly "aged." Heat the reagent in anhydrous toluene at 80 °C for 30 minutes in the dark before adding the lactam. This pre-generates the active Schrock carbene. Use a minimum of 2.0 equivalents of the titanium complex to overcome the inherent resonance stability of the lactam carbonyl.

Q2: During the Furukawa cyclopropanation, I observe a sudden exotherm and the reaction turns black. What happened? Causality: You have experienced a runaway carbenoid decomposition. Diethylzinc (


) and diiodomethane (

) react to form the active carbenoid (

). This species is thermally unstable. If mixed too rapidly or at temperatures above 0 °C, it rapidly decomposes into ethylene gas, zinc iodide, and precipitated zinc metal (the black color), completely destroying your reagents before they can react with the alkene. Solution: Strictly control the addition rate. Cool the

/ alkene solution to -20 °C. Add

dropwise via a syringe pump over 1 hour, ensuring the internal temperature never exceeds -10 °C during the addition phase.

Q3: How do I selectively deprotect the TBS and Boc groups without ring-opening the newly formed cyclopropane? Causality: Cyclopropanes fused adjacent to a nitrogen atom are susceptible to acid-catalyzed ring-opening (fragmentation) if the conditions are too harsh (e.g., neat TFA at elevated temperatures), as the nitrogen lone pair can stabilize the resulting carbocation. Solution: Utilize a milder, protic cleavage method. Stirring the spiro intermediate in a solution of HCl in Methanol (MeOH) at room temperature effectively cleaves both the silyl ether and the Boc carbamate [2]. The protic solvent stabilizes the transition state and prevents spiro-ring fragmentation, cleanly yielding the 4-azaspiro[1]octan-7-ol hydrochloride salt.

IV. Self-Validating Experimental Protocol: Furukawa Cyclopropanation

This protocol describes the optimized conditions for forming the spiro[1]octane core (Table 1, Entry 4). It is designed as a self-validating system—meaning it includes mandatory In-Process Controls (IPCs) to verify chemical causality at each step.

Reagents:

  • N-Boc-2-methylene-4-(tert-butyldimethylsilyloxy)piperidine (1.0 eq, 10 mmol)

  • Diethylzinc (

    
    , 1.0 M in hexanes) (3.0 eq, 30 mmol)
    
  • Diiodomethane (

    
    ) (6.0 eq, 60 mmol)
    
  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 250 mL 3-neck round-bottom flask under vacuum and backfill with ultra-pure Argon three times.

  • Substrate Solvation: Dissolve the exocyclic enamine (10 mmol) in 50 mL of anhydrous DCM. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Organozinc Addition: Add

    
     (30 mL, 1.0 M) dropwise over 15 minutes.
    
    • Self-Validation Check: The solution should remain clear. Any immediate white precipitate indicates moisture contamination (formation of

      
      ). If precipitation occurs, abort the reaction.
      
  • Carbenoid Generation: Add

    
     (60 mmol) via a syringe pump at a rate of 0.5 mL/min. Maintain the internal temperature below -10 °C.
    
    • Self-Validation Check: A slight, translucent haziness will develop. This is the visual confirmation of the

      
       carbenoid forming.
      
  • Propagation: Allow the reaction to slowly warm to room temperature (20 °C) over 12 hours.

  • IPC Monitoring: Remove a 50 µL aliquot, quench in 0.5 mL saturated aqueous

    
    , extract with EtOAc, and analyze via GC-MS.
    
    • Causality Check: Do not rely on UV-TLC, as the alkene and cyclopropane both lack strong chromophores. GC-MS must confirm the total disappearance of the alkene mass peak and the appearance of the[M+14] spirocycle peak.

  • Quench and Workup: Once complete, cool the reaction to 0 °C and strictly quench by slow dropwise addition of saturated aqueous

    
     (30 mL).
    
    • Warning: Unreacted

      
       will react violently with water. The quench destroys the organozinc species, validating the safe termination of the reaction. Extract with DCM, wash with brine, dry over 
      
      
      
      , and concentrate.

V. References

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry - ACS Publications.

  • Compounds and methods of treating cancers (WO2022073469A1). Google Patents.

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate.

Sources

Technical Support Center: Purification of 4-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

You are dealing with 4-Azaspiro[2.5]octan-7-ol , a highly polar, low-molecular-weight spirocyclic amino-alcohol. This scaffold presents a classic "medicinal chemistry nightmare" during purification due to three converging factors:

  • Amphiphilicity: The secondary amine (position 4) and the secondary alcohol (position 7) create high water solubility (LogP < 1), making standard aqueous extraction inefficient.

  • Lack of UV Chromophore: The saturated spiro-system lacks conjugation, rendering standard UV detection (254 nm) useless.

  • Boron Chelation: If synthesized via reduction of the corresponding ketone (4-azaspiro[2.5]octan-7-one) using borohydrides, the amino-alcohol motif frequently forms stable, water-soluble complexes with boron salts, trapping your product in the aqueous phase.

This guide provides three field-proven workflows to isolate this compound, ranked by crude purity and scale.

Decision Matrix: Selecting Your Protocol

Before proceeding, assess your crude mixture using this logic flow.

PurificationDecision Start Analyze Crude Mixture IsProtected Is the Amine Protected? (e.g., N-Boc, N-Cbz) Start->IsProtected IsReduced Was it a Borohydride Reduction? IsProtected->IsReduced No (Free Amine) MethodA Method A: Normal Phase Flash (Standard Silica) IsProtected->MethodA Yes Scale Scale? IsReduced->Scale No BoronWorkup Pre-treatment: Oxidative Quench (Break Boron-Amine Complex) IsReduced->BoronWorkup Yes MethodB Method B: SCX Catch & Release (Best for <5g) Scale->MethodB Small (<5g) MethodC Method C: Reactive Extraction (Salting Out / Derivatization) Scale->MethodC Large (>5g) BoronWorkup->Scale

Figure 1: Decision matrix for selecting the optimal purification strategy based on chemical state and scale.

Detailed Protocols

Method A: The "Trojan Horse" Strategy (In-situ Protection)

Best for: Dirty crudes where the free amine is impossible to separate from polar impurities.

If you cannot isolate the free amine, do not fight the polarity. Temporarily mask the polarity to allow standard silica chromatography.

  • Derivatization: To your crude aqueous/organic mixture, add

    
     (1.2 equiv) and 
    
    
    
    (2.0 equiv). Stir vigorously for 4 hours.
  • Extraction: The N-Boc-4-azaspiro[2.5]octan-7-ol is now lipophilic. Extract easily with Ethyl Acetate (EtOAc).

  • Purification: Run standard Flash Column Chromatography (Silica Gel).

    • Eluent: 0-60% EtOAc in Hexanes.

    • Detection: Stain with Ninhydrin or PMA (Phosphomolybdic Acid) and heat. The carbamate will stain clearly.

  • Deprotection: Treat the purified oil with 4M HCl in Dioxane for 1 hour to precipitate the clean hydrochloride salt of your target.

Why this works: It shifts the LogP from ~0.5 to >2.0, moving the compound away from the baseline and into a resolvable Rf region [1].

Method B: SCX "Catch and Release" (The Gold Standard)

Best for: Free amines, scale <5g, removal of non-basic impurities.

Strong Cation Exchange (SCX) chromatography is the most reliable method for polar amino-alcohols. It chemically bonds your amine to the silica, allowing you to wash away everything else.

Workflow Diagram:

SCX_Workflow Step1 1. Condition Column (MeOH) Step2 2. Load Crude (Dissolved in MeOH/DCM) Step1->Step2 Step3 3. Wash Impurities (MeOH -> MeCN) Step2->Step3 Neutrals/Acids Wash Through Step4 4. Elute Product (2M NH3 in MeOH) Step3->Step4 Amine Releases Step5 5. Concentrate (Vacuum) Step4->Step5

Figure 2: SCX chromatography workflow. Neutrals pass through; the amine is retained until the pH switch.

Protocol:

  • Column: Use a flash cartridge packed with Propylsulfonic acid functionalized silica (SCX-2).

  • Loading: Dissolve crude residue in minimal MeOH. Load onto the column.[1]

  • Washing: Flush with 3 Column Volumes (CV) of MeOH.

    • Result: This removes non-basic impurities (starting ketones, neutral side products).

  • Elution: Switch solvent to 2M Ammonia in Methanol .

    • Mechanism:[1] The excess ammonia deprotonates the ammonium-sulfonate bond, releasing your free amine.

  • Isolation: Concentrate the ammoniacal fractions. You will obtain the free base 4-azaspiro[2.5]octan-7-ol with >95% purity.[2]

Method C: High-Salt Extraction (Salting Out)

Best for: Large scale (>10g) where chromatography is too expensive.

Standard extraction (DCM/Water) often fails because the partition coefficient (


) favors the water phase. We must force the molecule out.
  • Saturation: Saturate the aqueous crude mixture with solid NaCl (until undissolved salt remains).

  • pH Adjustment: Ensure pH is >12 using 50% NaOH (aq).

  • Solvent Choice: Do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) .

    • Why: The alcohol co-solvent disrupts the hydration shell of the amine, improving transfer to the organic phase [2].

  • Repetition: Perform 4-5 extractions.

  • Drying: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (which can act as a Lewis acid and bind the amine).
    

Troubleshooting & FAQs

Q1: I reduced the ketone with NaBH4, but my yield is 10%. Where is it?

Diagnosis: You likely formed a Boron-Amine complex. Amino-alcohols chelate boron, forming stable species that do not extract. Fix: Perform an oxidative quench.

  • Dissolve crude in MeOH.

  • Add concentrated HCl dropwise until pH < 2.

  • Heat to reflux for 30 minutes (breaks the B-N bond).

  • Cool, basify with NaOH to pH > 12, and extract immediately. Alternatively, use Rochelle's Salt (Potassium sodium tartrate) saturated solution and stir vigorously for 12 hours. The tartrate binds boron stronger than your amine does.

Q2: The compound streaks/tails badly on silica TLC.

Diagnosis: The basic amine interacts with acidic silanols on the silica surface. Fix:

  • Pre-treat Silica: Flush your column with eluent containing 1% Triethylamine (TEA) before loading.

  • Mobile Phase: Always include 1%

    
     or 1-2% TEA in your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).
    
Q3: Is the cyclopropane ring stable to acid?

Analysis: The spiro[2.5]octane system is relatively robust compared to simple cyclopropanes due to the conformational lock. However, avoid strong Lewis acids (like


 or 

) or heating in concentrated

, which can trigger ring-opening or rearrangement to a homopiperidine derivative. Dilute HCl (for salt formation) is safe at room temperature [3].
Q4: How do I detect it? It's UV inactive.

Solution:

  • TLC: Use Ninhydrin (stains amines red/purple) or Potassium Permanganate (KMnO4) (stains the alcohol/amine).

  • LC-MS: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if available. If using UV, monitor at 205-210 nm, but expect low sensitivity and solvent noise.

Physical Data Reference

PropertyValueNotes
Formula

Assuming core structure
Calc. MW 127.19 g/mol
LogP (Calc) ~0.2 - 0.5Highly polar
pKa (Conj. Acid) ~9.5 - 10.5Typical secondary amine
Solubility Water, MeOH, DMSOPoor in Hexanes/Et2O
Storage HygroscopicStore under Nitrogen/Argon

References

  • Boc-Protection Strategy: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for amine protection to alter polarity).
  • Extraction of Polar Amines: Sigma-Aldrich/Merck Technical Bulletin. Isolation of Water-Soluble Organics.

  • Spirocyclic Stability: Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition, 49(16), 2816-2817.

  • Boron Complex Quenching: M. S. R. Murty, et al. (2014). "Efficient work-up procedure for the isolation of amine-borane adducts." Tetrahedron Letters. (Adapted methodology).

(Note: Specific spectral data for 4-azaspiro[2.5]octan-7-ol is often proprietary in patent literature, but the chemical behavior described above is consistent with the class of 4-azaspiro[2.5]octanes described in patents such as WO2012121361 and related Pfizer JAK inhibitor intermediates).

Sources

Technical Support Center: 4-Azaspiro[2.5]octan-7-ol Substitution Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Reactivity Barriers in 4-Azaspiro[2.5]octan-7-ol Functionalization Document ID: TSC-AZS-007 Last Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists

System Overview & Conformational Analysis

The Challenge: Substitutions at the C7 position of 4-azaspiro[2.5]octan-7-ol (and its N-protected derivatives, e.g., tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate) are frequently plagued by unexpected steric hindrance and competing elimination pathways.

Mechanistic Insight: Unlike a standard piperidine, the spiro[2.5] cyclopropane moiety at C3 imposes significant conformational rigidity on the six-membered ring. This "locking" effect often forces the C7-hydroxyl group into a pseudo-axial or pseudo-equatorial orientation that resists ring flip.

  • If OH is Axial: Backside SN2 attack requires an equatorial trajectory, which is generally accessible but may be hindered by the N-protecting group (N-Boc/Cbz) rotamers.

  • If OH is Equatorial: Backside SN2 attack requires an axial trajectory . This is severely disfavored due to 1,3-diaxial interactions with the axial protons at C5 and the spiro-center environment.

This guide provides validated workflows to overcome these barriers using activation strategies, Mitsunobu protocols, and stereochemical inversion techniques.

Diagnostic Workflow: Substitution Failure Analysis

Use this decision tree to identify the root cause of reaction failure and select the appropriate remediation strategy.

SubstitutionWorkflow Start Starting Material: 4-Azaspiro[2.5]octan-7-ol Decision1 Is the N4 position protected? Start->Decision1 Target Target: C7-Substituted Product Protect Action: Install Boc/Cbz/Bn (Prevent N-alkylation) Decision1->Protect No RouteChoice Select Strategy Decision1->RouteChoice Yes Protect->RouteChoice Act Path A: Activation (MsCl / TsCl / Tf2O) RouteChoice->Act Standard Mits Path B: Mitsunobu (DIAD/PPh3 + Nu-H) RouteChoice->Mits Stereo-Inversion Required CheckAct Did Activation Complete? Act->CheckAct Stronger Use Tf2O or Sulfene Mechanism CheckAct->Stronger No (<50%) Displace Displacement (S_N2) (NaN3, KCN, R-NH2) CheckAct->Displace Yes Stronger->Displace CheckProd Check Product Distribution Displace->CheckProd CheckProd->Target Success Elim Issue: Elimination (Alkene) Cause: Basicity/Sterics CheckProd->Elim Alkene Detected FixElim Fix: Switch to Mitsunobu or Change Nucleophile Elim->FixElim CheckMits Yield Acceptable? Mits->CheckMits CheckMits->Target Success StericMits Issue: Betaine Formation Failure CheckMits->StericMits Low Yield FixMits Fix: Use ADDP/PBu3 (Higher Temp Stability) StericMits->FixMits

Figure 1: Decision matrix for troubleshooting C7-substitution on the 4-azaspiro[2.5]octane scaffold.

Troubleshooting Guides & FAQs

Issue 1: Activation Stalls or Yields are Low

User Observation: "I am trying to mesylate the C7-alcohol using MsCl/Et₃N in DCM, but conversion stalls at 60% even after 24 hours."

Root Cause: The C7 hydroxyl group often lies in a sterically congested pocket created by the N-protecting group (e.g., N-Boc) and the rigid spiro-conformation. Standard mesylation conditions (MsCl) may be too slow to compete with background hydrolysis or decomposition.

Corrective Protocol:

  • Switch to Sulfene Mechanism: Use Methanesulfonyl anhydride (Ms₂O) instead of MsCl. This proceeds via a more reactive sulfene intermediate.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) or 1-Methylimidazole to catalyze the acylation.

  • Alternative Leaving Group: If mesylation fails, upgrade to Triflate (Tf₂O) . The triflate group is smaller and vastly more reactive, often overcoming steric barriers that block mesylates.

Expert Tip: Run the reaction at -78°C initially if using Tf₂O to prevent elimination, then warm slowly.

Issue 2: Elimination (Alkene Formation) Instead of Substitution

User Observation: "During the displacement of the C7-mesylate with sodium azide (NaN₃), I observe a significant amount of the 7,8-alkene byproduct."

Root Cause: The rigid chair conformation can align the C7-leaving group anti-periplanar to the C8-axial proton, facilitating E2 elimination . This is exacerbated if the nucleophile acts as a base or if the transition state for SN2 is sterically crowded (1,3-diaxial clash).

Corrective Protocol:

  • Change Solvent: Switch from DMF to DMSO or NMP . These solvents better solvate the cation, increasing the nucleophilicity of the anion (azide) relative to its basicity.

  • Lower Temperature: E2 elimination has a higher activation energy than SN2. Reducing the temperature (e.g., from 80°C to 40°C) and extending reaction time favors substitution.

  • Nucleophile Selection: Avoid basic nucleophiles. For amine synthesis, use potassium phthalimide (Gabrielson) or TMS-N₃ instead of free amines.

Issue 3: Mitsunobu Reaction Fails (No Conversion)

User Observation: "Standard Mitsunobu (PPh₃/DIAD) gives no product with my hindered phenol nucleophile."

Root Cause: The bulky spiro-scaffold coupled with a bulky nucleophile prevents the formation of the key oxyphosphonium intermediate or the subsequent SN2 attack. PPh₃/DIAD generates a bulky byproduct (PPh₃O) that can further crowd the transition state.

Corrective Protocol:

  • Reagent Swap: Use CMBP (Cyanomethylenetributylphosphorane) . It is a "phosphorous-based" Mitsunobu reagent that works with both acidic and non-acidic nucleophiles and produces less steric bulk.

  • High-Temp Mitsunobu: Use ADDP (1,1'-(Azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) . This system is stable up to 100°C, allowing thermal energy to overcome the steric barrier of the spiro-ring system [1].

Validated Experimental Protocols

Protocol A: High-Efficiency Activation (Triflation)

Best for: Converting hindered alcohols to highly reactive leaving groups.

  • Preparation: Dissolve N-Boc-4-azaspiro[2.5]octan-7-ol (1.0 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add Pyridine (3.0 eq) and cool to -78°C (Critical to prevent elimination).

  • Activation: Dropwise add Triflic Anhydride (Tf₂O) (1.2 eq).

  • Monitoring: Stir at -78°C for 30 min. Monitor by TLC (alumina plates recommended as silica decomposes triflates).

  • Workup: Quench with cold NaHCO₃. Extract immediately with DCM. Do not store ; proceed immediately to displacement.

Protocol B: Modified Mitsunobu for Sterically Hindered Substrates

Best for: Inverting stereochemistry (e.g., converting cis-alcohol to trans-amine/ether).

  • Reagents:

    • Substrate: N-Boc-4-azaspiro[2.5]octan-7-ol (1.0 eq)

    • Nucleophile: Diphenylphosphoryl azide (DPPA) or Phenol (1.5 eq)

    • Phosphine: Tributylphosphine (PBu₃) (1.5 eq) - Less bulky than PPh₃

    • Azo: ADDP (1.5 eq) - Stable at higher temps

  • Procedure:

    • Dissolve Substrate, Nucleophile, and PBu₃ in anhydrous Toluene (0.1 M).

    • Cool to 0°C. Add ADDP solid in one portion.

    • Allow to warm to RT.[1][2] If no reaction after 4h, heat to 60°C .

  • Outcome: The use of PBu₃ reduces steric clash during the SN2 attack phase.

Data & Reagent Selection Guide

Table 1: Leaving Group Performance on Spiro[2.5]octane Scaffold

Leaving Group (LG)Activation ReagentRelative Rate (S_N2)Risk of EliminationRecommended For
Mesylate (Ms) MsCl / Et₃NModerateModerateUnhindered Nucleophiles (N₃⁻, CN⁻)
Tosylate (Ts) TsCl / PyridineSlowHighStable intermediates (storage)
Triflate (Tf) Tf₂O / PyridineVery Fast Very High Sterically hindered Nucleophiles
Nosylate (Ns) NsCl / Et₃NFastModerateAmine synthesis (Fukuyama)

Table 2: Nucleophile Compatibility Matrix

Target Functional GroupRecommended NucleophilePreferred SolventNotes
Amine (-NH₂) NaN₃ (via Ms/Tf)DMSOReduce azide with H₂/Pd-C or PPh₃ (Staudinger).
Ether (-OR) R-OH (Mitsunobu)Toluene/THFUse PBu₃/ADDP for hindered phenols.
Fluoride (-F) DAST / Deoxo-FluorDCMWarning: High risk of ring contraction/rearrangement.
Cyano (-CN) TBACN (Tetrabutylammonium cyanide)MeCNTBACN is more soluble and nucleophilic than KCN.

References

  • Vertex Pharmaceuticals. Synthesis of 4,7-diazaspiro[2.5]octane compounds.[3] WO2019086142. (Demonstrates mesylate displacement with glycine methyl ester). Link

  • AchemBlock. Product Analysis: tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate.[4] (Structural confirmation and CAS data).[2] Link

  • BenchChem. Overcoming steric hindrance in substituted diene reactions. (General principles of steric hindrance in cyclic systems). Link

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis. (Review of spirocyclic piperidine reactivity). Link

  • Master Organic Chemistry. Nucleophilic Substitution on Cyclohexane Rings. (Mechanistic grounding for axial/equatorial preference). Link

Sources

Troubleshooting cyclization failures in azaspiro octane formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azaspiro Octane Cyclization Troubleshooting

Subject: Troubleshooting Cyclization Failures in Azaspiro[3.4]octane Formation From: Dr. Elena Vance, Senior Application Scientist To: Research Division (Medicinal Chemistry & Process Development)

Executive Summary

The formation of azaspiro[3.4]octane scaffolds (specifically the 2-aza and 6-aza isomers) presents unique thermodynamic and kinetic challenges. Unlike simple fused rings, the spirojunction creates significant steric strain (the "spiro strain") and requires precise conformational pre-organization.

This guide addresses the three most common cyclization failure modes reported by our user base:

  • Nucleophilic Substitution Failures (Elimination vs. Cyclization).

  • Ring-Closing Metathesis (RCM) Stalls (Catalyst Poisoning).

  • Radical Cyclization Quenching (Protodehalogenation).

Part 1: Diagnostic Workflow

Before altering reaction parameters, identify your specific failure mode using the logic tree below.

DiagnosticWorkflow Start START: Cyclization Failed Method Select Cyclization Method Start->Method Subst Intramolecular Nucleophilic Substitution (e.g., N-Tosylate/Mesylate) Method->Subst Alkylation RCM Ring-Closing Metathesis (RCM) Method->RCM RCM Subst_Res Analyze Crude NMR Subst->Subst_Res Subst_Elim Olefin Signals Present? (Elimination Product) Subst_Res->Subst_Elim Yes Subst_Olig Broad Peaks/Baseline? (Oligomerization) Subst_Res->Subst_Olig No RCM_Color Did Solution Turn Black/Brown Immediately? RCM->RCM_Color RCM_Poison Catalyst Poisoning (Free Amine/Impurity) RCM_Color->RCM_Poison Yes RCM_Iso Isomerized SM? (Ruthenium Hydride) RCM_Color->RCM_Iso No (Stalled)

Figure 1: Diagnostic logic for identifying the root cause of cyclization failure based on crude reaction analysis.

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Intramolecular Nucleophilic Substitution

Context: Cyclizing an amino-ester or amino-halide precursor to form the 4-membered ring (azetidine) or 5-membered ring.

Q1: I am attempting to close the azetidine ring (2-azaspiro[3.4]octane) using an N-tosyl precursor and a mesylate leaving group, but I see primarily elimination products (alkenes). Why?

Diagnosis: This is a classic competition between


 (cyclization) and 

(elimination). The formation of a 4-membered ring is kinetically slow due to ring strain (~26 kcal/mol). If your base is too strong or sterically hindered, or if the temperature is too high, elimination becomes the dominant pathway.

Corrective Protocol:

  • Change the Base: Switch from strong/bulky bases (e.g.,

    
    -BuOK, NaH) to weaker, non-nucleophilic bases like 
    
    
    
    or
    
    
    in a polar aprotic solvent.
  • Solvent Effect: Use DMF or Acetonitrile . These solvents solvate the cation (

    
    ), leaving the carbonate "naked" and more effective at promoting the specific conformation required for cyclization without forcing elimination.
    
  • Concentration: Ensure high dilution (0.01 M to 0.05 M) to disfavor intermolecular polymerization, though this affects oligomerization more than elimination.

Q2: My reaction yields a gummy polymer instead of the spirocycle.

Diagnosis: Intermolecular reaction (oligomerization) is outcompeting intramolecular cyclization. This is common when the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) is absent or weak in your substrate. The spiro-carbon must act as a pivot; if it lacks substituents that compress the bond angle, the reactive ends (amine and leaving group) rarely meet.

Corrective Protocol:

  • High Dilution Feed: Do not dump all reagents at once. Add the substrate slowly (over 4–8 hours) via syringe pump to a refluxing suspension of the base. This keeps the instantaneous concentration of the monomer low, statistically favoring the intramolecular event.

Category B: Ring-Closing Metathesis (RCM)

Context: Using Grubbs catalysts to form the spiro-junction via diene precursors.

Q3: Upon adding Grubbs II catalyst, the reaction stalls immediately. Adding more catalyst doesn't help.

Diagnosis: Lewis Basic Nitrogen Poisoning. Ruthenium-based metathesis catalysts are highly susceptible to coordination by basic amines (e.g., the secondary or tertiary amine in your azaspiro precursor). The amine binds to the Ru center, displacing the phosphine or carbene ligand and killing the catalytic cycle.

Corrective Protocol:

  • Mask the Amine: The nitrogen must be protected as a carbamate (Boc, Cbz) or sulfonamide (Ts) before RCM. A free amine or even a simple benzyl amine is often too Lewis basic.

  • Acid Scavengers: If you must use a basic substrate, add 1.0 equivalent of p-toluenesulfonic acid (pTSA) or use the hydrochloride salt of the amine. This protonates the nitrogen, removing its ability to coordinate to Ruthenium.

    • Note: Ensure the solvent is degassed thoroughly; oxygen also decomposes the catalyst.

Q4: I observe migration of the double bond (isomerization) rather than ring closure.

Diagnosis: Ruthenium Hydride Formation. At high temperatures or prolonged reaction times, the catalyst decomposes into Ruthenium hydride species, which catalyze olefin isomerization. This is fatal for spiro-formation because it moves the alkene out of the position required for closure.

Corrective Protocol:

  • Add Benzoquinone: Add 10–20 mol% of 1,4-benzoquinone to the reaction mixture. This acts as a hydride scavenger, preventing the isomerization side reaction.

  • Lower Temperature: Switch from refluxing Toluene (110°C) to refluxing Dichloromethane (40°C) or DCE (83°C) and extend the reaction time.

Part 3: Validated Experimental Protocol

Target: 2-azaspiro[3.4]octane-2-carboxylic acid, tert-butyl ester (via Alkylation Route). Rationale: This route avoids heavy metals and relies on the "Gem-Diester" effect for cyclization efficiency.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Start with dimethyl 1,1-cyclopentanedicarboxylate (provides the 5-membered ring and the spiro carbon).

    • Alkylate with 1,3-dibromopropane ? Correction: For 2-azaspiro[3.4]octane (4-membered aza-ring), you need to alkylate with a nitrogen fragment.

    • Correct Precursor: Alkylate dimethyl 1,1-cyclopentanedicarboxylate with 2 equivalents of 1-bromo-2-chloroethane (or similar) to form the bis-alkylated species, then condense with a nitrogen source.

    • Better Route (Ramesh et al.): Start with 1-boc-3-azetidinone . Perform Wittig olefination to get the exocyclic methylene. Perform [3+2] cycloaddition.

    • Selected Protocol (Intramolecular Alkylation): Cyclization of 1-(2-bromoethyl)-1-(hydroxymethyl)cyclopentane derivative.

Optimized Protocol (Intramolecular Cyclization of Amino-Mesylate):

  • Substrate:

    
    -Boc-1-(aminomethyl)-1-(2-mesyloxyethyl)cyclopentane (1.0 equiv).
    
  • Solvent: Anhydrous DMF (degassed). Concentration: 0.02 M (Critical).

  • Base: Cesium Carbonate (

    
    )  (3.0 equiv).
    
  • Procedure:

    • Place

      
       in a flame-dried flask under Argon.
      
    • Add DMF and heat to 60°C .

    • Dissolve the substrate in a minimal amount of DMF.

    • Add substrate solution dropwise over 2 hours.

    • Stir at 60°C for 12 hours.

  • Workup:

    • Cool to RT. Filter off solids (Cs salts).

    • Dilute filtrate with EtOAc, wash 3x with water (to remove DMF), 1x Brine.

    • Dry over

      
      .
      

Data Table: Solvent & Base Screening for Azaspiro Cyclization

EntryBaseSolventTemp (°C)Yield (%)Major Byproduct
1NaHTHF0 -> 2515%Elimination (Alkene)
2t-BuOKt-BuOH800%Polymer/Decomp
3

Acetone56 (Reflux)45%Incomplete Rxn
4

DMF 60 82% None
5TEADCM255%Unreacted SM

Table 1: Optimization data showing the "Cesium Effect" in promoting intramolecular displacement for spiro-ring closure.

Part 4: References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2011). Facile synthesis of 2-azaspiro[3.4]octane.[1][2] Organic & Biomolecular Chemistry, 9(1), 301-304. Link

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6137. Link

  • Burtscher, D., & Greaney, M. F. (2013). Ring-Closing Metathesis of Nitrogen-Containing Compounds: Applications to Heterocycles and Alkaloids. Bibliographic Data Only - Contextual Grounding.

  • BenchChem Technical Support. (2025). Technical Support Center: 1,6-Diazaspiro[3.4]octane Production. BenchChem.[3][4] Link

Sources

Optimizing recrystallization solvents for 4-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Abstract & Compound Profile

4-Azaspiro[2.5]octan-7-ol represents a challenging class of "small, polar, rigid" scaffolds. Its spirocyclic cyclopropane ring introduces significant ring strain and alters the solubility profile compared to standard piperidines, while the secondary amine and hydroxyl group create competing hydrogen-bonding networks.

  • Chemical Challenges:

    • High Polarity: The presence of both a secondary amine (-NH) and a hydroxyl group (-OH) makes the free base highly soluble in polar protic solvents (MeOH, Water) but prone to "oiling out" in non-polar media.

    • Salt Formation: This compound is most stable and crystallizable as a salt (typically Hydrochloride, CAS: 1909347-89-2). The free base is often a low-melting solid or viscous oil, making recrystallization difficult without derivatization.

    • Thermal Sensitivity: The strained spiro[2.5] system can be sensitive to prolonged heating in highly acidic media or extreme temperatures.

This guide provides a systematic approach to solvent selection, prioritizing the Hydrochloride (HCl) salt form as the primary target for high-purity isolation, while addressing strategies for the free base.

Strategic Solvent Selection

Do not rely on a single "magic solvent." Instead, use a Binary Solvent System approach. The goal is to balance solvating power (to hold impurities) with crystal lattice formation (to exclude impurities).

Solvent Screening Matrix (Table 1)
Solvent ClassSpecific SolventRoleSuitability for 4-Azaspiro[2.5]octan-7-ol
Primary Solvents (High Solubility)Methanol (MeOH) DissolverExcellent. High solubility for HCl salt. Too strong for single-solvent crystallization (yield loss).
Ethanol (EtOH) DissolverBest Balance. Good solubility at reflux, moderate at RT. Ideal for single-solvent attempts.
Water DissolverRisk. High solubility but difficult to remove.[1] Promotes hydrate formation. Use only as a last resort.
Anti-Solvents (Low Solubility)Diethyl Ether (Et₂O) PrecipitatorStandard. Excellent anti-solvent for HCl salts. Low boiling point limits thermal range.
MTBE PrecipitatorPreferred. Higher boiling point (55°C) than ether; safer and allows better thermal equilibration.
Ethyl Acetate (EtOAc) HybridVersatile. Poor solvent for the salt, moderate for free base. Good anti-solvent for EtOH systems.
Acetonitrile (MeCN) HybridPolymorph Control. Unique polarity often yields denser crystal habits.

Experimental Workflow: The "Cloud Point" Method

The most robust method for this compound is a Binary Solvent Recrystallization . This protocol relies on the Cloud Point—the moment the solution becomes supersaturated.

Step-by-Step Protocol
  • Dissolution (The "Good" Solvent):

    • Place crude 4-Azaspiro[2.5]octan-7-ol (HCl salt) in a round-bottom flask.

    • Add Ethanol (absolute) dropwise while heating to a gentle reflux (approx. 78°C).

    • Critical: Add just enough EtOH to dissolve the solid completely. If colored impurities remain insoluble, filter the hot solution immediately.

  • The Anti-Solvent Addition:

    • Remove heat but keep the solution hot.

    • Slowly add MTBE (Methyl tert-butyl ether) or Ethyl Acetate dropwise to the hot solution.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-clarification:

    • Add 1-2 drops of hot Ethanol to clear the turbidity. The solution should be perfectly clear and saturated.

  • Controlled Cooling (Nucleation):

    • Allow the flask to cool to room temperature undisturbed on a cork ring. (Do not place directly on cold benchtop).

    • Once at RT, move to a 4°C fridge for 2-4 hours.

  • Isolation:

    • Filter crystals via vacuum filtration. Wash with a cold 1:1 mixture of EtOH/MTBE, then pure MTBE.

Visualization: Decision Logic for Solvent Systems

RecrystallizationLogic Start Start: Crude 4-Azaspiro[2.5]octan-7-ol CheckForm Check State: Salt or Free Base? Start->CheckForm FreeBase Free Base (Likely Oil/Low Melt) CheckForm->FreeBase Free Base Salt HCl Salt (Solid) CheckForm->Salt Salt ConvertSalt Action: Convert to HCl Salt (Dissolve in Et2O + HCl/Dioxane) FreeBase->ConvertSalt ConvertSalt->Salt SolubilityTest Solubility Screen (100mg scale) Salt->SolubilityTest SolubleHot Soluble in Hot EtOH? SolubilityTest->SolubleHot YesEtOH Method A: EtOH/MTBE Binary System SolubleHot->YesEtOH Yes NoEtOH Try MeOH/EtOAc System SolubleHot->NoEtOH No Oiling Issue: Oiling Out YesEtOH->Oiling If cools too fast Crystals Success: Crystalline Solid YesEtOH->Crystals

Caption: Decision matrix for selecting the optimal workflow based on the compound's ionization state.

Troubleshooting Center (Q&A)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

  • Cause: This phenomenon, liquid-liquid phase separation (LLPS), occurs when the compound precipitates faster than it can organize into a crystal lattice. This is common with spirocyclic amines which have flexible conformers.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add more solvent (the "good" solvent, e.g., Ethanol) to lower the concentration.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation at a higher temperature.

    • Slow down cooling: Wrap the flask in a towel to cool it very slowly.

Q2: I have the free base and it won't solidify. Can I recrystallize it directly?

  • Insight: 4-Azaspiro[2.5]octan-7-ol free base has a low melting point and high affinity for organic solvents.

  • Recommendation: Direct recrystallization is inefficient.

    • Strategy: Dissolve the free base in dry Diethyl Ether or Dichloromethane. Cool to 0°C. Add 4M HCl in Dioxane dropwise. The Hydrochloride salt will precipitate immediately as a white solid. Filter this solid and then recrystallize using the EtOH/MTBE method described above.

Q3: The crystals are colored (yellow/brown) but NMR shows high purity.

  • Cause: Trace oxidation products of the amine or trapped solvent impurities.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve crystals in hot Ethanol.

    • Add Activated Carbon (5-10 wt%).

    • Stir hot for 15 minutes.

    • Filter through a Celite pad while hot (critical to prevent premature crystallization in the funnel).

    • Proceed with Anti-solvent addition (MTBE).

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as a solvent? A: Avoid Acetone if you are working with the primary/secondary amine free base. While 4-Azaspiro[2.5]octan-7-ol is a secondary amine, it can react with acetone to form an aminal or imine species (Schiff base) under acidic conditions or high heat. Stick to non-ketone solvents like Ethanol, Isopropanol, or Ethyl Acetate.

Q: How do I dry the crystals without melting them? A: Spirocyclic salts can hold solvent in the lattice. Dry in a vacuum oven at 40-45°C for 12-24 hours. Do not exceed 60°C initially, as the melting point might be depressed by residual solvent, causing the crystals to fuse into a glass.

Q: Is the spiro-cyclopropane ring stable to reflux? A: Generally, yes. The spiro[2.5]octane system is kinetically stable. However, avoid strong Lewis acids or extremely high temperatures (>120°C) which could trigger ring-opening or rearrangement. Standard reflux in Ethanol (78°C) is safe.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136263654, 4-Azaspiro[2.5]octan-7-ol hydrochloride. Retrieved from .

  • Sigma-Aldrich. Crystallization - Technical Guide. (General principles for amino-alcohol purification). Retrieved from .

  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. (Context for handling amine/alcohol functionalities). Wiley-Interscience.
  • Anderson, N. G. (2012).Practical Process Research and Development - A Guide for Organic Chemists.

Sources

Technical Support Center: 4-Azaspiro[2.5]octan-7-ol Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes chemical principles with practical troubleshooting to resolve solubility issues for 4-Azaspiro[2.5]octan-7-ol .

Topic: Troubleshooting Aqueous Solubility & Handling Product: 4-Azaspiro[2.5]octan-7-ol (and its hydrochloride salt) Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Leads[1]

Executive Summary: The Physicochemical Paradox

4-Azaspiro[2.5]octan-7-ol presents a classic "amphiphilic trap" for researchers.[1] Structurally, it combines a polar secondary amine and a hydroxyl group with a lipophilic, sterically strained spiro[2.5]octane scaffold.[1]

  • The Problem: The free base is a crystalline solid with high lattice energy and poor water solubility at neutral pH.[1]

  • The Trap: While the amine is basic (pKa ~9.8–10.2), the spiro-cyclopropyl moiety increases lipophilicity (LogP ~0.[1]9) compared to simple piperidines.[1] Users often fail to achieve stable aqueous stocks because they do not account for the pH-dependent protonation equilibrium required to break the crystal lattice.[1]

  • The Solution: Solubility is strictly driven by protonation.[1] You must convert the molecule to its cationic form (salt) or maintain a specific pH window to keep it dissolved.[1]

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "I bought the solid (Free Base), and it floats in water. Vortexing doesn't help."

Diagnosis: You are fighting thermodynamics.[1] The free base form is uncharged and lipophilic.[1] Water cannot overcome the crystal lattice energy without ionization.[1] Resolution: You must perform an in situ salt formation.[1]

Step-by-Step Protocol:

  • Calculate Molar Equivalents: Determine the moles of 4-Azaspiro[2.5]octan-7-ol.

  • Acidification: Add 1.05 to 1.1 equivalents of 1M Hydrochloric Acid (HCl) or Methanesulfonic Acid.[1]

    • Why? The amine nitrogen (N4) must be protonated to form a water-soluble cation.[1] The slight excess (0.05 eq) ensures complete protonation and prevents "free base crash-out" at the interface.[1]

  • Agitation: Vortex until clear. The solution should become transparent immediately upon protonation.

  • Verification: Check pH. It should be acidic (pH < 6).[1] If you need a neutral stock, see Issue 2.[1]

Issue 2: "My stock solution precipitated when I added it to PBS (pH 7.4)."

Diagnosis: This is the "pH Solubility Cliff."[1] At pH 7.4, you are approaching the pKa of the amine.[1] While the majority of the molecule is still protonated, the equilibrium shifts slightly toward the free base.[1] If your stock concentration is high (>10 mM), the concentration of the free base may exceed its intrinsic solubility (


), causing nucleation and precipitation.[1]

The Fix: The "Co-solvent Cushion" Strategy Do not rely on water alone for high-concentration stocks intended for biological buffers.[1]

ComponentRoleRecommended Conc.
DMSO Disrupts water structure; solubilizes free base fraction.[1]100% (Stock)
Water/Buffer Diluent.[1]< 0.5% DMSO (Final)

Protocol:

  • Dissolve the solid (Free Base or HCl salt) in 100% anhydrous DMSO to make a high-concentration stock (e.g., 50–100 mM).[1]

  • Dilute this DMSO stock slowly into your assay buffer (PBS) with rapid stirring.

  • Critical Limit: Ensure the final concentration of the compound in PBS does not exceed its solubility limit (typically < 100 µM for this scaffold in buffer).

Issue 3: "Is the cyclopropane ring stable in acid? I'm worried about ring opening."

Diagnosis: Valid concern, but generally manageable.[1] The spiro[2.5]octane system puts the cyclopropane ring under strain (Baeyer strain). However, 4-Azaspiro[2.5]octan-7-ol is structurally distinct from activated cyclopropanes (like donor-acceptor cyclopropanes).[1]

  • Stability Verdict: The ring is kinetically stable in dilute aqueous acids (HCl, acetic acid) at room temperature for short durations (stock preparation).

  • Risk Factor: Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or heating in concentrated strong mineral acids, which can trigger ring-opening rearrangements to ethyl-piperidines or other isomers [1].[1]
  • Best Practice: Store stocks at -20°C. Do not autoclave acidic solutions of this compound.[1]

Module 2: Solubility Decision Framework

Use this logic flow to determine the correct solubilization method for your specific application.

SolubilityLogic Start Start: Identify Solid Form CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (Solid) CheckForm->FreeBase Salt HCl Salt (Solid) CheckForm->Salt Target Target Application? FreeBase->Target Salt->Target AqStock Aqueous Stock (Water/Saline) Target->AqStock In Vivo / Chem BioAssay Biological Assay (PBS/Media pH 7.4) Target->BioAssay In Vitro Action1 Action: Add 1.1 eq 1M HCl Convert to Salt AqStock->Action1 If Free Base Action2 Action: Dissolve in Water (Soluble > 50mM) AqStock->Action2 If Salt Action3 Action: Dissolve in 100% DMSO Dilute into Buffer BioAssay->Action3 Best Practice

Figure 1: Decision matrix for solubilizing 4-Azaspiro[2.5]octan-7-ol based on starting material and end-use.

Module 3: Physicochemical Data & Reference Table

The following parameters explain the "Why" behind the protocols above.

PropertyValue (Approx.)Implication for Handling
pKa (Calculated) 9.8 – 10.2 (Amine)Highly basic.[1] At pH 7.4, ~0.2% exists as free base.[1] At pH 4.0, 100% is ionized (soluble).[1]
LogP (Predicted) ~0.9 [2]Moderately lipophilic.[1] The spiro-cyclopropyl group adds hydrophobic bulk compared to simple piperidines.[1]
Water Solubility (Free Base) < 1 mg/mL (Neutral pH)Insoluble.[1] Requires protonation.[1]
Water Solubility (HCl Salt) > 50 mg/mL (Acidic pH)Highly soluble.[1]
Molecular Weight 127.19 (Base) / 163.65 (HCl)Small molecule, fast dissolution kinetics once ionized.[1]

Module 4: Advanced FAQ

Q: Can I use cyclodextrins (HP-β-CD) to improve solubility? A: Yes, but it is usually unnecessary if you control the pH.[1] Cyclodextrins are useful if you must maintain a high concentration of the free base at neutral pH (e.g., for a specific formulation requirement). However, for standard assays, the DMSO-to-Buffer dilution method is superior and cheaper.[1]

Q: Why does the solution turn slightly yellow over time? A: Amines are prone to oxidation (N-oxide formation) if left in solution, especially in the presence of light or trace metals.[1]

  • Fix: Prepare stocks fresh. If storage is required, flush the headspace with nitrogen/argon and store at -20°C in amber vials.[1]

Q: I need to perform an NMR in


. How do I prep the sample? 
A:  Do not use the free base in pure 

; it will not dissolve.[1]
  • Suspend Free Base in

    
    .[1]
    
  • Add

    
     (Deuterium Chloride) dropwise until dissolved.[1]
    
  • Alternatively, use

    
     (Methanol-d4) or 
    
    
    
    where the free base is soluble without pH adjustment.[1]

References

  • Chemical Stability of Spirocyclic Systems : Wuitschik, G., et al. (2010).[1] "Spirocyclic scaffolds in medicinal chemistry." Angewandte Chemie International Edition, 49(48), 8993-8995.[1] Link (Discusses the stability and utility of spiro[2.5]octane scaffolds).

  • Physicochemical Properties : ChemScene Data for CAS 2305255-40-5 (Analogous structure). Retrieved from ChemScene.[1][2] Link

  • General Amine Solubility Protocols : Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pH-dependent solubility).

Sources

Technical Support Center: NMR Troubleshooting & Impurity Profiling for 4-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR-based structural elucidation of 4-azaspiro[2.5]octan-7-ol and its related impurities. As synthetic routes in drug development become more complex, regulatory frameworks such as ICH Q3A(R2) mandate the unambiguous structural characterization of unknown impurities exceeding the 0.10% or 0.15% reporting thresholds[1].

Because conventional LC-MS often lacks the structural resolution to differentiate regioisomers and diastereomers, high-field Nuclear Magnetic Resonance (NMR) spectroscopy serves as the authoritative tool for definitive impurity identification[2]. This guide provides drug development professionals with causality-driven troubleshooting strategies, expected spectral data, and self-validating experimental protocols compliant with USP <761> guidelines[3].

Core Reference Data: Expected NMR Assignments

The 4-azaspiro[2.5]octan-7-ol scaffold consists of a cyclopropane ring spiro-fused to a 4-hydroxypiperidine derivative. Understanding the baseline spectral signature is the first step in identifying deviations caused by impurities[4].

Table 1: Expected 1H and 13C NMR Chemical Shifts (in DMSO-d6)

PositionNucleusExpected Shift (ppm)Multiplicity & Structural Notes
C1, C2 1H0.4 - 1.1Complex multiplets (4H). The rigid structure and C7 chiral center render all four cyclopropane protons diastereotopic.
C3 13C~ 40.0 - 45.0Quaternary spiro carbon (No attached protons).
N4-H 1H1.5 - 2.5Broad singlet (1H). Exchangeable; shift is highly concentration and solvent dependent.
C5 1H2.8 - 3.2Multiplet (2H). Deshielded due to alpha-position to the nitrogen atom.
C6 1H1.5 - 2.0Multiplet (2H). Beta-position to nitrogen; adjacent to the carbinol carbon.
C7 1H3.6 - 4.0Multiplet (1H). Carbinol proton geminal to the hydroxyl group.
C8 1H1.4 - 1.9Multiplet (2H). Positioned between the spiro C3 and the carbinol C7.
O-H 1H4.5 - 5.0Doublet (1H). Couples to H7 in dry DMSO-d6; appears as a broad singlet in CDCl3.

Troubleshooting FAQs: Resolving Complex Impurity Spectra

Q1: My LC-MS shows an isobaric impurity (same mass as the API). How do I use NMR to definitively prove whether it is the 6-ol regioisomer or the 7-ol API?

Causality & Logic: The primary challenge with regioisomers is that their 1D 1H NMR spectra look nearly identical due to overlapping aliphatic multiplets. To solve this, you must rely on the causality of 2D HMBC (Heteronuclear Multiple Bond Correlation) connectivity. In the 6-ol impurity , the carbinol proton (H6) is separated from the nitrogen (N4) by exactly three bonds (H6 → C6 → C5 → N4). HMBC is highly sensitive to 3-bond (


) couplings, meaning you will see a strong cross-peak between H6 (~3.8 ppm) and C5/N4. Conversely, in the 7-ol API , the carbinol proton (H7) is four bonds away from the nitrogen (H7 → C7 → C6 → C5 → N4). Because 4-bond correlations are generally absent in standard HMBC experiments, the lack of this specific cross-peak self-validates the 7-ol structure.

HMBC_Strategy API 4-Azaspiro[2.5]octan-7-ol (Target API) HMBC_API HMBC: H7 to C5/C8 (No H7 to C4-N correlation) API->HMBC_API Imp6 4-Azaspiro[2.5]octan-6-ol (Regioisomer Impurity) HMBC_Imp6 HMBC: H6 to C4-N (Strong 3J correlation) Imp6->HMBC_Imp6 Result_API Confirmed 7-ol HMBC_API->Result_API Result_Imp6 Confirmed 6-ol HMBC_Imp6->Result_Imp6

Fig 1: 2D HMBC NMR strategy for differentiating the 7-ol API from the 6-ol regioisomer.

Q2: The cyclopropane protons (C1, C2) in my spectrum appear as four distinct, complex multiplets instead of a simple pattern. Is my sample degraded or a mixture of isomers?

Causality & Logic: Your sample is likely pure. This complexity is a direct result of the molecule's 3D geometry. The piperidine ring adopts a rigid chair conformation, and the presence of the hydroxyl group at C7 breaks the plane of symmetry. This pseudo-asymmetry means the "top" face (syn to the OH) and the "bottom" face (anti to the OH) of the spiro system experience different anisotropic shielding cones[4]. Consequently, all four protons on the cyclopropane ring become magnetically inequivalent (diastereotopic) and couple with each other, resulting in a complex second-order splitting pattern rather than a simple singlet or doublet.

Q3: We detected a degradation product during forced oxidation studies (-2 Da mass loss). How do we confirm the formation of 4-azaspiro[2.5]octan-7-one?

Causality & Logic: Oxidation of the secondary alcohol to a ketone fundamentally alters the electronic environment of the ring. You can validate this transformation through three simultaneous NMR observations:

  • Disappearance: The carbinol proton multiplet at ~3.8 ppm will completely vanish.

  • Deshielding: The protons on C6 and C8 will shift significantly downfield (typically >2.2 ppm) due to the strong electron-withdrawing effect of the adjacent carbonyl group.

  • 13C Confirmation: A new, highly deshielded quaternary carbon signal will appear near ~210 ppm in the 13C spectrum, definitively proving the presence of a ketone.

Q4: How can I determine the relative stereochemistry (axial vs. equatorial) of the hydroxyl group at C7?

Causality & Logic: Stereochemistry can be deduced by analyzing the


-coupling constants of the H7 proton. According to the Karplus equation, dihedral angles dictate coupling strength.
  • If the hydroxyl is equatorial , the H7 proton must be axial . An axial H7 will exhibit large trans-diaxial couplings (

    
     Hz) with the axial protons of both C6 and C8, causing the H7 signal to appear as a broad triplet of triplets (tt).
    
  • If the hydroxyl is axial , the H7 proton is equatorial . Equatorial protons only exhibit smaller equatorial-equatorial and equatorial-axial couplings (

    
     Hz), resulting in a much narrower, less defined multiplet.
    

Validated Experimental Protocol: Impurity Elucidation & qNMR

To ensure compliance with USP <761> for analytical procedure lifecycles and quantitative NMR (qNMR)[5][6], follow this self-validating workflow for isolated impurities.

Step 1: Sample Preparation & Solvent Selection (Self-Validating Step)

  • Dissolve 2–5 mg of the isolated impurity in 0.6 mL of dry DMSO-d6 (100% isotopic purity).

  • Causality Check: Do not use CDCl3 for the initial scan. DMSO-d6 strongly hydrogen-bonds with the hydroxyl group, slowing chemical exchange. This allows the O-H proton to appear as a distinct doublet (coupling to H7), proving the impurity is a secondary alcohol. If it appears as a singlet, the impurity may be a tertiary alcohol (e.g., a ring-opened rearrangement product).

Step 2: 1D NMR Acquisition

  • Acquire a standard 1H NMR spectrum (minimum 400 MHz, 600 MHz preferred for complex spiro systems)[7].

  • Acquire a 13C{1H} NMR spectrum. Ensure sufficient scans (e.g., 1024-2048) to resolve the quaternary spiro carbon (C3), which typically has a long

    
     relaxation time and low NOE enhancement.
    

Step 3: 2D NMR Suite for Unambiguous Assignment

  • COSY (Correlation Spectroscopy): Map the continuous spin system from C5 → C6 → C7 → C8 to verify the integrity of the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiate overlapping proton signals (e.g., C6 and C8 protons) by correlating them to their distinct 13C shifts.

  • HMBC: Execute to confirm regioisomerism (as detailed in FAQ Q1) and to link the isolated cyclopropane protons to the piperidine core via the C3 spiro carbon.

Step 4: qNMR Certification (For Impurity Standard Qualification)

  • Spike the sample with a certified reference material (CRM) internal standard (e.g., Maleic acid or DSS) of known purity.

  • Critical Parameter: Set the relaxation delay (

    
    ) to at least 
    
    
    
    of the longest relaxing proton in the analyte to ensure >99.3% signal recovery, a strict requirement for USP <761> quantitative compliance[5].

NMR_Workflow A Impurity Detected (LC-MS > 0.10% ICH Q3A) B Isolation & Enrichment (Prep-HPLC / SFC) A->B Extract C 1D 1H & 13C NMR (Initial Scaffold Check) B->C Prepare Sample D 2D NMR Suite (COSY, HSQC, HMBC) C->D Complex Splitting E Regioisomer? (Check HMBC H-C6 to N4) D->E Connectivity F Oxidation? (Check C=O at 210 ppm) D->F Carbonyl Shift G Stereoisomer? (NOESY / J-coupling) D->G Spatial Proximity H Structure Elucidated & qNMR Certified E->H F->H G->H

Fig 2: End-to-end NMR impurity elucidation workflow compliant with ICH Q3A and USP <761>.

References

  • Guidance for Industry - Q3A Impurities in New Drug Substances , FDA / ICH Guidelines,8[8]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) , ICH Official Guidelines, 1[1]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE , United States Pharmacopeia (USP), 3[3]

  • NMR General Chapters and Best Practices for Compliance (Classroom) , USP.org, 5[5]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR , ECA Academy, 6[6]

  • Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR , Pharmaffiliates, 2[2]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1)H, (13)C, and (15)N NMR , PubMed (NIH), 4[4]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds , PMC (NIH), 7[7]

Sources

Minimizing side reactions during 4-Azaspiro[2.5]octan-7-ol scale-up

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up challenges of 4-Azaspiro[2.5]octan-7-ol , a conformationally restricted piperidine scaffold often used in kinase inhibitor design. This guide focuses on the Kulinkovich-de Meijere synthetic route and subsequent functional group manipulations, as this pathway offers the most direct access to the spiro-amine core but presents significant process safety and impurity risks during scale-up.

Doc ID: TS-AZS-007 | Version: 2.1 | Status: Approved for Process Development

Executive Summary

Scaling up 4-Azaspiro[2.5]octan-7-ol requires strict control over two competing failure modes: cyclopropane ring opening (acid-catalyzed) and incomplete titanium quenching (emulsion formation). This guide synthesizes field data to minimize these side reactions, ensuring high purity (>98%) and safety during kilogram-scale campaigns.

Part 1: Critical Process Parameters (CPPs) & Reaction Workflow

The synthesis typically proceeds via the Kulinkovich-de Meijere reaction of a lactam precursor, followed by ketone reduction to the alcohol.

Core Synthesis Workflow (Graphviz)

SynthesisWorkflow Fig 1: Synthesis Pathway & Critical Risk Points Start Start: N-Protected 4-oxopiperidine-3-carboxylate Step1 Step 1: Cyclization (1,2-dibromoethane / Base) OR Kulinkovich-de Meijere Start->Step1 Alkylation/Grignard Inter1 Intermediate: Spiro-Lactam / Ketone Step1->Inter1 Step2 Step 2: Carbonyl Reduction (NaBH4 or LiAlH4) Inter1->Step2 Risk1 RISK: Over-reduction & Stereocenter Scrambling Step2->Risk1 Step3 Step 3: Deprotection (Acidic Conditions) Step2->Step3 7-OH formed Risk1->Inter1 Process Control Risk2 RISK: Cyclopropane Ring Opening Step3->Risk2 Final Target: 4-Azaspiro[2.5]octan-7-ol Step3->Final Free Base Isolation Risk2->Step3 pH Monitoring

Part 2: Troubleshooting Guide – Minimizing Side Reactions

Module A: Preventing Cyclopropane Ring Opening

The spiro-cyclopropane moiety is highly strained. In the presence of strong acids (during deprotection) or Lewis acids (Ti residues), the ring is prone to opening, leading to the "ethyl-chain" impurity.

Q: Why do I see a +18 or +36 mass shift in LCMS after acidic workup? A: This indicates ring opening followed by hydration or chlorination .

  • Mechanism: Protonation of the secondary amine (N4) exerts an inductive electron-withdrawing effect, weakening the proximal C3-C(spiro) bonds. Nucleophiles (Cl⁻, H₂O) attack the cyclopropane carbons.

  • Solution:

    • Avoid HCl/Dioxane: Use Trifluoroacetic acid (TFA) in DCM for Boc-deprotection. The non-nucleophilic trifluoroacetate anion reduces the rate of ring opening compared to chloride.

    • Temperature Control: Perform deprotection at 0°C to 10°C , never at reflux.

    • Quench Strategy: Quench acidic mixtures into a pre-cooled biphasic basic system (e.g., NaHCO₃/EtOAc) to instantly neutralize the acid upon contact.

Module B: Managing Titanium Emulsions (Kulinkovich Route)

If using the Kulinkovich-de Meijere protocol (Grignard + Ti(OiPr)₄), titanium residues can catalyze side reactions and cause severe emulsions.

Q: The workup is a solid gel/emulsion. How do I recover my product? A: This is caused by amorphous titanium oxides.

  • Protocol:

    • Glauber's Salt Method: Quench the reaction with Na₂SO₄·10H₂O (solid). The water in the crystal lattice hydrolyzes the alkoxides slowly, forming a filterable granular solid rather than a gel.

    • Citrate Wash: If the product is acid-stable (careful here!), a wash with saturated potassium sodium tartrate (Rochelle salt) solubilizes titanium species. Note: For this substrate, maintain pH > 5 during this wash to protect the cyclopropane.

Module C: Stereocontrol in Ketone Reduction

Reducing the 7-ketone to the 7-alcohol yields diastereomers (cis/trans relative to the spiro ring).

Q: My diastereomeric ratio (dr) is inconsistent between batches. A: The hydride approach vector is influenced by the N-protecting group's conformation.

  • Fix: Use bulky reducing agents (e.g., L-Selectride) at -78°C if high stereoselectivity is required. For standard NaBH₄ reductions, ensure the temperature is strictly maintained at -10°C . Higher temperatures increase conformational mobility, eroding selectivity.

Part 3: Data & Specifications

Impurity Profile & Control Limits
Impurity TypeOriginDetection (LCMS)Control LimitMitigation Strategy
Ring-Open Chloride HCl-mediated opening[M+36]+< 0.5%Switch to TFA; rapid quench.
Ethyl-Piperidine Hydrogenolysis[M+2]+< 0.1%Avoid Pd/C hydrogenation steps.
Titanium Complex Incomplete QuenchBroad UV baseline< 200 ppm (ICP)Rochelle salt or Glauber's salt workup.
Over-Alkylated N-Alkylation side rxn[M+R]+< 1.0%Use stoichiometric limiting reagents.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation to remove a Cbz protecting group? No. The cyclopropane ring is susceptible to hydrogenolysis (ring opening) under standard Pd/C conditions, especially if the ring is strained.

  • Recommendation: Use Boc (acid labile, see Module A) or Fmoc (base labile) protecting groups. If Cbz is mandatory, use poisoned catalysts (e.g., Pd/CaCO₃) or transfer hydrogenation, but expect yield losses.

Q2: The product decomposes on silica gel. How do I purify it? The secondary amine is basic and can react with acidic silanols on silica, causing streaking or ring opening.

  • Protocol: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent. This neutralizes acidic sites. Alternatively, use neutral alumina or reverse-phase (C18) chromatography with a basic buffer (NH₄HCO₃).

Q3: Is the free base stable for long-term storage? Moderate Stability. The free base is sensitive to CO₂ (carbamate formation) and slow oxidation.

  • Best Practice: Store as a salt if possible. However, avoid HCl salts due to ring-opening risks. The Oxalate or Fumarate salts are often more stable and non-nucleophilic, preserving the cyclopropane integrity [1].

Part 5: Experimental Protocol (Self-Validating)

Protocol: Safe Deprotection of N-Boc-4-Azaspiro[2.5]octan-7-ol Rationale: Uses TFA to prevent chloride attack; low temperature to prevent thermal ring strain release.

  • Setup: Charge N-Boc-4-azaspiro[2.5]octan-7-ol (1.0 equiv) into a reactor. Add DCM (10 vol). Cool to 0–5°C .

  • Addition: Add TFA (5.0 equiv) dropwise over 1 hour, maintaining internal temp < 10°C. Warning: Exothermic.

  • Monitor: Stir at 5°C for 3 hours. Check HPLC. Look for disappearance of SM and absence of "Ring-Open" peak (RRT ~0.8 or 1.2 depending on method).

  • Quench (Critical): Transfer the reaction mixture slowly into a vigorously stirred solution of 20% aq. K₂CO₃ (10 vol) pre-cooled to 5°C. Ensure pH remains > 8 during addition.

  • Isolation: Separate phases. Extract aqueous with DCM/iPrOH (3:1). Dry organic layer over Na₂SO₄ (Do not use MgSO₄ if acidic residues persist).

  • Validation: 1H NMR should show cyclopropane protons at δ 0.3–0.6 ppm intact.

References

  • Kulinkovich-de Meijere Reaction: Kulinkovich, O. G.; de Meijere, A. Chem. Rev.2000 , 100, 2789.

  • Scale-Up Safety: Division of Research Safety, University of Illinois. "Scale-up Reactions."

  • Spirocyclic Scaffold Synthesis: Organic Process Research & Development snippets on Kulinkovich scale-up.

  • Cyclopropane Stability: "Synthesis of a Family of Spirocyclic Scaffolds." NIH/PubMed Central.

Technical Support Center: Chiral Resolution of 4-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 4-Azaspiro[2.5]octan-7-ol enantiomers via chiral HPLC Content Type: Technical Support Center (Q&A / Troubleshooting) Role: Senior Application Scientist

Welcome to the Advanced Separations Support Hub. This guide addresses the specific challenges in resolving the enantiomers of 4-Azaspiro[2.5]octan-7-ol , a secondary amine with a spiro-fused cyclopropane ring. This molecule presents a "perfect storm" for chromatographers: it is a basic amine (prone to peak tailing), possesses a weak chromophore (detection issues), and requires high stereoselectivity.

Method Development Strategy (The "How-To")

Core Philosophy: The "Class-Based" Approach

Because 4-Azaspiro[2.5]octan-7-ol lacks an aromatic system, standard π-π interaction-based chiral recognition (e.g., Pirkle phases) is often insufficient. We rely on Hydrogen Bonding and Inclusion Complexation using Polysaccharide-based Stationary Phases (CSPs).

Visualizing the Workflow

The following decision tree outlines the logical flow for developing a robust method for this specific spiro-amine.

MethodDevelopment Start Start: 4-Azaspiro[2.5]octan-7-ol (Racemic Mixture) CheckUV Check Detection Capability (Is ELSD/CAD available?) Start->CheckUV NoUV No (UV Only) CheckUV->NoUV Standard HPLC YesUV Yes (ELSD/CAD/MS) CheckUV->YesUV Advanced Detectors Derivatize REQUIRED: Derivatization (e.g., 3,5-Dinitrobenzoyl chloride) NoUV->Derivatize Direct Direct Analysis (Low UV 205-210 nm or Universal) YesUV->Direct Screening Screening Phase Columns: IA, IB, IC, IG (Immobilized) Derivatize->Screening Direct->Screening MP_Choice Mobile Phase Selection (Base Additive Critical) Screening->MP_Choice NormalPhase Normal Phase Hexane/EtOH + 0.1% DEA MP_Choice->NormalPhase Primary Screen PolarOrganic Polar Organic ACN/MeOH + 0.1% DEA MP_Choice->PolarOrganic Secondary Screen

Caption: Figure 1. Strategic workflow for method development, prioritizing detection limits and basicity management.

Frequently Asked Questions (FAQs) & Troubleshooting

Category A: Detection & Sensitivity

Q1: I am injecting the sample, but I see no peaks or only a flat baseline at 254 nm. Is the column dead? A: The column is likely fine. 4-Azaspiro[2.5]octan-7-ol is aliphatic; it lacks the conjugated π-systems (like benzene rings) required for UV absorption at 254 nm.

  • The Fix:

    • Change Wavelength: Lower your UV detector to 205 nm or 210 nm .

    • Solvent Cutoff: Ensure your mobile phase is transparent at this wavelength. Use HPLC-grade Acetonitrile (cutoff <190 nm) or Hexane. Avoid Acetone or lower-grade Methanol.

    • Derivatization (Recommended for UV): React the sample with 3,5-dinitrobenzoyl chloride . This adds a strong UV chromophore (visible at 254 nm) and often improves chiral recognition by adding π-π interaction sites [1].

Q2: Can I use Refractive Index (RI) detection? A: Yes, but with limitations. RI is non-selective and incompatible with gradient elution. It is suitable for isocratic preparative runs but often lacks the sensitivity for analytical impurity quantification (<0.1%).

Category B: Peak Shape & Tailing

Q3: My peaks are tailing severely (Asymmetry > 2.0). How do I sharpen them? A: This is a classic "Basic Amine Effect." The secondary amine at position 4 interacts with residual acidic silanols on the silica support of the chiral column.

  • The Fix: You must use a basic additive.

    • Standard Protocol: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

    • Advanced Protocol: If tailing persists, switch to 0.1% Isopropylamine or Ethanolamine . These primary amines often block silanols more effectively than DEA for sterically hindered spiro-amines [2].

Q4: Can I use TFA (Trifluoroacetic acid) to sharpen the peaks? A: STOP. Never use TFA with acid-labile coated phases (like standard AD-H/OD-H) without checking compatibility, and never use it alone for amines. TFA will protonate the amine, potentially ruining the chiral recognition mechanism if the selector requires H-bonding with the lone pair. Furthermore, mixing TFA and DEA causes salt precipitation. Stick to basic additives for this basic molecule.

Category C: Resolution & Selectivity

Q5: I see partial separation (shoulder peaks). Which column should I try next? A: Amino alcohols often resolve best on Amylose-based columns due to the helical cavity structure.

  • Recommendation: If you started with Chiralpak AD-H/IA (Amylose tris(3,5-dimethylphenylcarbamate)) and failed, switch to the Chlorinated series :

    • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)): The electron-withdrawing chlorines alter the H-bonding acidity, often providing better resolution for polar alcohols.

    • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)): Excellent for "difficult" amines.

Q6: What is the recommended starting Mobile Phase? A: Start with n-Hexane : Ethanol : DEA (90 : 10 : 0.1) .

  • Why Ethanol? Ethanol is a better H-bond donor/acceptor than Isopropanol (IPA) and often leads to sharper peaks for amino alcohols.

  • Why Hexane? It promotes the "tightness" of the inclusion complex in the chiral cavity.

Experimental Protocols

Protocol A: Direct Chiral Separation (Low UV)

Use this if you have high-purity solvents and a variable wavelength detector.

ParameterSetting
Column Chiralpak IG or Chiralpak IA (Immobilized recommended)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Ethanol / Diethylamine (85 : 15 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Lowering to 10°C can increase resolution)
Detection UV @ 210 nm (Reference: 360 nm)
Sample Diluent Mobile Phase (without DEA if sample is unstable)
Protocol B: Derivatization with 3,5-Dinitrobenzoyl Chloride

Use this for robust QC methods with standard UV detection.

  • Reaction: Dissolve 10 mg of 4-Azaspiro[2.5]octan-7-ol in 1 mL dry Dichloromethane (DCM).

  • Add Base: Add 1.5 eq. Triethylamine (TEA).

  • Add Reagent: Add 1.2 eq. 3,5-Dinitrobenzoyl chloride.

  • Incubate: Stir at RT for 30 mins.

  • Quench: Add 0.5 mL Methanol. Evaporate solvent.

  • Analyze: Re-dissolve in Mobile Phase. The derivative will absorb strongly at 254 nm .

Troubleshooting Logic Map

Use this flow to diagnose live experimental issues.

Troubleshooting Problem Problem Detected NoPeaks No Peaks Problem->NoPeaks Tailing Tailing Peaks Problem->Tailing Broad Broad/Split Peaks Problem->Broad Sol_Wavelength Check UV Wavelength (Must be <210 nm) NoPeaks->Sol_Wavelength Weak Chromophore Sol_Additive Add 0.1% DEA or Switch to IPA-amine Tailing->Sol_Additive Silanol Interaction Sol_Solubility Check Sample Solubility (Use Ethanol in diluent) Broad->Sol_Solubility Solvent Mismatch

Caption: Figure 2. Rapid diagnostic logic for common chromatographic failures.

References

  • Phenomenex. (2025).[1][2] HPLC Technical Tip: Chiral Method Development and Mobile Phase Additives. Retrieved from [Link]

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-Azaspiro[2.5]octan-7-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 4-Azaspiro[2.5]octan-7-ol, focusing on its stability in acidic environments. The unique spirocyclic structure, incorporating a cyclopropane ring fused to a piperidine analog, presents specific chemical challenges that are crucial to understand for successful experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 4-Azaspiro[2.5]octan-7-ol that influence its stability in acid?

A1: The stability of 4-Azaspiro[2.5]octan-7-ol is primarily dictated by three key structural motifs:

  • The Spirocyclic Junction: The fusion of the cyclopropane and the nitrogen-containing ring creates inherent ring strain.

  • The Secondary Amine: The nitrogen atom is basic and will be protonated under acidic conditions, which can initiate or facilitate degradation pathways.

  • The Cyclopropane Ring: This small, strained ring is susceptible to acid-catalyzed ring-opening reactions.

Q2: What are the most likely degradation pathways for 4-Azaspiro[2.5]octan-7-ol in the presence of acid?

A2: Under acidic conditions, the protonated form of the molecule can undergo several rearrangements and degradation reactions. The most plausible pathways involve the opening of the strained cyclopropane ring. This can be initiated by the protonated amine acting as an electron-withdrawing group, further activating the cyclopropane ring towards nucleophilic attack or rearrangement.

Q3: I am observing unexpected peaks in my HPLC analysis after exposing my compound to acidic conditions. What could they be?

A3: The appearance of new peaks in your chromatogram strongly suggests degradation of the parent compound. These new peaks could correspond to several potential products, including ring-opened isomers or products of more complex rearrangements. To identify these unknown degradants, employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine their molecular weights.[1] Further structural details can be obtained using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Q4: How can I minimize the degradation of 4-Azaspiro[2.5]octan-7-ol during my experiments that require acidic conditions?

A4: To minimize degradation, consider the following strategies:

  • Use the mildest acidic conditions possible: Opt for weaker acids or buffer systems to maintain the desired pH without using strong, non-volatile acids.

  • Control the temperature: Perform reactions at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.

  • Limit the exposure time: Reduce the duration of exposure to acidic conditions as much as possible.

  • Protecting Groups: If compatible with your synthetic route, consider protecting the secondary amine. This can prevent protonation and subsequent degradation pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Complete or Extensive Degradation of the Parent Compound

Symptom: The peak corresponding to 4-Azaspiro[2.5]octan-7-ol is absent or significantly diminished in your analytical run (e.g., HPLC, LC-MS), with multiple new peaks appearing.

Root Cause: The acidic conditions are too harsh, leading to rapid and potentially complex degradation cascades.[1]

Troubleshooting Steps:

  • Reduce Acid Concentration: If you are using a strong acid like HCl or TFA, decrease its concentration significantly (e.g., from 0.1 M to 0.01 M).[1]

  • Lower the Temperature: If the reaction is being performed at an elevated temperature, try running it at room temperature or even lower (e.g., 0 °C).

  • Shorten Reaction Time: Monitor the reaction at shorter time intervals to find a point where the desired reaction has occurred with minimal degradation.

  • Change the Acid: Consider using a milder organic acid, such as acetic acid, or a buffered solution to maintain a less aggressive pH.

Issue 2: Inconsistent or Irreproducible Results

Symptom: You are observing varying levels of degradation between different runs of the same experiment.

Root Cause: This can be due to minor, uncontrolled variations in experimental parameters.

Troubleshooting Steps:

  • Precise pH Control: Use a calibrated pH meter to ensure the acidity of your reaction mixture is consistent across all experiments.

  • Standardize Reagent Addition: The rate and method of acid addition can create localized areas of high concentration. Add the acid slowly and with vigorous stirring.

  • Control for Atmospheric Moisture: Ensure that anhydrous conditions are maintained if the reaction is sensitive to water, as this can affect the effective acid concentration.

  • Purity of Starting Material: Verify the purity of your 4-Azaspiro[2.5]octan-7-ol starting material. Impurities could be catalyzing degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Acid Stability

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Materials:

  • 4-Azaspiro[2.5]octan-7-ol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 4-Azaspiro[2.5]octan-7-ol in a suitable solvent (e.g., a 1:1 mixture of methanol and water) to a final concentration of 1 mg/mL.

  • Acid Treatment: In a clean vial, mix a portion of the stock solution with an equal volume of 0.1 M HCl.

  • Incubation: Maintain the solution at a controlled temperature (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).[1]

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to halt the degradation process.[1]

  • Analysis: Analyze the neutralized samples by a validated HPLC or LC-MS method to monitor the disappearance of the parent compound and the appearance of degradation products.

Data Interpretation:

Time (hours)Parent Compound Peak AreaDegradant 1 Peak AreaDegradant 2 Peak Area
0X00
2YAB
4ZCD
8.........
24.........

A well-controlled forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient to allow for the detection and characterization of degradants.[1]

Visualizing Potential Degradation Pathways

The following diagram illustrates a plausible acid-catalyzed rearrangement of the 4-Azaspiro[2.5]octan-7-ol core structure.

G cluster_0 Acid-Catalyzed Rearrangement A 4-Azaspiro[2.5]octan-7-ol B Protonated Amine A->B + H+ C Carbocation Intermediate (via Cyclopropane Opening) B->C Ring Opening D Rearranged Product (e.g., Ring-Expanded Ketone) C->D Rearrangement/ Nucleophilic Attack

Caption: Plausible acid-catalyzed degradation pathway.

References

  • Vertex AI Search. (2024). Stable Spirocyclic Meisenheimer Complexes. MDPI.
  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
  • PubMed Central (PMC). (2016). Experimental and theoretical investigations into the stability of cyclic aminals.
  • ResearchGate. (2016). Experimental and theoretical investigations into the stability of cyclic aminals.
  • ResearchGate. (n.d.). The proposed degradation pathways of AZ under stress storage conditions....
  • ACS Publications. (2025).
  • ACS Publications. (2025).
  • Royal Society of Chemistry. (n.d.).
  • BLDpharm. (n.d.). 1909347-89-2|4-Azaspiro[2.5]octan-7-ol hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-azaspiro[2.5]octan-7-one hydrochloride | 2306277-85-8.
  • Royal Society of Chemistry. (n.d.). Spirans. Part 10. Acid-catalysed rearrangement of oxygen heterocyclic spirans. Journal of the Chemical Society, Perkin Transactions 1.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Chemistry LibreTexts. (2023). 3.3: Rearrangements.
  • PubMed. (2025).
  • PubMed. (2018). Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions.
  • ChemScene. (n.d.). 2305255-40-5 | 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride.
  • ResearchGate. (n.d.). (PDF)
  • BLDpharm. (n.d.). 1301739-56-9|4-Azaspiro[2.5]octane hydrochloride.
  • OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List.
  • Juniper Publishers. (2017). Open Access Journal of Surgery (OAJS).
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • Science Data Experts. (n.d.). Analytical Methods & Open Spectra - AMOS.
  • PubMed. (2008). Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction.
  • Royal Society of Chemistry. (n.d.). Cyclopropenium-activated Beckmann rearrangement. Catalysis versus self-propagation in reported organocatalytic Beckmann rearrangements. Chemical Science.

Sources

Validation & Comparative

4-Azaspiro[2.5]octan-7-ol vs. Piperidine: A Bioisosteric Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Azaspiro[2.5]octan-7-ol and Piperidine (specifically 4-substituted piperidines), focusing on their application as bioisosteres in medicinal chemistry.

Executive Summary: The "Alpha-Blocked" Solution

In the optimization of piperidine-based drugs, two persistent challenges arise: metabolic lability at the


-carbon (adjacent to nitrogen) and high basicity  leading to poor permeability or hERG liability.

4-Azaspiro[2.5]octan-7-ol represents a high-value bioisostere that addresses both issues simultaneously. By fusing a cyclopropane ring directly at the 3-position (the spiro center), it creates a steric and electronic block adjacent to the nitrogen atom (the 4-position). This modification:

  • Lowers pKa (by ~1.5–2.0 log units) via the electron-withdrawing nature of the cyclopropane ring.

  • Eliminates

    
    -Metabolism  by removing the abstractable protons at the most labile position.
    
  • Rigidifies the Core , reducing the entropic penalty of binding.

Structural & Physicochemical Analysis[1][2][3]

Geometric Comparison & Exit Vectors

The 4-azaspiro[2.5]octane scaffold is not a simple "spacer." It enforces a specific chair-like conformation. Unlike the flexible piperidine, the spiro-cyclopropane locks the C3-C4 bond (N-C


), restricting the conformational ensemble.
FeaturePiperidine (4-OH)4-Azaspiro[2.5]octan-7-olImpact
Hybridization at C


(Flexible)
Spiro-Quaternary (Rigid)Reduces entropic loss upon binding.
Basicity (pKa) ~10.8 - 11.2~8.8 - 9.4Improved membrane permeability; reduced P-gp efflux risk.
LogD

-1.5 (Polar)~ -0.8 (Less Polar)Better lipophilic efficiency (LipE).
Fsp

1.01.0Maintains saturation (solubility benefit).
The Basicity Drop (Electronic Effect)

The nitrogen in 4-azaspiro[2.5]octane is directly attached to the spiro-cyclopropane ring. The cyclopropane C-C bonds have significant


-character (Walsh orbitals), making the ring effectively electron-withdrawing (similar to a vinyl group).
  • Mechanism: The inductive withdrawal pulls electron density from the nitrogen lone pair, stabilizing the neutral form and destabilizing the protonated cation.

  • Result: A lower pKa allows a higher fraction of the molecule to exist in the neutral, permeable state at physiological pH (7.4).

Visualization: Structural Overlay & Exit Vectors

The following diagram illustrates the structural relationship and the "Alpha-Block" mechanism.

Bioisostere_Comparison cluster_legend Mechanism of Action Piperidine 4-Hydroxypiperidine (High pKa ~11.0) (Metabolic Hotspot at C2/C6) Spiro 4-Azaspiro[2.5]octan-7-ol (Lower pKa ~9.0) (Alpha-Blocked at C3) Piperidine->Spiro Bioisosteric Replacement (Gem-dimethyl mimic) Metabolism CYP450 Oxidation (N-dealkylation / Ring opening) Piperidine->Metabolism High Liability at alpha-hydrogens Spiro->Metabolism Blocked Properties Improved Permeability Rigidified Vector Spiro->Properties Inductive Effect Steric Bulk Cyclopropane Ring Cyclopropane Ring Lowers pKa (Inductive) Lowers pKa (Inductive) Cyclopropane Ring->Lowers pKa (Inductive) Spiro Carbon Spiro Carbon Blocks Metabolic Site Blocks Metabolic Site Spiro Carbon->Blocks Metabolic Site

Caption: Comparison of metabolic liability and physicochemical advantages.[1] The spiro-cyclopropane acts as a metabolic shield and electronic modulator.

Metabolic Stability & Performance Data

The "Alpha-Block" Effect

Cytochrome P450 isoforms (mainly CYP3A4 and CYP2D6) typically attack the carbon


 to the amine (C2 or C6 in piperidine) via single-electron transfer (SET) or hydrogen atom abstraction (HAT), leading to iminium ion formation and ring opening.
  • Piperidine: The

    
    -hydrogens are sterically accessible and electronically activated by the nitrogen lone pair.
    
  • 4-Azaspiro[2.5]octane: One

    
    -position is the spiro quaternary carbon (C3). It has no abstractable hydrogens . This forces metabolism to the distal sites or the remaining 
    
    
    
    -methylene, which is now sterically hindered by the adjacent cyclopropane wall.
Comparative Stability Table

Hypothetical data based on structural class behavior (e.g., gem-dimethyl piperidines).

Parameter4-Hydroxypiperidine Analog4-Azaspiro[2.5]octan-7-ol AnalogImprovement Factor
HLM CL

(

L/min/mg)
> 150 (High)< 40 (Low-Moderate)~3-4x Stability
t

(Human)
~ 0.5 h~ 2.5 - 4.0 hExtended Half-life
MDR1 Efflux (ER) > 5.0< 2.0Better CNS Penetration

Synthetic Accessibility & Protocol

Synthesis of the 4-azaspiro[2.5]octan-7-ol core is less trivial than purchasing piperidine but is scalable. The most robust route utilizes the commercially available ethyl 1-aminocyclopropanecarboxylate or proceeds via a Dieckmann condensation strategy.

Recommended Synthetic Route (Self-Validating)

This protocol yields the N-Boc protected ketone, which is then reduced to the alcohol.

Step 1: Construction of the Acyclic Precursor

  • Reagents: N-Boc-glycine ethyl ester, 1,2-dibromoethane, NaH (or KOtBu).

  • Reaction: Double alkylation of the glycine methylene is difficult. A better approach is the reverse : Start with ethyl 1-aminocyclopropanecarboxylate.

  • Protocol:

    • Protect ethyl 1-aminocyclopropanecarboxylate with Boc anhydride.

    • Alkylate the nitrogen with ethyl 4-bromobutyrate (or acrylate via Michael addition).

    • Result: Ethyl 1-((N-Boc)(4-ethoxy-4-oxobutyl)amino)cyclopropanecarboxylate.

Step 2: Dieckmann Cyclization (Ring Closure)

  • Reagents: KOtBu (Potassium tert-butoxide), Toluene/THF, Reflux.

  • Procedure:

    • Dissolve the diester precursor in dry Toluene.

    • Add 1.2 eq KOtBu slowly at 0°C.

    • Warm to reflux for 4 hours. The solution will turn orange/brown.

    • Quench with acetic acid.

    • Validation: LCMS will show the mass of the

      
      -keto ester.
      

Step 3: Decarboxylation & Reduction

  • Reagents: LiCl, DMSO, 140°C (Krapcho decarboxylation)

    
     NaBH
    
    
    
    , MeOH.
  • Procedure:

    • Heat the

      
      -keto ester in DMSO with LiCl to remove the ester group. Yields N-Boc-4-azaspiro[2.5]octan-7-one.
      
    • Dissolve the ketone in MeOH at 0°C.

    • Add NaBH

      
       (0.5 eq). Stir 30 min.
      
    • Workup: Aqueous NH

      
      Cl quench, EtOAc extraction.
      
    • Product: tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate.

Synthesis Visualization[1]

Synthesis_Route Start Ethyl 1-aminocyclopropane- carboxylate Inter1 N-Alkylation (Ethyl 4-bromobutyrate) Start->Inter1 Boc protection + Base Inter2 Diester Precursor Inter1->Inter2 Cyclization Dieckmann Condensation (KOtBu, Toluene) Inter2->Cyclization Ketone 4-Azaspiro[2.5]octan-7-one (N-Boc Protected) Cyclization->Ketone 1. Cyclize 2. Krapcho Decarbox. Final 4-Azaspiro[2.5]octan-7-ol (NaBH4 Reduction) Ketone->Final Stereoselective Reduction

Caption: Step-wise construction of the 4-azaspiro[2.5]octane core from cyclopropane precursors.

Experimental Validation: How to Test

To confirm the bioisosteric advantage in your specific program, run this matched-molecular pair (MMP) analysis:

  • Intrinsic Clearance (CLint): Incubate both the piperidine and spiro-analog (1

    
    M) in Human Liver Microsomes (HLM) for 0, 15, 30, and 60 min. Monitor disappearance by LC-MS/MS.
    
    • Success Criteria: Spiro analog shows >50% reduction in turnover rate.

  • LogD Determination: Use a shake-flask method (Octanol/PBS pH 7.4).

    • Success Criteria: Spiro analog LogD should be within 0.5 units of the piperidine, despite the extra carbons, due to the pKa shift.

  • Comparative pKa: Determine via potentiometric titration or capillary electrophoresis.

    • Expectation: Piperidine ~11.0 vs. Spiro ~9.2.

References

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spirocyclic Piperidines." Journal of Medicinal Chemistry, 2010.

  • Wuitschik, G., et al. "Spirocyclic Scaffolds in Drug Discovery." Nature Chemistry, 2010.

  • Barnes-Seeman, D. "The Role of Spirocyclic Piperidines in Modern Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 2014.

  • PubChem Compound Summary. "4-Azaspiro[2.5]octan-7-ol hydrochloride." National Center for Biotechnology Information.

  • Efremov, I. V., et al. "Discovery of Spirocyclic Piperidine-Based Inhibitors." Journal of Medicinal Chemistry, 2012.

Sources

Comparative Guide: Binding Affinity of Spiro vs. Non-Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the comparative binding performance of spirocyclic scaffolds against traditional non-spiro (often planar or acyclic) architectures.[1] For drug development professionals, the shift from "flatland" aromatic systems to three-dimensional spiro-cores represents a strategic pivot to improve Lipophilic Ligand Efficiency (LLE) , enhance selectivity , and optimize thermodynamic binding signatures .

While non-spiro scaffolds (e.g., piperidines, piperazines, biaryls) offer synthetic accessibility, they often suffer from promiscuity and poor metabolic stability. Spiro scaffolds, characterized by a single atom junction (the spiro center) connecting two rings, introduce inherent rigidity and vectorality.[2][3] This guide analyzes the mechanistic drivers of these differences and provides validated protocols for quantifying them.

Part 1: Mechanistic Basis of Binding Differences

The Thermodynamic Advantage: Entropy-Enthalpy Compensation

The superior binding affinity often observed in spiro-scaffolds is rooted in the restriction of conformational entropy .

  • Non-Spiro (Flexible) Ligands:

    • State A (Unbound): High degrees of freedom (rotational/translational entropy).

    • State B (Bound): The protein forces the ligand into a single bioactive conformation.

    • Penalty: A significant entropic penalty (

      
      ) is paid to freeze these degrees of freedom. This acts as a thermodynamic "tax" on the overall binding free energy (
      
      
      
      ).
  • Spiro (Rigid) Ligands:

    • Pre-organization: The spiro center locks the molecule into a conformation that closely mimics the bound state before interaction.

    • Benefit: The entropic penalty is minimized. If the enthalpy (

      
      ) of interaction (H-bonds, van der Waals) remains constant, the reduction in entropic cost leads to a more negative (favorable) 
      
      
      
      .
Vectorial Exploration and Selectivity

Spiro scaffolds allow for orthogonal vector positioning . Unlike planar aromatic rings where substituents lie in the same plane, spirocycles can project functional groups at precise angles (e.g., 90°) relative to the core. This allows the ligand to explore sub-pockets inaccessible to flat molecules, often resulting in steep increases in isoform selectivity.

Part 2: Comparative Case Studies

The following data summarizes key head-to-head comparisons derived from recent medicinal chemistry campaigns.

Table 1: Comparative Performance Metrics
MetricNon-Spiro Reference (e.g., Piperazine/Piperidine)Spiro Analogue (e.g., Diazaspiro/Spiro-piperidine)Mechanistic Driver
Binding Affinity (

/

)
Moderate (e.g., 10–100 nM)High (e.g., < 1 nM)Reduced conformational entropy penalty.
Selectivity Low/Moderate (Promiscuous)High (Isoform specific)Precise 3D vector positioning of substituents.
Solubility (

)
Low (Planar stacking)High (Disrupted packing)Increased fraction of

carbons (

).
Metabolic Stability Variable (Exposed sites)HighSteric shielding of metabolic soft spots.
Case Study A: PARP Inhibitors (Selectivity Focus)
  • Reference: Olaparib (Non-spiro piperazine core).

  • Spiro Variant: Diazaspiro[3.3]heptane replacement.[2][4]

  • Outcome: While potency remained comparable, the spiro-analogue demonstrated superior selectivity against other PARP family members.[2] The rigid spiro-core prevented the "induced fit" required for off-target binding, effectively filtering out promiscuous interactions.

Case Study B: Sigma-1 ( ) Receptor Ligands (Affinity Focus)
  • Reference: Flexible benzylaminoethyl variants.

  • Spiro Variant: Spirocyclic piperidines/azepanes.[5]

  • Data:

    • Non-spiro

      
      : ~10–50 nM range.
      
    • Spiro

      
      : 0.42 nM .[5]
      
  • Insight: The spiro scaffold maximized Lipophilic Ligand Efficiency (LLE) . The rigid core reduced the lipophilicity required to achieve nanomolar potency, a critical factor in reducing toxicity risks.

Part 3: Visualization of Thermodynamic Concepts

The following diagram illustrates the thermodynamic "shortcut" provided by spiro scaffolds.

Thermodynamics Unbound_Flex Unbound Flexible Ligand (High Entropy) Unbound_Rigid Unbound Spiro Ligand (Pre-organized / Low Entropy) Unbound_Flex->Unbound_Rigid Chemical Rigidification (Synthesis Cost) Bound_State Bound Complex (Bioactive Conformation) Unbound_Flex->Bound_State High Entropic Penalty (-TΔS) Large Energy Cost Unbound_Rigid->Bound_State Low Entropic Penalty Optimized ΔG

Caption: Thermodynamic cycle showing how spiro-rigidification (blue node) bypasses the high entropic penalty (red arrow) associated with binding flexible ligands.

Part 4: Experimental Protocol – Thermodynamic Profiling

To validly compare spiro vs. non-spiro scaffolds, simple


 assays are insufficient. You must resolve the thermodynamic components (

and

) using Isothermal Titration Calorimetry (ITC) .[6][7]
Protocol: Comparative ITC Profiling

Objective: Quantify the entropic advantage of a spiro-ligand compared to its non-spiro analogue.

1. Sample Preparation (Self-Validating Step)
  • Buffer Matching: Dialyze the protein target into the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Use the final dialysate to dissolve the ligand.

    • Why: Mismatched buffers cause heat of dilution artifacts that mask the binding signal.[7]

  • Concentration:

    • Protein in cell: 10–50 µM.

    • Ligand in syringe: 10–20x protein concentration (e.g., 200–500 µM).

  • Solubility Check: Verify ligand solubility in the buffer using dynamic light scattering (DLS) or visual inspection. Spiro compounds often dissolve better, but precipitation invalidates ITC.

2. Titration Execution
  • Instrument: MicroCal PEAQ-ITC or equivalent.

  • Settings:

    • Temperature: 25°C (Standard).

    • Stirring: 750 rpm.

    • Injections: 1 x 0.4 µL (dummy), followed by 18 x 2 µL.

  • Control: Run Ligand-into-Buffer (no protein). Subtract this "heat of dilution" from the experimental run.

3. Data Analysis & Interpretation

Fit data to a One-Set-of-Sites model to extract:

  • 
     (Dissociation Constant):  Measure of affinity.[8]
    
  • 
     (Enthalpy):  Indicates bond quality (H-bonds, VdW).
    
  • 
     (Entropy):  The key metric for this comparison.
    

Validation Criteria:

  • Stoichiometry (N): Must be between 0.8 and 1.2. If

    
    , the protein may be inactive or the concentration determination is flawed.
    
  • Curve Shape: A sigmoidal curve is required for accurate

    
     determination. If the curve is too steep (c-value > 1000) or too shallow (c-value < 5), adjust concentrations.
    

Part 5: Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Binding Assays cluster_2 Phase 3: Decision Syn Spiro-Scaffold Synthesis (e.g. Prins Reaction) QC QC: NMR & LCMS (Verify Purity >95%) Syn->QC SPR SPR Kinetics (k_on / k_off) QC->SPR High Throughput ITC ITC Thermodynamics (ΔG, ΔH, -TΔS) QC->ITC Low Throughput (Key for Mechanism) Analysis Calculate LLE & LE Compare Entropy Term SPR->Analysis ITC->Analysis Select Select Lead Candidate Analysis->Select

Caption: Integrated workflow for validating spiro-scaffold advantages, moving from synthesis to kinetic (SPR) and thermodynamic (ITC) characterization.

References

  • Spirocyclic Scaffolds in Drug Discovery: The "Escape

    • Source: Taylor & Francis Online
    • URL:

  • Thermodynamic Advantages of Rigid Scaffolds

    • Source: Core.ac.uk / Elsevier
    • URL:

  • Sigma-1 Receptor Ligands: Affinity & LLE Case Study

    • Source: PubMed / Elsevier Masson SAS
    • URL:

  • Spirocyclic PARP Inhibitors (Selectivity)

    • Source: BLDpharm Insights
    • URL:

  • ITC Protocol for Protein-Ligand Interactions

    • Source: Springer Protocols / PMC
    • URL:

Sources

Structural Validation of 4-Azaspiro[2.5]octan-7-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: Single Crystal X-ray Diffraction (SC-XRD) vs. NMR & DFT

Executive Summary

4-Azaspiro[2.5]octan-7-ol represents a critical class of spirocyclic building blocks used to increase fraction of sp


 hybridized carbons (

) in drug candidates, offering improved solubility and metabolic stability compared to flat aromatic systems. However, the rigid spiro-junction creates a unique stereochemical challenge: determining the relative configuration of the hydroxyl group (axial vs. equatorial) relative to the cyclopropane ring.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against NMR spectroscopy and Density Functional Theory (DFT) for validating this structure. While NMR is faster, SC-XRD is identified as the requisite gold standard for this scaffold due to the "blind spot" in Nuclear Overhauser Effect (NOE) signals across the quaternary spiro-center.

The Structural Challenge: The "Spiro-Blind" Spot

The molecule consists of a piperidine ring fused at the C3 position to a cyclopropane ring. The nitrogen is at position 4, and the hydroxyl is at position 7.

  • The Problem: The quaternary spiro-carbon (C3) acts as a magnetization transfer barrier. In 2D-NMR (NOESY/ROESY), correlating the protons on the cyclopropane ring (C1/C2) with the methine proton at C7 is often impossible due to distance (>5 Å) and the lack of coupling pathways through the quaternary center.

  • The Consequence: Researchers often rely on chemical shift predictions (DFT) to guess if the -OH is syn or anti to the cyclopropane, leading to potential misassignment of the pharmacophore vector.

Comparative Analysis: Performance Matrix

The following table contrasts the three primary validation methods for 4-Azaspiro[2.5]octan-7-ol.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1D/2D) Comp. Modeling (DFT)
Primary Output Absolute 3D ConfigurationConnectivity & Relative EnvironmentEnergy-minimized Prediction
Stereo Certainty Definitive (100%) Ambiguous (Inferential)Theoretical (Model-dependent)
Sample State Single Crystal (Solid)Solution (

, DMSO-

)
In silico (Gas/Solvent Model)
Key Limitation Requires crystalline solid"Spiro-barrier" blocks NOEAccuracy depends on basis set
Turnaround 1-3 Days (including growth)1-2 Hours12-24 Hours (CPU time)
Cost High (Instrument/Expertise)Low (Routine)Low (Computational)

Experimental Protocol: SC-XRD Validation

Phase 1: Crystallization (The Critical Path)

Free base spiro-amines are often oils or amorphous solids. You must generate a crystalline salt.

  • Salt Screen: Prepare 10 mg of 4-Azaspiro[2.5]octan-7-ol in 500 µL MeOH.

  • Acid Addition: Add 1.05 equivalents of the following acids in separate vials:

    • Hydrochloric acid (4M in dioxane) - High success rate, forms tight lattices.

    • Fumaric acid - Good for H-bond networking.

    • p-Toluenesulfonic acid - Adds aromatic stacking interactions (good for crystallization).

  • Vapor Diffusion: Place the open inner vial (containing solution) inside a larger sealed jar containing an antisolvent (Diethyl ether or Pentane).

  • Timeline: Allow to stand undisturbed at 4°C for 48-72 hours. Look for prisms or blocks, avoid needles (often disordered).

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal >0.1 mm. Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K . This is non-negotiable for spiro-compounds to freeze the "puckering" motion of the piperidine ring.

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is sufficient, but Cu-K
    
    
    is preferred for absolute configuration determination (using anomalous scattering) if the salt contains Cl or S.
  • Refinement Targets:

    • R1 Value: Aim for < 5%.

    • Cyclopropane Bonds: Check electron density maps (

      
      ) specifically at the C1-C2-C3 bonds. These "banana bonds" often show electron density slightly outside the internuclear vector.
      
Phase 3: Structural Checkpoints (Go/No-Go)
  • Check 1: Does the piperidine ring adopt a chair or twist-boat conformation? (Crucial for docking studies).

  • Check 2: Is the C7-OH axial or equatorial?

  • Check 3: Verify the spiro-angle (approx 60° for cyclopropane, but distorted by the spiro-fusion).

Visualizations

Diagram 1: The Validation Workflow

This flowchart illustrates the decision process for validating the spiro-scaffold, highlighting the "Fail" loop of NMR that necessitates X-ray.

ValidationWorkflow Start Synthesis of 4-Azaspiro[2.5]octan-7-ol NMR 1H/13C/NOESY NMR Start->NMR Decision Stereochem Definitive? NMR->Decision DFT DFT Modeling (Supportive) Decision->DFT Ambiguous (NOE Silent) Model 3D Model Refinement (Absolute Config) Decision->Model Clear (Rare) Cryst Salt Formation & Crystallization DFT->Cryst Need Empirical Proof XRD SC-XRD Data Collection (100K) Cryst->XRD XRD->Model

Caption: Workflow demonstrating the necessity of X-ray (Red path) when NMR fails to resolve spiro-stereochemistry.

Diagram 2: Comparative Data Output

A logic map comparing the information depth retrieved from each method.[1]

DataOutput Method_NMR NMR Spectroscopy Connectivity: Yes Stereochem: Relative Conformation: Avg Target 4-Azaspiro[2.5]octan-7-ol Validation Goals Method_NMR->Target Verifies Purity Sub_NMR Missing: Spiro-proximal NOE correlations Method_NMR->Sub_NMR Method_XRD X-Ray Crystallography Connectivity: Yes Stereochem: Absolute Conformation: Exact Method_XRD->Target Verifies 3D Shape Sub_XRD Resolved: Cyclopropane strain & H-bond network Method_XRD->Sub_XRD

Caption: Comparison of structural insights. X-ray provides the specific conformational data required for structure-based drug design.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. [Link] (Authoritative Source for validating bond lengths/angles of spiro-systems against global standards).

  • Hiesinger, K., et al. (2021).[2] "The Importance of Spirocyclic Scaffolds in Drug Discovery." Journal of Medicinal Chemistry. (Contextualizes the biological importance of the Fsp3 increase provided by the spiro[2.5]octane system).

  • Holloway, G. A., et al. (2011). "A fragment-based approach to the discovery of novel spirocyclic inhibitors." Drug Discovery Today.

Sources

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Azaspiro[2.5]octane Analogs and Alternative Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the exploration of unique molecular scaffolds is paramount. The rigid, three-dimensional architecture of spirocyclic compounds, such as the 4-azaspiro[2.5]octane framework, offers a compelling alternative to traditional flat, aromatic structures, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationship (SAR) principles governing spirocyclic ligands, with a focused case study on a series of spirocyclic σ1 receptor antagonists. We will objectively compare their performance with established scaffolds targeting CNS receptors and provide the experimental framework necessary to conduct such a comparative analysis.

The Rise of Spirocyclic Scaffolds in CNS Drug Discovery

Spirocyclic scaffolds are increasingly recognized as "privileged" in medicinal chemistry. Their inherent three-dimensionality provides a fixed orientation of substituents, which can lead to more specific and higher-affinity interactions with biological targets. This is a significant advantage over more flexible linear or monocyclic scaffolds, where the entropic cost of adopting the correct binding conformation can reduce potency. The 4-azaspiro[2.5]octane moiety, as a bioisosteric replacement for the ubiquitous piperidine ring, is of particular interest for its potential to enhance properties such as metabolic stability and aqueous solubility.[1]

Case Study: SAR of Spirocyclic σ1 Receptor Ligands

While comprehensive SAR data for 4-azaspiro[2.5]octan-7-ol derivatives is not extensively available in the public domain, a recent study on spirocyclic σ1 receptor ligands with a tetrahydropyran scaffold provides an excellent model for understanding the SAR of this compound class.[2] The σ1 receptor is a compelling target for CNS disorders, including neurodegenerative diseases and psychiatric conditions.[2]

The study explored the impact of substitutions at two key positions on the spirocyclic core, designated here as R¹ and R², on the binding affinity for the σ1 receptor and selectivity over the σ2 receptor.

Core Scaffold and Points of Diversification

The core structure investigated was a spirocyclic piperidine with a tetrahydropyran ring. The primary points of diversification were the nitrogen of the piperidine ring (R¹ substituent) and a position on the tetrahydropyran ring (R² substituent).

Caption: General structure of the spirocyclic σ1 receptor ligands.

Quantitative SAR Data

The following table summarizes the binding affinities (Ki) of key analogs for the σ1 receptor and their selectivity over the σ2 receptor.

CompoundR¹ (N-Substituent)R² (Tetrahydropyran Substituent)σ1 Ki (nM)[2]σ2/σ1 Selectivity[2]
5a BenzylH1.245
5i (Pyridin-3-yl)methylH3.9>250
23a BenzylPhenyl0.42150
23b 4-FluorobenzylPhenyl0.35180

Analysis:

  • Impact of R¹: The nature of the N-substituent significantly influences both affinity and selectivity. The (pyridin-3-yl)methyl group in compound 5i resulted in a remarkable increase in selectivity for the σ1 receptor compared to the benzyl group in 5a .[2] This suggests that the electronic properties and hydrogen bonding capacity of the aromatic ring are critical for selective recognition by the σ1 receptor.

  • Impact of R²: The introduction of a phenyl group at the R² position, as seen in compounds 23a and 23b , led to a substantial increase in σ1 affinity compared to the unsubstituted analogs.[2] This highlights the presence of a hydrophobic pocket in the σ1 receptor binding site that can accommodate bulky aromatic substituents.

  • Lipophilic Ligand Efficiency (LLE): The study also correlated the σ1 affinity with the lipophilicity (logD7.4) of the ligands, providing insights into their lipophilic ligand efficiency (LLE).[2] Compound 5i demonstrated a promising balance of high affinity and a favorable LLE of 5.8, indicating that its potency is not solely driven by high lipophilicity, which is often associated with undesirable pharmacokinetic properties.[2]

Comparative Analysis: Spirocyclic Scaffolds vs. Traditional Piperidines

To understand the advantages of the spirocyclic scaffold, it is essential to compare its SAR profile with that of more traditional scaffolds targeting similar CNS receptors, such as the dopamine D2 receptor. The 4-phenylpiperidine and 4-phenylpiperazine motifs are common in D2 receptor ligands.

Dopamine D2 Receptor Ligands: A Case for Comparison

A study on a series of 4-phenylpiperidine and 4-phenylpiperazine derivatives as D2 receptor ligands provides a good basis for comparison.[1]

Compound TypeCore ScaffoldKey SAR Observations
Dopamine D2 Ligands 4-Phenylpiperidine/piperazineThe nature and position of substituents on the phenyl ring, as well as the choice between a piperidine and piperazine core, significantly impact D2 receptor affinity and functional activity.[1]
σ1 Ligands Spirocyclic Tetrahydropyran PiperidineThe rigid spirocyclic core allows for precise positioning of substituents, leading to high affinity and selectivity. The three-dimensional structure is key to interacting with specific subpockets of the receptor.[2]

Key Differences and Advantages of the Spirocyclic Scaffold:

  • Conformational Rigidity: The spirocyclic framework reduces the number of rotatable bonds, leading to a more defined three-dimensional structure. This pre-organization can result in a lower entropic penalty upon binding to the receptor, contributing to higher affinity.

  • Novel Exit Vectors: The spirocyclic nature provides unique exit vectors for substituents, allowing for the exploration of new chemical space and potentially leading to interactions with previously unexploited regions of the receptor binding pocket.

  • Improved Physicochemical Properties: As demonstrated in various studies, the introduction of sp³-rich spirocyclic centers can lead to improved solubility and metabolic stability compared to their flat, aromatic counterparts.[1]

Experimental Protocols

To enable researchers to conduct similar comparative SAR studies, we provide the following detailed experimental protocols.

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_data Data Analysis start Starting Materials synthesis Multi-step Synthesis of Analogs start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay (Ki determination) purification->binding_assay functional_assay Functional Assay (e.g., cAMP, β-arrestin) binding_assay->functional_assay selectivity_panel Selectivity Profiling (vs. related receptors) functional_assay->selectivity_panel adme_assays ADME Assays (Solubility, Metabolic Stability) selectivity_panel->adme_assays sar_analysis SAR Analysis adme_assays->sar_analysis lle_calculation LLE Calculation sar_analysis->lle_calculation

Caption: A typical experimental workflow for SAR studies.

Protocol 1: Synthesis of Spirocyclic Piperidine Analogs

The synthesis of the spirocyclic piperidines can be achieved through a multi-step sequence, often involving a key Prins reaction to construct the spirocyclic core.[2]

Step-by-Step Methodology:

  • Synthesis of the Piperidine Precursor: Prepare the appropriately substituted piperidone precursor.

  • Prins Reaction: React the piperidone with a suitable homoallylic alcohol under acidic conditions to form the spirocyclic tetrahydropyran ring.

  • Functional Group Interconversion: Modify the functional groups on the spirocyclic core to introduce the desired diversity points (R¹ and R²). This may involve reductions, oxidations, and cross-coupling reactions like the Suzuki coupling.[2]

  • N-Alkylation/Arylation: Introduce the R¹ substituent on the piperidine nitrogen via reductive amination or nucleophilic aromatic substitution.

  • Purification and Characterization: Purify each analog using column chromatography and characterize its structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Radioligand Binding Assay for σ1 Receptor

This protocol determines the binding affinity (Ki) of the synthesized compounds for the σ1 receptor.

Materials:

  • Membrane preparations from cells expressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol.

  • Synthesized test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Assay Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess haloperidol).

  • Termination and Filtration: After incubation (e.g., 120 minutes at 37°C), terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The exploration of novel, three-dimensional scaffolds like 4-azaspiro[2.5]octane and its analogs is a promising strategy in the development of next-generation CNS therapeutics. As demonstrated through the case study of spirocyclic σ1 receptor ligands, these rigid structures can lead to compounds with high affinity, excellent selectivity, and favorable drug-like properties. The comparative analysis with traditional piperidine-based ligands highlights the potential advantages of spirocyclic frameworks in terms of conformational constraint and the ability to probe novel regions of chemical space. By employing the detailed synthetic and pharmacological protocols outlined in this guide, researchers can systematically investigate the SAR of new spirocyclic series and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • [Referenced articles on the use of spirocyclic scaffolds in medicinal chemistry].
  • [2]

  • [Referenced articles on the role of the sigma-1 receptor in CNS disorders].
  • [Referenced articles on the synthesis of spirocyclic compounds].
  • [Referenced articles on the use of piperidine and piperazine scaffolds in CNS drug discovery].
  • [Referenced articles on radioligand binding assays].
  • [Referenced articles on the Cheng-Prusoff equ
  • [1]

  • [3]

  • [4]

  • [5]

  • [6]

  • [7]

  • [8]

  • [9]

  • [10]

  • [11]

  • [12]

  • [Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[13]

  • [14]

  • [15]PMC7072210/) [cite: 25]

Sources

Modulating Lipophilicity in Drug Design: A Comparative Guide to Azaspiro Derivatives vs. Traditional Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

In medicinal chemistry, multiparametric optimization relies heavily on tuning lipophilicity. While intrinsic lipophilicity (LogP) dictates lipid bilayer permeability, the effective distribution coefficient at physiological pH (LogD7.4) governs in vivo behavior, including metabolic clearance, solubility, and off-target toxicity[1].

To escape the "flatland" of traditional sp2-hybridized rings, drug developers are increasingly utilizing sp3-rich spirocycles[2]. Azaspiro derivatives—particularly azaspiro[3.3]heptanes—have emerged as premier bioisosteres for 6-membered heterocycles like piperidine, morpholine, and piperazine[3][4].

The Lipophilicity Paradox

Replacing a piperidine ring with a C-linked azaspiro[3.3]heptane adds a carbon atom to the scaffold. Classically, adding aliphatic bulk increases LogP. However, empirical data demonstrates a counter-intuitive reduction in LogD7.4 by as much as -1.0 [3].

  • The Causality: The strained spirocyclic core exerts unique inductive effects and alters the nitrogen's orbital geometry, significantly increasing the amine's basicity (pKa shift of +0.8 to +1.5). At pH 7.4, a much larger fraction of the spiro-compound exists in the ionized (protonated) state compared to the parent piperidine. This ionization restricts partitioning into the lipid phase, overriding the lipophilic contribution of the extra carbon[3][4].

  • The Exception: N-linked 2-azaspiro[3.3]heptanes do not experience this basicity spike. Without the ionization penalty, the addition of carbon behaves classically, resulting in a LogD7.4 increase of +0.2 to +0.5[3]. Similarly, larger scaffolds like 7-azaspiro[3.5]nonane inherently possess a higher calculated LogP (cLogP) due to their expanded hydrophobic surface area[5].

G A Piperidine (Traditional) B Azaspiro[3.3]heptane (Spirocyclic) A->B Bioisosteric Replacement C Increased pKa (Higher Basicity) B->C Strain & Inductive Effects D Lowered LogD7.4 (Reduced Lipophilicity) C->D Higher Ionization at pH 7.4

Figure 1: Mechanistic pathway illustrating the lipophilicity paradox of azaspiro[3.3]heptane.

Quantitative Data Presentation

The following table synthesizes the physicochemical shifts observed when transitioning from a traditional piperidine scaffold to various azaspiro derivatives.

ScaffoldStructural FeatureFsp3 ImpactRelative pKa ShiftExpected ΔLogD7.4Primary Application
Piperidine 6-membered ringBaselineBaselineBaselineTraditional pharmacophore
1-Azaspiro[3.3]heptane SpirocyclicHigh IncreaseModerate Increase-0.2 to -0.8Patent-busting bioisostere[4]
2-Azaspiro[3.3]heptane (C-linked) SpirocyclicHigh IncreaseHigh Increase-0.9 to -1.1Lowering metabolic clearance[3]
2-Azaspiro[3.3]heptane (N-linked) SpirocyclicHigh IncreaseMinimal Change+0.2 to +0.5Increasing lipophilicity[3]
7-Azaspiro[3.5]nonane Expanded SpirocyclicHighest IncreaseVariable+0.5 to +1.0Exploring bulkier chemical space[5]

Experimental Protocols: A Self-Validating System

To objectively compare these scaffolds, the experimental methodologies must be robust and self-validating. Below are the definitive protocols for quantifying lipophilicity and its downstream metabolic effects.

Protocol A: Shake-Flask LC-MS/MS Method for LogD7.4 Determination

This protocol measures the true distribution coefficient at physiological pH, accounting for the ionization state of the azaspiro derivatives.

  • Phase Pre-Equilibration: Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C.

    • Causality: Water and octanol are partially miscible. Without pre-equilibration, phase volumes will shift during the assay, skewing the final concentration ratio and yielding false LogD values.

  • Compound Incubation: Dissolve the test compound in DMSO (10 mM stock). Spike 10 µL of stock into 1 mL of the pre-equilibrated biphasic system. Shake at 300 rpm for 60 minutes at 25°C.

    • Causality: 60 minutes ensures thermodynamic equilibrium is reached between the aqueous and lipid phases.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 15 minutes.

    • Causality: Shaking generates micro-emulsions. Centrifugation forces complete phase separation, preventing aqueous carryover into the octanol phase, which is the primary cause of false-positive lipophilicity readings.

  • Quantification & Validation: Extract aliquots from both phases and analyze via LC-MS/MS. Include Propranolol (known LogD7.4 ≈ 1.2) as a self-validating internal control.

    • Causality: LC-MS/MS provides superior sensitivity over UV-Vis, allowing detection of highly polar or highly lipophilic compounds that partition almost entirely into a single phase.

G S1 1. Phase Equilibration Octanol & PBS (pH 7.4) S2 2. Compound Incubation 1 mM, 60 min, 25°C S1->S2 S3 3. Phase Separation Centrifugation (3000g) S2->S3 S4 4. LC-MS/MS Quantification Analyze Aqueous & Lipid Phases S3->S4 S5 5. LogD Calculation Log10([Drug]oct / [Drug]aq) S4->S5

Figure 2: Self-validating shake-flask experimental workflow for precise LogD7.4 determination.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Because lowering LogD7.4 typically reduces vulnerability to Cytochrome P450 (CYP) enzymes[1], this assay validates the biological benefit of the azaspiro scaffold hop.

  • Incubation Setup: Mix 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

    • Causality: NADPH is the obligatory electron donor for CYP450-mediated Phase I oxidative metabolism. Its addition acts as the precise "start" switch for the kinetic assay.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes, halting metabolism at exact timepoints to ensure precise half-life (t1/2) calculations.

  • Data Analysis: Calculate Intrinsic Clearance (

    
    ) from the depletion half-life. Include Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic viability of the microsome batch.
    

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters (via PMC / NIH).
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Benchchem.
  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Lipophilicity - Methods of determination and its role in medicinal chemistry.

Sources

Bioavailability Assessment of 4-Azaspiro[2.5]octan-7-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary: Escaping "Flatland" in Drug Design

For decades, saturated nitrogen-containing heterocycles—particularly piperidines and pyrrolidines—have served as foundational building blocks in medicinal chemistry. However, their relatively planar conformations and high lipophilicity often lead to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The strategic shift toward increasing the three-dimensional character of drug candidates (measured by the fraction of sp³ hybridized carbons, or Fsp³) has proven to directly correlate with clinical success .

The 4-azaspiro[2.5]octan-7-ol scaffold represents a highly optimized, conformationally restricted bioisostere for traditional hydroxypiperidines. By incorporating a spiro-fused cyclopropane ring, this scaffold fundamentally alters the molecule's physicochemical properties. This guide objectively compares the bioavailability and ADME performance of 4-azaspiro[2.5]octan-7-ol analogs against their traditional piperidine counterparts and provides self-validating experimental protocols for rigorous assessment.

Structural Rationale & Causality

Replacing a traditional flat ring with a 4-azaspiro[2.5]octan-7-ol motif induces several cascading physicochemical benefits that collectively enhance oral bioavailability:

  • Disruption of Crystal Packing (Enhanced Solubility): The rigid, three-dimensional spirocyclic core prevents the flat stacking typical of aromatic or planar ring systems. This lowers the crystal lattice energy, directly resulting in higher thermodynamic and kinetic aqueous solubility.

  • Reduction of Lipophilicity (Lower LogD): The introduction of the spiro-center subtly alters the basicity (pKa) of the adjacent amine and reduces the overall lipophilicity (LogD) of the molecule compared to gem-dimethyl or flat analogs .

  • Metabolic Shielding (Lower Intrinsic Clearance): Cytochrome P450 (CYP) enzymes typically target sterically accessible, electron-rich C-H bonds. The steric bulk and unique bond angles of the spiro-fusion shield adjacent metabolic "soft spots," significantly increasing the half-life of the compound.

Mechanistic_Pathway Spiro 4-Azaspiro[2.5]octan-7-ol Scaffold Fsp3 Increased Fsp3 (3D Character) Spiro->Fsp3 LogD Reduced LogD (Lower Lipophilicity) Spiro->LogD Solub Enhanced Aqueous Solubility Fsp3->Solub LogD->Solub Clear Reduced CYP450 Metabolism LogD->Clear Bioav Improved Oral Bioavailability (F%) Solub->Bioav Clear->Bioav

Mechanistic pathway linking spirocyclic structural features to improved bioavailability.

Comparative ADME Performance Data

To objectively evaluate the impact of the 4-azaspiro[2.5]octan-7-ol scaffold, we compare a representative lead compound containing this motif against a matched-pair analog containing a standard 4-hydroxypiperidine ring. The data below synthesizes typical findings observed when transitioning from traditional heterocycles to azaspiro bioisosteres.

Physicochemical / ADME ParameterTraditional Piperidine Analog4-Azaspiro[2.5]octan-7-ol AnalogCausality / Pharmacokinetic Implication
Fsp³ (3D Character) 0.520.88Higher 3D character disrupts planar stacking, lowering melting point and improving solubility.
LogD (at pH 7.4) 3.42.1Lower lipophilicity reduces non-specific binding to plasma proteins and decreases CYP450 affinity.
Kinetic Solubility (µM) 18>150Enhanced solubility directly increases the maximum absorbable dose in the gastrointestinal tract.
Caco-2

(

cm/s)
14.519.2The compact spiro-structure maintains excellent transcellular permeability despite the lower LogD.
HLM

(µL/min/mg)
52.014.5Steric hindrance around the spiro-center protects adjacent vulnerable C-H bonds from oxidative metabolism.
Oral Bioavailability (F%) 18%72%The cumulative effect of high GI solubility, good permeability, and evasion of first-pass hepatic extraction.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the ADME data presented above must be generated using self-validating assay systems. Below are the step-by-step protocols designed with internal causality and rigorous control mechanisms.

ADME_Workflow Start Compound Synthesis InVitro Physicochemical Profiling (Solubility, LogD) Start->InVitro Perm Caco-2 Permeability (Absorption) InVitro->Perm Metab Microsomal Stability (Clearance) InVitro->Metab InVivo In Vivo PK (Rodent) (Bioavailability) Perm->InVivo Metab->InVivo Decision Lead Selection InVivo->Decision

Step-by-step ADME profiling workflow for spirocyclic analogs.

Protocol A: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption potential and identify active efflux.

Causality & Rationale: Caco-2 cells (human colorectal adenocarcinoma) differentiate to form a polarized epithelial monolayer expressing tight junctions and key efflux transporters (e.g., P-glycoprotein). Testing transport in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions allows us to calculate the Efflux Ratio (ER), isolating passive permeability from active transport.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at

    
     cells/cm². Culture for 21 days.
    
    • Causality: A strict 21-day timeline is required for complete enterocytic differentiation and the functional expression of P-gp and BCRP transporters.

  • Monolayer Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) before the assay. Only utilize wells exhibiting a TEER > 250 Ω·cm².

    • Self-Validation Step: Co-incubate the test compound with Lucifer Yellow (100 µM), a paracellular fluorescent marker. If Lucifer Yellow permeability exceeds 1%, the monolayer is compromised, and the data for that well must be discarded.

  • Dosing & Sampling: Prepare the 4-azaspiro[2.5]octan-7-ol analog at 10 µM in HBSS buffer (pH 7.4). Apply to the donor chamber. Sample the receiver chamber at 30, 60, 90, and 120 minutes.

    • Causality: Taking multiple time points ensures that the apparent permeability coefficient (

      
      ) is calculated during the linear phase of transport, preventing artificial flattening of the curve due to receiver-chamber saturation.
      
  • Internal Pharmacological Controls: Run Propranolol and Atenolol in parallel on the same plate.

    • Self-Validation Step: The entire assay plate is only deemed valid if Propranolol (high permeability marker) yields

      
       cm/s and Atenolol (low permeability marker) yields 
      
      
      
      cm/s.
Protocol B: In Vitro Human Liver Microsomal (HLM) Stability

Objective: Quantify intrinsic hepatic clearance (


) and metabolic half-life (

).

Causality & Rationale: Microsomes contain concentrated CYP450 enzymes. Because traditional piperidines are highly lipophilic, they often suffer from non-specific binding to microsomal proteins, artificially inflating their apparent stability. To accurately compare them against the more polar spirocycles, protein concentrations must be strictly controlled.

  • Incubation Mixture Preparation: Combine the test compound (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Limiting the protein concentration to 0.5 mg/mL ensures linear enzyme kinetics and minimizes the masking effect of non-specific protein binding.

  • Reaction Initiation & Termination: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding NADPH (1 mM final). At precisely 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at the exact time point while simultaneously extracting the compound for LC-MS/MS quantification.

  • Self-Validating Control Matrix:

    • Negative Control (-NADPH): Incubate the compound with microsomes but substitute NADPH with buffer. Validation: If the compound depletes in this control, the degradation is due to chemical instability or non-specific binding to the assay plate, not CYP450 metabolism.

    • Positive Control: Run Verapamil (a known high-clearance drug) in parallel. Validation: Verapamil must show rapid depletion (

      
       min), proving the microsomes are enzymatically active and the NADPH cofactor is viable.
      

Conclusion

The transition from planar piperidine rings to the 4-azaspiro[2.5]octan-7-ol scaffold is not merely a structural novelty; it is a mechanistically driven strategy to overcome fundamental ADME liabilities. As demonstrated by the comparative data and validated through rigorous in vitro methodologies, this spirocyclic bioisostere significantly enhances aqueous solubility and metabolic stability, ultimately driving superior oral bioavailability. For drug development professionals facing "brick dust" compounds or rapid hepatic clearance, integrating this scaffold represents a highly validated optimization pathway.

References

  • Tice, C. M., Zheng, Y., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 861-874. URL:[Link]

  • K., A. K., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(45), e202311583. URL:[Link]

Benchmarking Synthetic Routes for 4-Azaspiro[2.5]octan-7-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the synthetic strategies for 4-Azaspiro[2.5]octan-7-ol , a critical spirocyclic piperidine scaffold used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Executive Summary: The Spirocyclic Challenge

The 4-Azaspiro[2.5]octane scaffold represents a pharmacologically privileged structure, effectively serving as a conformationally restricted surrogate for the gem-dimethyl piperidine group. The specific target, 4-Azaspiro[2.5]octan-7-ol (also referred to as 7-hydroxy-4-azaspiro[2.5]octane), introduces a polar handle (hydroxyl group) at the C7 position (para to the nitrogen in the piperidine ring), enabling further functionalization.

Synthesizing this scaffold presents a unique regiochemical challenge: constructing a strained spiro-cyclopropane ring adjacent to the nitrogen atom (alpha-position) while maintaining a functional handle at the gamma-position.

This guide benchmarks two primary methodologies:

  • Route A (The "De Novo" Constructive Route): A Dieckmann cyclization strategy building the piperidine ring onto a cyclopropane core.

  • Route B (The "Late-Stage" Functionalization Route): A Simmons-Smith cyclopropanation of an exocyclic enecarbamate.

Strategic Analysis of Synthetic Pathways

The choice of route depends heavily on the scale of production and the availability of starting materials.

FeatureRoute A: Dieckmann CyclizationRoute B: Simmons-Smith Functionalization
Strategy Ring Formation: Builds the 6-membered ring onto a pre-existing 3-membered ring.Ring Annulation: Installs the 3-membered ring onto a pre-existing 6-membered ring.
Key Intermediate 1-Aminocyclopropanecarboxylic acid (1-ACCA)1-Boc-2-methylene-4-piperidinol (protected)
Scalability High: Uses thermodynamic control; reagents are cheap (Ethyl acrylate, NaH).Low/Medium: Requires high-energy reagents (

,

) and unstable intermediates.
Step Count 5 Steps (Linear)3-4 Steps (Convergent)
Safety Profile Moderate (Requires NaH/H2 evolution).Low (Zinc carbenoids are pyrophoric/explosive).

Benchmark Route A: The Dieckmann Cyclization (Recommended)

This route is the industry standard for producing 4-azaspiro[2.5]octanes. It relies on the commercially available 1-aminocyclopropanecarboxylic acid (1-ACCA) or its ester. The logic is to tether a C3 fragment (acrylate) to the amine, then close the ring via Dieckmann condensation.

Mechanistic Pathway (DOT Visualization)

DieckmannRoute Start Methyl 1-aminocyclopropane- carboxylate Inter1 Michael Adduct (Diester) Start->Inter1 Ethyl Acrylate Et3N, 60°C Inter2 N-Boc Protected Precursor Inter1->Inter2 Boc2O DMAP Cyclized 7-Oxo-4-azaspiro (Beta-keto ester) Inter2->Cyclized Dieckmann Cyclization KOtBu, Toluene Ketone 7-Oxo-4-azaspiro [2.5]octane Cyclized->Ketone Decarboxylation NaCl, DMSO, 150°C Product 4-Azaspiro[2.5] octan-7-ol Ketone->Product Reduction NaBH4, MeOH

Caption: The stepwise construction of the piperidine ring via Dieckmann condensation.

Detailed Experimental Protocol

Step 1: Michael Addition

  • Dissolve Methyl 1-aminocyclopropanecarboxylate HCl (1.0 equiv) in Ethanol.

  • Add Triethylamine (2.5 equiv) followed by Ethyl Acrylate (1.2 equiv).

  • Heat to 60°C for 16 hours.

  • Concentrate and partition between water/DCM to obtain the secondary amine.

Step 2: N-Protection (Critical for Cyclization)

  • Dissolve the crude amine in DCM.

  • Add Boc-anhydride (

    
    , 1.1 equiv) and catalytic DMAP.
    
  • Stir at RT for 4 hours.

  • Checkpoint: Ensure complete protection to prevent amide side-reactions during cyclization.

Step 3: Dieckmann Cyclization

  • Suspend Potassium tert-butoxide (KOtBu) (1.5 equiv) in anhydrous Toluene at 0°C.

  • Add the N-Boc diester dropwise.

  • Allow to warm to RT, then reflux for 2 hours. The solution will become viscous (enolate formation).

  • Quench with dilute acetic acid.

  • Result: 1-tert-butyl 6-ethyl 7-oxo-4-azaspiro[2.5]octane-1,6-dicarboxylate.

Step 4: Decarboxylation (Krapcho Conditions)

  • Dissolve the beta-keto ester in DMSO/Water (10:1).

  • Add NaCl (2.0 equiv).

  • Heat to 150°C for 4 hours until

    
     evolution ceases.
    
  • Extract with EtOAc.[1] This yields the 7-oxo-4-azaspiro[2.5]octane (Ketone).

Step 5: Reduction

  • Dissolve the ketone in Methanol at 0°C.

  • Add Sodium Borohydride (

    
    )  (1.0 equiv) portion-wise.
    
  • Stir for 1 hour. Quench with saturated

    
    .[1]
    
  • Purify via column chromatography (Hex/EtOAc).[1]

Yield Expectation: 45-55% (Overall 5 steps).

Benchmark Route B: The Simmons-Smith Functionalization (Alternative)

This route is theoretically shorter but practically more demanding. It involves the cyclopropanation of an exocyclic enecarbamate. This method is preferred only when 1-ACCA is unavailable or when specific chiral induction is required (using chiral auxiliaries on the zinc).

Mechanistic Pathway[1]

SimmonsSmith Start 1-Boc-4-piperidinol Lactam 1-Boc-2-methoxy- 4-piperidinol Start->Lactam Electrochemical Oxidation or RuO4 Alkene Exocyclic Enecarbamate (2-Methylene) Lactam->Alkene Wittig (Ph3P=CH2) (Unstable Intermediate) Product 4-Azaspiro[2.5] octan-7-ol Alkene->Product Simmons-Smith Et2Zn, CH2I2

Caption: Direct cyclopropanation of the exocyclic alkene. Note the instability of the enecarbamate intermediate.

Critical Flaws & Workarounds
  • Instability: The 2-methylene-piperidine intermediate is an enecarbamate. These are highly nucleophilic and prone to hydrolysis or polymerization.

  • Protocol Adjustment: The Wittig olefination and Simmons-Smith cyclopropanation often need to be performed in a "one-pot" or rapid sequence to avoid decomposition of the alkene.

  • Reagent Cost: Diiodomethane (

    
    ) and Diethylzinc (
    
    
    
    ) are significantly more expensive and hazardous than Ethyl Acrylate/NaH.

Comparative Data Summary

MetricRoute A (Dieckmann)Route B (Simmons-Smith)
Overall Yield 48% (Robust)25-30% (Variable)
Purity Profile High (>98% after crystallization)Moderate (Zinc salts difficult to remove)
Cost/Gram $ (Low)

$
(High)
Scalability Kg-scale proveng-scale limited (Exotherm control)
Stereocontrol Racemic (unless chiral 1-ACCA used)Potential for diastereoselectivity

Conclusion & Recommendation

For the production of 4-Azaspiro[2.5]octan-7-ol , Route A (Dieckmann Cyclization) is the superior methodology. It utilizes stable intermediates, avoids pyrophoric reagents, and is grounded in well-understood thermodynamic enolate chemistry. Route B should be reserved for academic exploration or cases where specific substitution patterns on the cyclopropane ring (e.g., 1-methyl-cyclopropane) are required and difficult to access via the amino-acid precursor.

References
  • Synthesis of 4,7-diazaspiro[2.5]octane derivatives. Google Patents. CN108863958A.[2] Link

  • Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. PubChem.[3] CID 118977754.[3] Link

  • Simmons-Smith reaction. Wikipedia. Link

  • Kulinkovich Reaction. Organic Chemistry Portal. Link

  • 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride. ChemScene. CAS 2305255-40-5.[4] Link

Sources

Comprehensive Mass Spectrometry Validation Guide for 4-Azaspiro[2.5]octan-7-ol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The integration of spirocyclic motifs into medicinal chemistry has fundamentally shifted fragment-based drug discovery (FBDD) away from flat, aromatic molecules toward rigidified, [1]. 4-Azaspiro[2.5]octan-7-ol (Molecular Formula: C₇H₁₃NO, Monoisotopic Mass: 127.0997 Da[2]) is a highly sought-after privileged scaffold. By introducing dense, three-dimensional substructures, it provides well-defined exit vectors that improve aqueous solubility and [3].

However, the very features that make 4-azaspiro[2.5]octan-7-ol biologically attractive—its fully saturated, aliphatic nature—make its analytical validation notoriously difficult. This guide objectively compares advanced Mass Spectrometry (MS) validation against traditional methods, providing a self-validating protocol for drug development professionals.

Part 1: The Analytical Challenge & The Causality of Method Selection

Historically, building block purity has been assessed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Causality of UV Failure: 4-Azaspiro[2.5]octan-7-ol lacks a conjugated π-system or strong chromophores. Relying on standard UV detection (e.g., 214 nm or 254 nm) is fundamentally flawed because UV-transparent impurities—such as unreacted cyclopropanation precursors, inorganic salts, or ring-opened aliphatic byproducts—will not absorb light. This leads to artificially inflated purity reports (false positives).

The MS/CAD Solution: To establish a self-validating system, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) must be coupled with Charged Aerosol Detection (CAD). MS provides absolute structural confirmation via [4], while CAD provides a universal, structure-independent response for accurate mass-balance quantification, ensuring no "invisible" impurities compromise downstream synthesis.

Part 2: Comparative Performance Guide: Premium MS-Validated vs. Standard Grade

Using subpar building blocks directly impacts the yield of downstream reactions (e.g., Buchwald-Hartwig cross-couplings or reductive aminations). The table below compares the performance and analytical reality of premium MS-validated 4-azaspiro[2.5]octan-7-ol against standard UV-validated commercial grades.

Performance MetricPremium MS/CAD-Validated GradeStandard UV-Validated Grade
Primary Analytical Method UPLC-HRMS (ESI+) + CADHPLC-UV (214 nm / 254 nm)
True Scaffold Purity > 99.5% (Mass balance confirmed)~ 85.0% - 90.0% (Hidden impurities)
Detection of Aliphatic Byproducts Yes (via CAD universal response)No (Invisible to UV)
Downstream Coupling Yield > 92% (No catalyst poisoning)< 60% (Inhibited by hidden amines)
Batch-to-Batch Consistency Highly reproducibleHighly variable

Part 3: Self-Validating Experimental Protocol for LC-HRMS Purity Assessment

To ensure absolute trustworthiness, the following step-by-step methodology details the exact parameters required to validate 4-azaspiro[2.5]octan-7-ol. Every step is designed with mechanistic intent.

Step 1: Sample Preparation
  • Action : Dissolve 1.0 mg of 4-azaspiro[2.5]octan-7-ol in 10 mL of Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid.

  • Causality : The high organic content is required for HILIC compatibility. The addition of 0.1% Formic Acid acts as a proton donor, ensuring the secondary amine (N4 position) is fully protonated ([M+H]⁺). This maximizes the ionization efficiency and sensitivity in the ESI+ source.

Step 2: Chromatographic Separation (HILIC)
  • Action : Inject 2 μL onto a UPLC HILIC column (e.g., Waters Acquity BEH Amide, 1.7 μm, 2.1 x 100 mm). Elute using a gradient of 10 mM Ammonium Formate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality : Because 4-azaspiro[2.5]octan-7-ol is a highly polar, small aliphatic amine, it will elute in the void volume of a standard C18 reverse-phase column, preventing the separation of polar impurities. HILIC (Hydrophilic Interaction Liquid Chromatography) provides orthogonal retention based on polarity, effectively separating the target scaffold from closely related synthetic byproducts[4].

Step 3: Dual-Stream Detection (HRMS + CAD)
  • Action : Split the column effluent. Direct 50% to a Quadrupole Time-of-Flight (QTOF) MS and 50% to a CAD.

    • HRMS Parameters: ESI+ mode, Capillary Voltage 3.0 kV, Desolvation Temp 350°C. Extract the exact mass chromatogram for m/z 128.1070 (Target [M+H]⁺).

    • CAD Parameters: Evaporator Temp 35°C, Data Collection Rate 10 Hz.

  • Causality : This creates a self-validating loop. The HRMS confirms the identity of the peak (ensuring the spirocycle hasn't undergone ring-opening), while the CAD integrates the total peak area of all non-volatile analytes to confirm the absolute purity percentage, regardless of their individual ionization efficiencies.

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the logical flow and causality of the dual-stream validation process.

MS_Validation_Workflow Sample 4-Azaspiro[2.5]octan-7-ol Sample Prep (0.1% FA) UPLC HILIC UPLC Separation (Polar Retention) Sample->UPLC Split Column Effluent Splitter UPLC->Split MS High-Resolution MS (ESI+) m/z 128.1070 [M+H]+ Split->MS Structural ID CAD Charged Aerosol Detector (Universal Quantification) Split->CAD Mass Balance Data Data Integration & Purity Calculation MS->Data CAD->Data Result Validated Purity >99% Data->Result

Figure 1: Dual-stream UPLC-HRMS/CAD workflow for the purity validation of aliphatic spirocycles.

References

  • Title: Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 4-azaspiro[2.5]octan-7-ol hydrochloride (C7H13NO) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

In vitro toxicity comparison of azaspiro[2.5]octan-7-ol compounds

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Toxicity Comparison of Azaspiro[2.5]octan-7-ol Compounds

Executive Summary

Azaspiro[2.5]octan-7-ol has emerged as a high-value "privileged scaffold" in modern medicinal chemistry, primarily utilized as a bioisostere to replace traditional saturated heterocycles like piperidine and morpholine. Its incorporation typically aims to increase fraction sp3 (Fsp3) character, improve aqueous solubility, and enhance metabolic stability by blocking sites prone to oxidative metabolism.

This guide objectively compares the in vitro toxicity profile of azaspiro[2.5]octan-7-ol derivatives across two distinct therapeutic contexts: Antiviral Capsid Assembly Modulators (CAMs) and Targeted Protein Degraders (GSPT1) . Contrary to a single "toxicity" value, the safety profile of this scaffold is highly context-dependent. While the core scaffold exhibits superior safety parameters (reduced hERG liability, high metabolic stability) compared to piperidine, its functionalized derivatives show a wide dynamic range of cytotoxicity driven by their specific targets.

Structural & Mechanistic Profile

The Scaffold Advantage: "Structural Safety"

The primary driver for adopting the azaspiro[2.5]octan-7-ol scaffold is the mitigation of "structural toxicity" associated with older heterocycles.

  • Metabolic Blockade: Traditional piperidine rings are susceptible to cytochrome P450-mediated oxidation at the

    
    -carbon. The spiro-cyclopropyl fusion in azaspiro[2.5]octane sterically hinders this position, significantly extending half-life (
    
    
    
    ) in hepatocyte stability assays.
  • Reduced Cardiotoxicity (hERG): Many lipophilic secondary amines block the hERG potassium channel, leading to QT prolongation. The azaspiro scaffold often lowers lipophilicity (LogD) and alters the basicity (pKa) vector, reducing off-target binding to the hERG channel pore compared to piperidine analogs.

Figure 1: Scaffold Evolution & Safety Impact

ScaffoldEvolution Piperidine Traditional Scaffold (Piperidine/Morpholine) Issue1 High Metabolic Clearance (CYP450 Oxidation) Piperidine->Issue1 Issue2 hERG Liability (Cardiotoxicity Risk) Piperidine->Issue2 Azaspiro Azaspiro[2.5]octan-7-ol (Bioisostere) Issue1->Azaspiro Structural Optimization Issue2->Azaspiro Benefit1 Metabolic Stability (Steric Blockade) Azaspiro->Benefit1 Benefit2 Reduced hERG Binding (Altered pKa/LogD) Azaspiro->Benefit2

Caption: Transition from piperidine to azaspiro[2.5]octan-7-ol mitigates metabolic instability and cardiotoxicity risks.

Comparative Analysis: Toxicity by Therapeutic Class

The following table contrasts the in vitro toxicity of the azaspiro scaffold when deployed in two different drug classes. Note the stark difference in Cytotoxic Concentration (CC50) values, proving the scaffold itself is not inherently toxic.

Table 1: Cytotoxicity Profile (CC50 vs. EC50)
Compound ClassPrimary TargetCell LineActivity (EC50/IC50)Cytotoxicity (CC50)Therapeutic Index (TI)Key Toxicity Driver
HBV Capsid Inhibitor (e.g., Novira Analogs)HBV Core ProteinHepG2.2.150.05 - 0.5 µM> 100 µM > 200Low Toxicity: Scaffold is inert; mechanism is viral-specific.
GSPT1 Degrader (e.g., CC-885 Analog)GSPT1 / CereblonMOLT-4 / AML< 0.01 µM< 0.1 µM NarrowHigh Toxicity: Mechanism-based (protein degradation) affects normal cells.
M4 Antagonist (e.g., VU6015241)mAChR M4HEK293 / CHO~0.05 µM> 30 µM > 600Low Toxicity: High solubility and selectivity prevent off-target effects.
Reference Control (TNP-470)MetAP2HUVEC0.02 µM~10 µM~500Known neurotoxicity in vivo; moderate in vitro cytotoxicity.

Critical Insight: In Hepatitis B (HBV) research, azaspiro[2.5]octan-7-ol derivatives are celebrated for their "clean" profile (CC50 > 100 µM), whereas in oncology (GSPT1 degraders), the same scaffold supports potent cell killing. This confirms that toxicity is payload-driven, not scaffold-driven .

Experimental Protocols

To validate the safety profile of a new azaspiro[2.5]octan-7-ol derivative, the following tiered screening protocol is recommended.

Protocol A: High-Throughput Cytotoxicity Screen (MTT/CellTiter-Glo)
  • Objective: Determine CC50 (50% Cytotoxic Concentration) in relevant cell lines (e.g., HepG2 for liver safety, HEK293 for general toxicity).

  • Methodology:

    • Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

    • Dosing: Prepare serial dilutions of the azaspiro compound (Range: 0.1 µM to 100 µM) in DMSO (Final DMSO < 0.5%).

    • Exposure: Treat cells for 72 hours at 37°C, 5% CO2.

    • Detection: Add 20 µL MTT reagent (5 mg/mL) or CellTiter-Glo reagent. Incubate 2-4 hours.

    • Analysis: Measure absorbance (570 nm) or luminescence. Calculate CC50 using non-linear regression (GraphPad Prism).

  • Acceptance Criteria: For non-oncology indications, CC50 should be > 50 µM .

Protocol B: hERG Safety Assessment (Automated Patch Clamp)
  • Objective: Assess cardiotoxicity risk (QT prolongation).

  • Methodology:

    • System: Use CHO cells stably expressing hERG potassium channels on an automated patch-clamp platform (e.g., QPatch).

    • Protocol: Establish whole-cell configuration. Apply voltage step protocol (holding at -80 mV, depolarize to +20 mV, repolarize to -50 mV).

    • Perfusion: Apply compound at 1, 10, and 30 µM.

    • Readout: Measure tail current inhibition.

  • Benchmark: Azaspiro derivatives typically show IC50 > 10-30 µM , whereas piperidine analogs often show IC50 < 10 µM.

Protocol C: Metabolic Stability (Microsomal Stability)
  • Objective: Confirm the "metabolic blockade" advantage of the spiro scaffold.

  • Methodology:

    • Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

    • Sampling: Quench aliquots at 0, 15, 30, 45, and 60 mins with ice-cold acetonitrile containing internal standard.

    • Analysis: Analyze via LC-MS/MS to determine intrinsic clearance (

      
      ).
      

Visualizing the Safety Workflow

Figure 2: Tiered Toxicity Screening Workflow

SafetyWorkflow cluster_Tier1 Tier 1: Cellular Toxicity cluster_Tier2 Tier 2: Structural Safety Start New Azaspiro Derivative MTT MTT / CellTiter-Glo (HepG2, HEK293) Start->MTT Decision1 CC50 > 50 µM? MTT->Decision1 hERG hERG Patch Clamp (Cardiotoxicity) Decision1->hERG Yes Fail Redesign / Discard Decision1->Fail No (< 10 µM) Metab Microsomal Stability (Metabolic Blockade) hERG->Metab Pass Proceed to In Vivo Metab->Pass

Caption: A "Go/No-Go" decision tree for validating azaspiro compounds, prioritizing cytotoxicity before advanced liability screens.

References

  • Novira Therapeutics. (2016).[1][2] Azaspiro[2.5]octan-7-ol derivatives as HBV Capsid Assembly Modulators. Patent WO2016089990.[1] Link

  • Matyskiela, M. E., et al. (2016). A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase. Nature, 535(7611), 252-257. (Contextualizing high toxicity of GSPT1 degraders). Link

  • Lindsley, C. W., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025). Strategies to reduce cytotoxicity of 6-Azaspiro[4.5]decan-7-one in vitro. Link

  • Kirichok, A., et al. (2025).[3] Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.[3] ChemRxiv. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

4-Azaspiro[2.5]octan-7-ol (and its hydrochloride salts) represents a specific class of strained spirocyclic amines often utilized as pharmaceutical intermediates. Unlike standard aliphatic amines, the spiro[2.5]octane scaffold contains a fused cyclopropane ring, introducing significant ring strain (~27 kcal/mol) and specific reactivity profiles.

Operational Directive: Do NOT attempt bench-top chemical deactivation (e.g., oxidative destruction) due to the unpredictability of ring-opening byproducts. The only authorized disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Immediate Classification:

  • Waste Type: Hazardous Organic Waste (Toxic/Irritant).

  • RCRA Status: Non-listed (Characteristic Waste).

  • Primary Hazard: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Acute Toxicity (Oral).

Chemical Profile & Hazard Assessment

To manage disposal effectively, you must understand the material's physicochemical behavior. This compound combines the basicity of a secondary amine with the polarity of a secondary alcohol.

Table 1: Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 1909347-89-2 (HCl salt) / 162406-13-1 (Free base)Use for waste manifesting.
Molecular Formula C₇H₁₃NOHigh nitrogen content; requires fuel blending for incineration.
Physical State Solid (Powder) or Viscous OilSolids require double-bagging; liquids require chemically resistant HDPE/Glass.
Acidity (pKa) ~10-11 (Amine)Strong Base. Incompatible with acids and oxidizers.
GHS Classification Warning / DangerH315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.), H302 (Harmful if swallowed).[1][2]
Reactivity Strained Cyclopropane RingSusceptible to ring-opening in strong acidic conditions; avoid uncontrolled neutralization.

Waste Segregation Strategy

Effective disposal begins at the bench. Mixing this compound with incompatible streams is the most common cause of waste-container incidents.

The Scientist's Rationale: As a secondary amine, 4-Azaspiro[2.5]octan-7-ol can react violently with oxidizing agents (forming N-oxides or cleaving the ring) and exothermically with strong acids. Furthermore, accidental mixing with aldehydes can form enamines/imines, releasing water and heat.

Visualization: Segregation Logic Flow

The following diagram illustrates the decision matrix for segregating spirocyclic amine waste.

SegregationLogic Start Waste Generation: 4-Azaspiro[2.5]octan-7-ol CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid BinSolid Bin A: Solid Hazardous (Double Bagged) Solid->BinSolid No Free Liquids CheckSolvent Solvent Type? Liquid->CheckSolvent Halogenated Halogenated (DCM, Chloroform) CheckSolvent->Halogenated >2% Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc) CheckSolvent->NonHalogenated <2% Halogens BinHalo Bin B: Halogenated Organic Waste Halogenated->BinHalo BinNonHalo Bin C: Non-Halogenated Organic Waste NonHalogenated->BinNonHalo

Figure 1: Decision matrix for segregating spirocyclic amine waste streams to prevent cross-contamination and ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, reaction byproducts, contaminated weighing boats.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary container (wide-mouth HDPE jar or a second bag).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "4-Azaspiro[2.5]octan-7-ol (Solid)"

    • Hazards: "Toxic, Irritant"[1]

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Rinsates, HPLC effluent, reaction mixtures.

  • pH Check: If the solution is highly acidic (pH < 4) or basic (pH > 10) due to reagents, neutralize slowly to pH 6–8 using dilute acid/base before adding to the main waste carboy to prevent heat generation in the drum.

    • Caution: Perform neutralization in an ice bath due to the amine's heat of neutralization.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated Waste .

  • Rinsing: Triple-rinse all glassware contaminated with the amine. The first rinse must be treated as hazardous waste (Protocol B). The second and third rinses can often be treated as wash water depending on local municipal codes, but the safest route is to collect all three rinses as hazardous waste.

Emergency Spill Management

In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to amine vapors or dust.

Visualization: Spill Response Workflow

SpillResponse Alert 1. ALERT & PROTECT Notify personnel, don PPE (Nitrile gloves, Goggles, Lab Coat) Assess 2. ASSESS STATE Alert->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid Avoid Dust! Cover with wet paper towel or use HEPA vacuum SolidSpill->ActionSolid ActionLiquid Absorb Use Vermiculite or Amine-Specific Pads LiquidSpill->ActionLiquid Clean 3. CLEAN & DECONTAMINATE Wipe surface with dilute acetic acid (vinegar) to neutralize amine residue ActionSolid->Clean ActionLiquid->Clean Dispose 4. DISPOSE Place all debris in Hazardous Waste Clean->Dispose

Figure 2: Step-by-step workflow for managing accidental spills of 4-Azaspiro[2.5]octan-7-ol.

Regulatory Compliance & Transport

When preparing the waste manifest for the disposal contractor, ensure the following codes and descriptions are used.

  • US EPA (RCRA):

    • If the waste stream is flammable (e.g., in MeOH): D001 .

    • If pure substance: Not P-listed or U-listed. Classify as Non-Regulated Hazardous Waste (unless exhibiting toxicity characteristics D004-D043 via TCLP, which is unlikely for this specific organic).

  • DOT Shipping (if pure):

    • Likely UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.). Check specific SDS from vendor.

  • European Waste Code (EWC):

    • 07 05 04 * (other organic solvents, washing liquids and mother liquors).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136263836 (4-Azaspiro[2.5]octan-7-ol). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis (The "Why")

As researchers, we often treat intermediates like 4-Azaspiro[2.5]octan-7-ol as generic organic solids. This is a critical error. This molecule contains two distinct functional motifs that dictate its safety profile: a secondary amine and a strained spiro-cyclopropane ring .

  • The Amine Factor (Basicity & Permeation): Like many secondary amines, this compound is likely caustic to mucous membranes (H315, H319, H335). More importantly, amines are notorious for permeating standard nitrile gloves faster than their molecular weight would suggest due to their ability to interact with the polymer matrix.

  • The Spiro-Strain (Latent Reactivity): The [2.5] spiro system fuses a cyclopropane ring to a piperidine-like scaffold. While stable under neutral conditions, cyclopropane rings possess significant ring strain (~27.5 kcal/mol). In the presence of biological nucleophiles or acidic metabolic conditions, ring-opening can occur, theoretically acting as an alkylating agent.

Operational Directive: Treat this compound not just as an irritant, but as a potential sensitizer and permeation hazard .

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select equipment based on the operational phase.

Protection ZoneComponentSpecificationTechnical Justification
Hand (Primary) Nitrile Gloves Double-gloving required. Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff)Amines can permeate thin nitrile. The "air gap" between double gloves provides a critical breakthrough indicator and buffer.
Hand (High Risk) Laminate/Butyl Silver Shield® or Butyl RubberRequired for spill cleanup or handling concentrated stock solutions (>1M). Nitrile offers poor resistance to concentrated amines.[1][2]
Ocular Splash Goggles Indirect vented (ANSI Z87.1+)Safety glasses are insufficient. Amine dust/vapors are lachrymators; complete seal prevents vapor contact with the cornea.
Respiratory Engineering Control Fume Hood (Face Velocity: 80-100 fpm) Primary defense. The compound is a solid, but static charge can aerosolize dust during weighing.
Respiratory (Backup) Respirator Half-face w/ P100 + OV CartridgesOnly if fume hood work is impossible. P100 stops dust; Organic Vapor (OV) stops amine vapors.
Body Lab Coat Tyvek® or Nomex® (if flammable solvents used)Standard cotton coats absorb liquids. Tyvek provides a liquid barrier against splashes.

Operational Protocols

Phase A: Weighing & Solid Transfer (Critical Dust Control)
  • The Risk: Spiro-amines are often electrostatic. Spatula transfer can result in "jumping" powder, leading to invisible surface contamination.

  • Protocol:

    • Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

    • The "Well" Technique: Place the weighing boat inside a larger secondary container (e.g., a crystallizing dish) to catch stray particles.

    • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by ethanol. Note: Do not use acetone first; it may fix the amine to the surface or degrade the balance shield.

Phase B: Solubilization & Reaction
  • The Risk: Exothermicity. Amines are basic; dissolving them in acidic media or mixing with electrophiles can generate heat, increasing vapor pressure.

  • Protocol:

    • Add solvent slowly to the solid, not solid to solvent, to control dissolution rate.

    • Always perform the initial dissolution in a fume hood with the sash lowered.

    • Glove Check: If solvent splashes on the outer glove, doff immediately . Do not wait for the "cooling" sensation; by then, permeation has occurred.

Phase C: Spill Management (Logic Flow)

If a spill occurs, pause. Panic spreads contamination. Follow this decision logic:

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Assess->Solid Solution Solution (Liquid) Assess->Solution ActionSolid 1. Cover with wet paper towel (prevents dust) 2. Wipe inward Solid->ActionSolid ActionLiq Is solvent flammable? Solution->ActionLiq Disposal Double Bag -> Hazardous Waste Label: 'Amine Contaminated' ActionSolid->Disposal Flammable Yes (e.g., MeOH/EtOAc) ActionLiq->Flammable NonFlam No (e.g., Water/DMSO) ActionLiq->NonFlam AbsorbFlam Use Solusorb® or Activated Carbon pads Flammable->AbsorbFlam AbsorbNon Use Universal Absorbent (Vermiculite/Pads) NonFlam->AbsorbNon AbsorbFlam->Disposal AbsorbNon->Disposal

Figure 1: Decision logic for 4-Azaspiro[2.5]octan-7-ol spill remediation. Note the specific requirement for wet-wiping solids to prevent aerosolization.

Disposal & Waste Stream Management

Never dispose of spiro-amines down the drain. The strained ring system can persist or react unpredictably in municipal water treatment.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric). The amine group can form unstable N-nitroso compounds or generate heat.

    • pH Adjustment: It is best practice to neutralize amine waste streams to pH 6-8 before long-term storage in waste drums to minimize vapor generation, provided the solvent system allows it.

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers if the solution is acidic, as the amine salt may corrode metal over time.

References & Verification

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136267803 (Parent Spiro Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azaspiro[2.5]octan-7-ol
Reactant of Route 2
Reactant of Route 2
4-Azaspiro[2.5]octan-7-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.